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  • Product: 27-Hydroxyheptacosanoic acid

Core Science & Biosynthesis

Foundational

The Molecular Architecture and Natural Sourcing of 27-Hydroxyheptacosanoic Acid: A Comprehensive Guide for Drug Development

Executive Summary 27-Hydroxyheptacosanoic acid (27-OH-C27) is a rare, naturally occurring ω -hydroxy very long-chain fatty acid (VLCFA). Characterized by a 27-carbon aliphatic backbone flanked by a terminal hydroxyl grou...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

27-Hydroxyheptacosanoic acid (27-OH-C27) is a rare, naturally occurring ω -hydroxy very long-chain fatty acid (VLCFA). Characterized by a 27-carbon aliphatic backbone flanked by a terminal hydroxyl group and a carboxyl group, it serves as a critical structural monomer in plant biopolyesters and a high-value precursor in pharmaceutical and cosmetic synthesis. This whitepaper provides an in-depth mechanistic analysis of its botanical origins, biosynthetic pathways, self-validating extraction protocols, and applications in drug development, specifically focusing on Ceramide I analog synthesis and matrix metalloprotease (MMP) modulation.

Botanical Origins and Biological Matrices

In nature, 27-OH-C27 exists in two distinct states: as a free secondary metabolite in specific plant species, and as a covalently bound monomer within the polyaliphatic domains of plant cell wall biopolymers.

Free Secondary Metabolites

Recent phytochemical profiling has identified 27-OH-C27 as a free constituent in the leaves of specific gymnosperms. Notably, it has been isolated from the leaves of Chamaecyparis formosensis (Taiwan red cypress), where it exhibits bioactive properties1. Similarly, it has been detected in the extracts of Amentotaxus yunnanensis, a rare species of the Taxaceae family2.

Suberin and Cutin Biopolyesters

The most abundant natural reservoir for ω -hydroxy VLCFAs is the plant extracellular matrix—specifically suberin (found in roots, bark, and tuber periderms) and cutin (found in aerial cuticles)3. In these matrices, 27-OH-C27 is esterified to form a highly cross-linked, hydrophobic barrier that protects the plant from desiccation and pathogen invasion 4.

Biosynthetic Pathway & Enzymatic Causality

The biosynthesis of 27-OH-C27 is driven by the plant's evolutionary need to create impermeable tissue sealants. The causality of this pathway relies on sequential enzymatic modifications that transform standard cellular lipids into cross-linkable monomers.

  • VLCFA Elongation: Standard C16:0 or C18:0 fatty acids synthesized in the plastid are transported to the endoplasmic reticulum (ER). Here, β -ketoacyl-CoA synthase (KCS) enzymes catalyze the sequential addition of two-carbon units, elongating the chain to C27 5.

  • ω -Hydroxylation: To allow the VLCFA to act as a bridging molecule in a polymer, it requires a second reactive site. Cytochrome P450 enzymes (specifically from the CYP86 or CYP77 families) oxidize the terminal ( ω ) methyl group into a hydroxyl group.

  • Polymer Assembly: Glycerol-3-phosphate acyltransferase (GPAT) enzymes esterify the newly formed 27-OH-C27 into the growing suberin or cutin matrix.

Biosynthesis Palmitic Palmitic Acid (C16:0) Elongation VLCFA Elongation (KCS Enzymes) Palmitic->Elongation Endoplasmic Reticulum Heptacosanoic Heptacosanoic Acid (C27:0) Elongation->Heptacosanoic Chain Extension Hydroxylation ω-Hydroxylation (CYP86/CYP77) Heptacosanoic->Hydroxylation O2, NADPH HydroxyAcid 27-Hydroxyheptacosanoic Acid (27-OH-C27) Hydroxylation->HydroxyAcid Terminal -OH Addition Esterification Esterification (GPAT Enzymes) HydroxyAcid->Esterification Acyl-CoA Intermediate Suberin Suberin/Cutin Biopolyester Matrix Esterification->Suberin Polymer Assembly

Biosynthetic pathway of 27-hydroxyheptacosanoic acid in plant suberin and cutin matrices.

Self-Validating Extraction and Purification Protocol

Because 27-OH-C27 is predominantly locked within a complex polyester matrix, simple solvent extraction is insufficient. As an Application Scientist, I mandate a self-validating depolymerization workflow. Every step is designed with a specific chemical causality to ensure high-purity recovery while preventing the degradation of the aliphatic chain.

Step-by-Step Methodology

Step 1: Defatting (Matrix Isolation)

  • Protocol: Macerate raw plant biomass (e.g., bark or leaves) and reflux in a Chloroform:Methanol (2:1 v/v) solution for 24 hours. Filter and discard the solvent.

  • Causality & Validation: This step removes non-covalently bound epicuticular waxes and free lipids. By analyzing the discarded solvent via GC-MS, we validate that the remaining insoluble residue contains only polymer-bound monomers.

Step 2: Alkaline Depolymerization (Saponification)

  • Protocol: Suspend the defatted residue in 1M Potassium Hydroxide (KOH) in 90% Methanol. Reflux at 70°C for 12 hours.

  • Causality: The strong base selectively cleaves the ester bonds of the suberin/cutin matrix via nucleophilic acyl substitution. This releases 27-OH-C27 as a water-soluble potassium carboxylate salt, leaving the recalcitrant lignin-like polyphenolic domains intact.

Step 3: Acidification and Partitioning

  • Protocol: Filter the mixture to remove solid residue. Acidify the liquid filtrate using 6M HCl until the pH reaches 2.0. Extract three times with Chloroform.

  • Causality: Acidification protonates the carboxylate salts back into free carboxylic acids. This drastic reduction in polarity forces the highly lipophilic 27-OH-C27 to partition out of the aqueous methanol and into the organic chloroform phase.

Step 4: Chromatographic Purification

  • Protocol: Concentrate the organic phase in vacuo. Purify the crude VLCFA mixture using Preparative HPLC (C18 column, Isocratic elution: Acetonitrile/Water 95:5 with 0.1% Formic Acid).

  • Causality: The C18 stationary phase separates the complex mixture of ω -hydroxy acids strictly by aliphatic chain length, allowing the isolation of the C27 fraction from the more common C16, C18, and C22 monomers.

Extraction Raw Raw Plant Biomass (Leaves/Bark) Defatting 1. Defatting (CHCl3:MeOH 2:1) Raw->Defatting Removes epicuticular waxes Depolymerization 2. Alkaline Depolymerization (1M KOH in MeOH, 70°C) Defatting->Depolymerization Isolates insoluble matrix Acidification 3. Acidification (6M HCl to pH 2.0) Depolymerization->Acidification Cleaves ester bonds Extraction 4. Liquid-Liquid Extraction (CHCl3 Phase) Acidification->Extraction Protonates carboxylates Purification 5. Prep-HPLC Purification (C18 Column) Extraction->Purification Yields crude VLCFAs Pure Pure 27-OH-C27 (Target Analyte) Purification->Pure High purity isolation

Self-validating extraction and purification workflow for 27-hydroxyheptacosanoic acid.

Quantitative Distribution Data

The yield of 27-OH-C27 varies drastically depending on the botanical source and the extraction methodology employed. The table below summarizes comparative data from authoritative phytochemical studies.

Botanical SourceMatrix TypeExtraction MethodRelative Yield / Observation
Chamaecyparis formosensis LeavesMethanol ExtractionIdentified as a free secondary metabolite; minor fraction.
Amentotaxus yunnanensis Leaves / StemsSolvent ExtractionPresent as a trace free constituent.
Arabidopsis thaliana Root SuberinTransesterification (BF3/MeOH)Present as a minor VLCFA monomer component in the polyaliphatic domain.
Solanum tuberosum Tuber PeridermAlkaline HydrolysisRecovered alongside C22-C28 ω -hydroxy acids in suberin depolymerization.

Pharmaceutical Applications & Drug Development

Synthesis of Ceramide I Analogs

In human skin, Ceramide I acts as a "molecular rivet" that binds the extracellular lipid bilayers of the stratum corneum, maintaining barrier function and moisture retention. Natural Ceramide I contains an ω -hydroxy acid linked to sphingosine. Because isolating human Ceramide I is laborious and economically unviable, 27-OH-C27 is utilized as a vital synthetic precursor. By chemically coupling 27-OH-C27 with phytosphingosine (often derived from microbial fermentation), pharmaceutical developers synthesize highly efficacious Ceramide I analogs used in treatments for atopic eczema and advanced anti-aging cosmetics6.

Modulation of Matrix Metalloproteases (MMPs)

Recent in vitro studies have demonstrated that 27-OH-C27 isolated from C. formosensis exhibits modulatory activity on Matrix Metalloproteases 2 and 9 (MMP-2 and MMP-9). These enzymes are responsible for the degradation of extracellular matrix proteins. Compounds that regulate MMP expression are highly sought after in drug development for applications in tissue remodeling, wound healing, and preventing tumor metastasis.

References

  • New Terpenoids from Chamaecyparis formosensis (Cupressaceae) Leaves with Modulatory Activity on Matrix Metalloproteases 2 and 9 Source: MDPI URL:[Link]

  • Chemical Constituents from Amentotaxus yunnanensis and Torreya yunnanensis Source: ResearchGate URL:[Link]

  • US6054599A - Phytosphingosine-based ceramide I analogs Source: Google Patents URL
  • Cutin and suberin: assembly and origins of specialized lipidic cell wall scaffolds Source: NSF Public Access Repository (NSF PAR) URL:[Link]

  • The Biopolymers Cutin and Suberin Source: PubMed Central (PMC) URL:[Link]

  • The Key Enzymes in the Suberin Biosynthetic Pathway in Plants: An Update Source: MDPI URL:[Link]

Sources

Exploratory

The Biosynthesis and Biochemical Utility of 27-Hydroxyheptacosanoic Acid: A Comprehensive Technical Guide

Executive Summary 27-Hydroxyheptacosanoic acid is a rare, odd-chain, ω -hydroxy very-long-chain fatty acid (VLCFA) characterized by a 27-carbon aliphatic backbone and a terminal hydroxyl group. In biological systems, ω -...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

27-Hydroxyheptacosanoic acid is a rare, odd-chain, ω -hydroxy very-long-chain fatty acid (VLCFA) characterized by a 27-carbon aliphatic backbone and a terminal hydroxyl group. In biological systems, ω -hydroxy VLCFAs are indispensable structural precursors for O-acylceramides (such as Ceramide 1), which function as the "molecular rivets" of the stratum corneum, maintaining epidermal permeability and moisture barrier functions[1].

For drug development professionals and lipidomic researchers, understanding the de novo biosynthesis of 27-hydroxyheptacosanoic acid provides critical insights into dermatological pathologies (e.g., lamellar ichthyosis, atopic dermatitis) and offers a blueprint for synthesizing phytosphingosine-based ceramide analogs[2]. This whitepaper deconstructs the biochemical pathways, enzymatic kinetics, and self-validating experimental protocols required to study and synthesize this specialized lipid.

The Biosynthetic Pathway: From Propionyl-CoA to ω -Hydroxylation

The biosynthesis of 27-hydroxyheptacosanoic acid requires a highly coordinated, multi-compartmental cellular effort. The pathway is strictly divided into three phases: odd-chain initiation, iterative elongation, and terminal oxygenation.

Initiation and Cytosolic Elongation (Odd-Chain Priming)

Unlike even-chain fatty acids, which utilize acetyl-CoA as a starting primer, the synthesis of an odd-chain fatty acid strictly requires propionyl-CoA (C3) as the initiating molecule[3].

  • Condensation : The cytosolic Fatty Acid Synthase (FAS) complex condenses propionyl-CoA with malonyl-CoA[4].

  • Iterative Cycling : Through successive cycles of reduction, dehydration, and reduction, FAS extends the aliphatic chain up to C15:0 or C17:0[4]. Because the FAS complex is structurally constrained by the size of its hydrophobic binding pocket, it cannot synthesize VLCFAs directly; the intermediate must be transferred to the Endoplasmic Reticulum (ER).

ER-Mediated Elongation to Heptacosanoic Acid (C27:0)

Once transported to the ER, the odd-chain precursor is elongated by the Fatty Acid Elongase (FAE) complex, primarily driven by the ELOVL (Elongation of Very Long chain fatty acids) enzyme family[5]. ELOVL enzymes dictate the rate-limiting condensation step, sequentially adding two-carbon units from malonyl-CoA until the chain reaches 27 carbons (Heptacosanoic acid, C27:0).

G A Propionyl-CoA (C3 Primer) B FAS Complex (Cytosol) A->B Malonyl-CoA Condensation C Odd-Chain LCFA-CoA (C15:0 / C17:0) B->C Iterative Cycles D ELOVL / FAE Complex (Endoplasmic Reticulum) C->D Transport to ER E Heptacosanoyl-CoA (C27:0) D->E + Malonyl-CoA (Multiple Cycles)

Fig 1: Biosynthetic elongation of odd-chain VLCFAs from Propionyl-CoA.

Terminal Oxygenation: Cytochrome P450 ω -Hydroxylases

The final, critical transformation is the addition of a hydroxyl group to the ω -carbon (the terminal methyl group). This reaction is catalyzed by Cytochrome P450 (CYP450) ω -hydroxylases , predominantly belonging to the CYP4 family[6][7].

  • Mechanistic Causality : The ω -hydroxyl group is chemically mandatory for the subsequent esterification with linoleic acid, a step required to form the functional O-acylceramide barrier in the skin[6].

  • Enzymatic Specificity : In humans, CYP4F22 is specifically adapted to ω -hydroxylate ultra-long-chain fatty acids (≥C28) in the epidermis, while CYP4F2 and CYP4F3B exhibit high affinity for VLCFAs in hepatic and systemic microsomes[8][9]. The reaction consumes molecular oxygen ( O2​ ) and NADPH, yielding 27-hydroxyheptacosanoic acid, NADP+ , and water.

G A Heptacosanoic Acid (C27:0) B Cytochrome P450 (CYP4F22 / CYP4F2 / CYP4F3B) A->B O2 + NADPH + H+ C 27-Hydroxyheptacosanoic Acid B->C NADP+ + H2O D O-Acylceramide Synthesis (Epidermal Barrier) C->D Amidation with Sphingoid Base

Fig 2: Terminal ω -hydroxylation of C27:0 by CYP450 enzymes.

Quantitative Enzymatic Parameters

To engineer or study this pathway, researchers must understand the kinetic landscape of the involved enzymes. Below is a summary of the key enzymatic components governing the synthesis of ω -hydroxy VLCFAs.

Table 1: Key Enzymatic Components in C27-OH Biosynthesis

Enzyme ComplexSubcellular LocalizationPrimary SubstrateProductCatalytic Role
Fatty Acid Synthase (FAS) CytosolPropionyl-CoAC15:0 / C17:0-CoADe novo odd-chain initiation[3]
ELOVL (FAE Complex) Endoplasmic ReticulumC15:0 / C17:0-CoAC27:0-CoAIterative VLCFA elongation[5]
CYP4F2 / CYP4F3B ER / MicrosomesC26:0 / C27:0 ω -OH-VLCFASystemic terminal ω -hydroxylation[8][9]
CYP4F22 Epidermis (ER)Ultra-long chain FAs ω -OH-ULCFAsEpidermal barrier ceramide formation[6]

Experimental Workflows: A Self-Validating Protocol for ω -Hydroxylation

When assaying the biosynthesis of 27-hydroxyheptacosanoic acid in vitro, it is critical to differentiate true enzymatic ω -hydroxylation from non-specific lipid auto-oxidation. The following protocol establishes a self-validating system by incorporating a targeted CYP4 inhibitor.

Protocol: In Vitro Reconstitution and Quantification of CYP450 Activity

Objective: Measure the conversion of heptacosanoic acid to 27-hydroxyheptacosanoic acid using human microsomes.

Step 1: Microsomal Preparation

  • Isolate human epidermal or hepatic microsomes via differential ultracentrifugation (100,000 × g for 60 mins at 4°C).

  • Resuspend the microsomal pellet in 0.1 M potassium phosphate buffer (pH 7.4) containing 20% glycerol.

Step 2: Enzymatic Reaction Setup

  • Prepare a 500 µL reaction mixture containing: 1 mg/mL microsomal protein, 50 µM heptacosanoic acid (solubilized in 0.5% BSA), and 3 mM MgCl2​ .

  • Initiate the reaction by adding a NADPH-regenerating system (1 mM NADP+ , 5 mM glucose-6-phosphate, and 1 U/mL glucose-6-phosphate dehydrogenase).

  • Incubate at 37°C for 30 minutes.

Step 3: The Self-Validating Control (Critical Step)

  • Causality Check: To ensure the observed ω -hydroxylation is strictly CYP4-dependent, run a parallel reaction spiked with 17-octadecynoic acid (17-ODYA) at 100 nM. 17-ODYA is a potent, mechanism-based suicide inhibitor of CYP4 enzymes[9].

  • Validation: If the production of 27-hydroxyheptacosanoic acid is completely ablated in the 17-ODYA cohort, the assay is validated as a true measure of CYP4-mediated biosynthesis, ruling out artifactual oxidation.

Step 4: Extraction and LC-MS/MS Quantification

  • Terminate the reaction by adding 1 mL of ice-cold acetonitrile containing an internal standard (e.g., d3​ -27-hydroxyheptacosanoic acid).

  • Extract lipids using a modified Folch method (Chloroform:Methanol, 2:1 v/v).

  • Analyze the organic phase via LC-MS/MS operating in negative electrospray ionization (ESI-) mode, monitoring the specific Multiple Reaction Monitoring (MRM) transitions for the C27-OH parent ion.

Therapeutic and Industrial Applications

The isolation of natural Ceramide I from biological sources is notoriously inefficient and cost-prohibitive[1]. Consequently, 27-hydroxyheptacosanoic acid serves as a highly valuable synthetic intermediate in the pharmaceutical and cosmetic industries.

By utilizing chemically or enzymatically synthesized 27-hydroxyheptacosanoic acid, drug development professionals can perform amidation reactions with phytosphingosine (derived from yeast fermentation) to create phytosphingosine-based Ceramide I analogs [1][2]. These synthetic analogs successfully mimic the "molecular rivet" architecture of natural epidermal lipids. Formulations containing these analogs are currently utilized in advanced dermatological therapies to rehydrate the stratum corneum, restore barrier function, and treat inflammatory skin conditions such as atopic eczema and psoriasis[2][10].

References

  • Characterization of the human omega-oxidation pathway for omega-hydroxy-very-long-chain fatty acids Academic Medical Center, University of Amsterdam (NIH/PubMed) URL:[Link]

  • US6054599A - Phytosphingosine-based ceramide I analogs Google Patents URL
  • Cytochrome P450 omega hydroxylase Wikipedia URL:[Link]

  • Omega-oxidation of very long-chain fatty acids in human liver microsomes: implications for X-linked adrenoleukodystrophy? NVKC URL:[Link]

  • The Functions of Cytochrome P450 ω-hydroxylases and the Associated Eicosanoids in Inflammation-Related Diseases Frontiers in Pharmacology URL:[Link]

  • DE69433062T2 - CERAMID I ANALOGUE BASED ON PHYTOSPHINGOSINE Google Patents URL
  • Fatty acid synthesis Wikipedia URL:[Link]

  • Biosynthesis of Fatty Acids & Eicosanoids Basicmedical Key URL:[Link]

Sources

Foundational

27-Hydroxyheptacosanoic Acid: Structural Dynamics, Synthesis, and Applications in Epidermal Therapeutics

Executive Summary 27-Hydroxyheptacosanoic acid (27-HHA) is a naturally occurring very long-chain omega-hydroxy fatty acid (VLCFA)[1]. As a crucial building block of acylceramides (specifically Ceramide EOS), it acts as a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

27-Hydroxyheptacosanoic acid (27-HHA) is a naturally occurring very long-chain omega-hydroxy fatty acid (VLCFA)[1]. As a crucial building block of acylceramides (specifically Ceramide EOS), it acts as a structural anchor within the stratum corneum, maintaining the barrier function and permeability of the skin[2]. This technical guide provides an in-depth analysis of the chemical properties, biological role, and synthetic pathways of 27-HHA, offering actionable insights for researchers and drug development professionals.

Chemical Structure and Physicochemical Properties

27-HHA is an ultra-long-chain aliphatic carboxylic acid featuring a 27-carbon backbone, terminating with a carboxyl group at C1 and a hydroxyl group at the omega position (C27)[1]. The presence of both a highly hydrophobic hydrocarbon tail and two distinct polar functional groups makes it an ideal amphiphilic precursor for complex lipid synthesis.

Table 1: Physicochemical Properties of 27-Hydroxyheptacosanoic Acid

PropertyValue
IUPAC Name 27-Hydroxyheptacosanoic acid
Common Name Omega-hydroxyheptacosanoic acid
Molecular Formula C27H54O3[3]
Average Mass 426.726 Da[3]
Monoisotopic Mass 426.407 Da[3]
SMILES String OCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)O[1]
Solubility Soluble in chloroform, warm DMF, and pyridine

Biological Role: The "Molecular Rivet" Mechanism

In mammalian physiology, ultra-long omega-hydroxy fatty acids like 27-HHA are critical components of the epidermal lipid matrix. They are primarily esterified to sphingoid bases to form Ceramide 1 (Ceramide EOS)[4].

Causality of the Omega-Hydroxyl Group: The omega-hydroxyl group at C27 is biologically essential because it serves as the attachment point for linoleic acid via an ester bond. This unique architecture—a long hydrophobic chain spanning multiple lipid bilayers, capped by a linoleate moiety—allows Ceramide EOS to function as a "molecular rivet." It binds adjacent extracellular lipid bilayers together in the stratum corneum, preventing transepidermal water loss (TEWL) and blocking the entry of external pathogens[5]. Deficiencies in these specific ceramides are heavily implicated in dermatological disorders such as psoriasis and atopic dermatitis[6].

CeramidePathway SphingoidBase Sphingoid Base (e.g., Phytosphingosine) Amidation Amidation Reaction (Ceramide Synthase) SphingoidBase->Amidation VLCFA 27-Hydroxyheptacosanoic Acid (27-HHA) VLCFA->Amidation OmegaHydroxyCer Omega-Hydroxyceramide Amidation->OmegaHydroxyCer Esterification Esterification (Transacylase) OmegaHydroxyCer->Esterification LinoleicAcid Linoleic Acid LinoleicAcid->Esterification CeramideEOS Ceramide EOS (Molecular Rivet) Esterification->CeramideEOS

Biosynthetic pathway of Ceramide EOS utilizing 27-HHA as a core structural linker.

Chemical Synthesis and Industrial Production

While 27-HHA can be isolated from natural plant sources such as Chamaecyparis formosensis[7], extraction yields are insufficient for commercial drug development. Consequently, highly efficient synthetic routes have been developed. The most prominent industrial synthesis utilizes the reaction of an enamine with an acid chloride to construct the 27-carbon backbone[2].

SynthesisWorkflow Reactant1 1-morpholino-cyclododecene Step1 Step 1: Condensation (in Chloroform, N2 atm) Reactant1->Step1 Reactant2 15-acetoxy-pentadecanoyl chloride Reactant2->Step1 Intermediate C27 Intermediate Complex Step1->Intermediate Step2 Step 2: Acidic Hydrolysis (HCl / H2O, 62°C) Intermediate->Step2 Product 27-Hydroxyheptacosanoic Acid Step2->Product

Chemical synthesis workflow for 27-hydroxyheptacosanoic acid.

Experimental Methodologies: Synthesis & Characterization Protocol

To ensure trustworthiness and reproducibility, the following self-validating protocol details the synthesis of 27-HHA and its conversion into a ceramide analog, based on established patent literature[2][6].

Protocol A: Synthesis of 27-Hydroxyheptacosanoic Acid Rationale: This method uses a morpholine enamine to act as a nucleophile against the long-chain acid chloride. It links a 12-carbon ring system with a 15-carbon chain, which is subsequently ring-opened to form the linear 27-carbon product.

  • Preparation: In a dry flask under nitrogen, dissolve 1-morpholino-cyclododecene (0.53 mol) in 500 mL of alcohol-free chloroform[2].

  • Acylation: Slowly add 15-acetoxy-pentadecanoyl chloride (0.47 mol) over 35 minutes. Monitor the exothermic reaction (temperature will naturally rise to ~46°C)[2].

  • Hydrolysis & Ring Opening: After stirring for 2 hours, add a mixture of 82 mL water and 125 mL of 36% hydrochloric acid. Heat the mixture to 62°C for 4 hours to facilitate the ring-opening of the cyclododecene moiety[6].

  • Purification: Extract the organic layer, wash with brine, and concentrate in vacuo. Recrystallize the crude solid from warm toluene to yield pure 27-HHA.

  • Validation: Confirm structure via Proton Nuclear Magnetic Resonance (1H-NMR). Key indicators include the terminal methyl/methylene protons (δ 1.1-1.5) and the distinct triplet of the alpha-protons near the carboxyl group[2].

Protocol B: Synthesis of Ceramide I Analogs Rationale: Natural sphingosine is expensive and difficult to scale. Coupling 27-HHA with phytosphingosine (derived from yeast fermentation) creates a highly effective, cost-efficient Ceramide I analog[5].

  • Protection: Protect the carboxyl group of 27-HHA by reacting it with benzyl bromide in DMF/acetone with dry potassium carbonate to form 27-hydroxyheptacosanoic acid benzyl ester[6].

  • Esterification: React the omega-hydroxyl group with linoleoyl chloride or stearoyl chloride in the presence of pyridine to form the respective ester[2].

  • Deprotection & Amidation: Remove the benzyl protecting group. Finally, couple the free carboxyl group of the resulting omega-esterified VLCFA with phytosphingosine using an acid chloride intermediate or standard peptide coupling reagents[5].

Applications in Drug Development and Dermocosmetics

The synthesis of 27-HHA has revolutionized the formulation of barrier-repair therapeutics. Because natural Ceramide I is extracted in minuscule yields, synthetic analogs utilizing 27-HHA and phytosphingosine provide a scalable alternative[2]. These analogs are incorporated into topical treatments for atopic eczema and psoriasis, directly compensating for the diminished Ceramide I levels characteristic of these pathologies[6].

Furthermore, unlike natural sphingosine-based ceramides which can be degraded by ceramidases into free sphingosine (an inhibitor of protein kinase C that can disrupt epidermal cell proliferation), phytosphingosine-based analogs offer enhanced metabolic stability and a safer pharmacological profile for long-term topical application[5][6].

Sources

Exploratory

An In-Depth Technical Guide to 27-Hydroxyheptacosanoic Acid

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of 27-hydroxyheptacosanoic acid, a very-long-chain omega-hydroxy fatty acid. Given its structural characteristi...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 27-hydroxyheptacosanoic acid, a very-long-chain omega-hydroxy fatty acid. Given its structural characteristics, this molecule stands as a subject of interest for investigations into lipid biochemistry, particularly in the synthesis of complex lipids and its potential, yet underexplored, biological activities. This document will delve into its chemical identity, methods for its synthesis and analysis, and its potential roles informed by the broader understanding of related lipid molecules.

Part 1: Core Chemical Identity

IUPAC Name and Structure

The nomenclature of fatty acids follows a systematic approach based on their carbon chain length and the presence of functional groups.[1][2][3] For the topic compound, the International Union of Pure and Applied Chemistry (IUPAC) name is 27-hydroxyheptacosanoic acid .

This name is derived as follows:

  • Heptacosan- : Indicates a 27-carbon backbone.

  • -oic acid : Denotes the carboxylic acid functional group (-COOH) at position 1.

  • 27-hydroxy- : Specifies a hydroxyl group (-OH) at the terminal (omega) carbon, C27.

The structure of 27-hydroxyheptacosanoic acid is a long, saturated aliphatic chain with a carboxyl group at one end and a hydroxyl group at the other.

CAS Number

A specific CAS (Chemical Abstracts Service) number for 27-hydroxyheptacosanoic acid in its free acid form is not readily found in major chemical databases. However, its methyl ester derivative, methyl 27-hydroxyheptacosanoate , is well-documented and commercially available.

CompoundCAS Number
Methyl 27-hydroxyheptacosanoate369635-50-7

Table 1: CAS number for the methyl ester of 27-hydroxyheptacosanoic acid.[4][5][6]

For research purposes, it is common to work with the methyl ester due to its increased stability and volatility, which is particularly advantageous for analytical techniques like gas chromatography. The free acid can be readily obtained from the ester via hydrolysis.

Part 2: Synthesis and Biochemical Production

The synthesis of very-long-chain omega-hydroxy fatty acids like 27-hydroxyheptacosanoic acid can be approached through both chemical and biosynthetic methods.

Chemical Synthesis Approaches

Chemical synthesis provides a high degree of control over the final product. A general strategy for synthesizing long-chain omega-hydroxy fatty acids involves the coupling of smaller, functionalized building blocks.[7][8] A plausible synthetic route for 27-hydroxyheptacosanoic acid could involve:

  • Preparation of Precursors : Synthesis of two key fragments: a long-chain alkyl halide with a protected hydroxyl group at one end, and a shorter-chain ester with a terminal alkyne or a group amenable to coupling.

  • Carbon-Carbon Bond Formation : Coupling of the two precursors, for example, via a Grignard reaction or other cross-coupling methodologies, to form the 27-carbon backbone.

  • Functional Group Manipulation : Deprotection of the terminal hydroxyl group and hydrolysis of the ester to yield the final 27-hydroxyheptacosanoic acid.

Chemical_Synthesis_Workflow A Long-chain alkyl halide (with protected -OH) C Coupling Reaction (e.g., Grignard) A->C B Short-chain ester (with coupling group) B->C D 27-Carbon Backbone (protected acid and alcohol) C->D E Deprotection & Hydrolysis D->E F 27-Hydroxyheptacosanoic Acid E->F

Caption: A generalized workflow for the chemical synthesis of 27-hydroxyheptacosanoic acid.

Biosynthesis Pathways

Nature offers sophisticated enzymatic machinery for the production of hydroxy fatty acids. While specific pathways for 27-hydroxyheptacosanoic acid are not detailed, the biosynthesis of long-chain ω-hydroxy fatty acids has been achieved in engineered microorganisms.[9][10] This typically involves:

  • Host Organism : A microbe capable of producing high levels of fatty acids, such as Saccharomyces cerevisiae or Escherichia coli.

  • Genetic Engineering : Introduction of genes encoding enzymes like cytochrome P450 monooxygenases, which can hydroxylate the terminal carbon of a fatty acid.

  • Metabolic Engineering : Further modifications to the host's metabolism to increase the precursor pool of very-long-chain fatty acids and enhance the efficiency of the hydroxylation step.

Biosynthesis_Workflow cluster_host Engineered Microorganism A Carbon Source (e.g., Glucose) B Fatty Acid Synthesis A->B C Heptacosanoic Acid B->C D Cytochrome P450 Monooxygenase C->D E 27-Hydroxyheptacosanoic Acid D->E F Extraction & Purification E->F

Caption: A simplified diagram of a potential biosynthetic pathway for 27-hydroxyheptacosanoic acid in an engineered microorganism.

Part 3: Analytical Methodologies

The analysis of very-long-chain hydroxy fatty acids requires specialized techniques to ensure accurate identification and quantification. Gas chromatography-mass spectrometry (GC-MS) is the most common and robust method.[11][12]

Sample Preparation and Derivatization

Due to the low volatility of 27-hydroxyheptacosanoic acid, derivatization is a critical step prior to GC-MS analysis.[9][13][14]

Step-by-Step Protocol for Derivatization:

  • Esterification : The carboxylic acid group is converted to its methyl ester (a Fatty Acid Methyl Ester or FAME). This is typically achieved by heating the sample in a solution of methanolic acid (e.g., 2% H₂SO₄ in methanol).

  • Silylation : The hydroxyl group is converted to a trimethylsilyl (TMS) ether. This is done by reacting the sample with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).

This two-step derivatization process significantly increases the volatility and thermal stability of the molecule, making it amenable to GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The derivatized sample is then injected into the GC-MS system.

  • Gas Chromatography : The FAME-TMS derivative is separated from other components in the sample based on its boiling point and interaction with the stationary phase of the GC column.

  • Mass Spectrometry : As the compound elutes from the GC column, it is ionized (typically by electron impact), and the resulting fragments are detected by the mass spectrometer. The fragmentation pattern provides a unique "fingerprint" that allows for the unambiguous identification of the molecule.

Part 4: Biological Significance and Potential Applications

While the specific biological roles of 27-hydroxyheptacosanoic acid are not yet well-defined in the scientific literature, we can infer potential areas of interest based on the functions of related molecules.

Role in Natural Products and Cellular Structures

Omega-hydroxy fatty acids are key components of certain natural polymers. For instance, C16 and C18 omega-hydroxy acids are fundamental building blocks of cutin, the protective polymer found in the cuticle of plants.[15] It is plausible that very-long-chain omega-hydroxy fatty acids like 27-hydroxyheptacosanoic acid could play a similar structural role in the protective barriers of some organisms, particularly those adapted to extreme environments.

Potential for Bioactivity: Insights from 27-Hydroxycholesterol

Interestingly, another 27-carbon molecule with a terminal hydroxyl group, 27-hydroxycholesterol , is a well-studied and biologically active compound. 27-hydroxycholesterol is an endogenous selective estrogen receptor modulator (SERM), meaning it can bind to and modulate the activity of estrogen receptors.[16][17] This molecule has been implicated in the pathophysiology of cardiovascular diseases and certain types of cancer.[18][19][20]

The structural similarity (a long carbon chain with a terminal hydroxyl group) between 27-hydroxyheptacosanoic acid and the side chain of 27-hydroxycholesterol suggests that the fatty acid could potentially interact with some of the same biological targets, although this remains to be experimentally verified.

Future Research Directions

The lack of extensive research on 27-hydroxyheptacosanoic acid presents a number of opportunities for future investigation:

  • Occurrence in Nature : Screening of plant, microbial, and marine lipid extracts to identify natural sources of this molecule. The presence of other long-chain 2-hydroxy fatty acids in marine echinoderms suggests that marine organisms could be a promising area of exploration.[13]

  • Biological Activity Screening : Testing for a range of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects.

  • Interaction with Nuclear Receptors : Investigating its potential to bind to and modulate the activity of nuclear receptors, including estrogen receptors and others involved in lipid metabolism.

  • Role in Complex Lipid Synthesis : Exploring its incorporation into more complex lipids, such as waxes and other esters, and the functional properties of these lipids.

References

  • Wei, L., et al. (2019). Biosynthesis of Long-Chain ω-Hydroxy Fatty Acids by Engineered Saccharomyces cerevisiae. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • Springer. (n.d.). Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry. Retrieved from [Link]

  • Google Patents. (2016). US20160130616A1 - Methods of producing omega-hydroxylated fatty acid derivatives.
  • National Center for Biotechnology Information. (n.d.). Chemical Synthesis and Biological Evaluation of ω-Hydroxy Polyunsaturated Fatty Acids. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 4,7,10,13,16,19,22,25-Octaoxaheptacosanoic acid, 27-hydroxy-, 1,1-dimethylethyl ester. Retrieved from [Link]

  • ResearchGate. (2018). Mass spectrometry-directed structure elucidation and total synthesis of ultra-long chain (O-acyl)-ω-hydroxy fatty acids. Retrieved from [Link]

  • Wikipedia. (n.d.). Omega hydroxy acid. Retrieved from [Link]

  • ACS Publications. (2023). Global Analysis of 2-Hydroxy Fatty Acids by Gas Chromatography-Tandem Mass Spectrometry Reveals Species-Specific Enrichment in Echinoderms. Retrieved from [Link]

  • Google Patents. (n.d.). US5502226A - Process of preparing ω-hydroxy acids.
  • ScienceDirect. (2019). Gas chromatography-mass spectrometry-based analytical strategies for fatty acid analysis in biological samples. Retrieved from [Link]

  • PubMed. (2011). Clinical applications of 3-hydroxy fatty acid analysis by gas chromatography-mass spectrometry. Retrieved from [Link]

  • Waters. (n.d.). Fast and Simple Free Fatty Acids Analysis Using ACQUITY UPC2/MS. Retrieved from [Link]

  • Atlas. (n.d.). Using examples, explain the IUPAC nomenclature for naming fatty acids. Retrieved from [Link]

  • Medicine LibreTexts. (2026). 2.6: Lipids - Fatty Acid Naming, Food Sources, Essential Fatty Acids and Eicosanoids. Retrieved from [Link]

  • IUPAC. (n.d.). Lipid nomenclature. Retrieved from [Link]

  • IPMA. (n.d.). Fatty acids. Retrieved from [Link]

  • PubMed. (1997). 7 alpha-hydroxylation of 27-hydroxycholesterol: biologic role in the regulation of cholesterol synthesis. Retrieved from [Link]

  • Future Medicine. (n.d.). 27-Hydroxycholesterol: a potential endogenous regulator of Estrogen Receptor signaling. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 27-Hydroxycholesterol in cancer development and drug resistance. Retrieved from [Link]

  • PubMed. (2022). The emerging role of 27-hydroxycholesterol in cancer development and progression: An update. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 27-Hydroxycholesterol: the First Identified Endogenous SERM. Retrieved from [Link]

  • ResearchGate. (2025). Application Potential of Lactic Acid Bacteria in Horticultural Production. Retrieved from [Link]

  • ResearchGate. (n.d.). Glutamic acid reshapes the plant microbiota to protect plants against pathogens. Retrieved from [Link]

Sources

Foundational

The Biological Role of 27-Hydroxyheptacosanoic Acid: From Epidermal Barrier Integrity to Extracellular Matrix Modulation

Executive Summary In the specialized field of lipidomics, very long-chain fatty acids (VLCFAs) are increasingly recognized not merely as structural components, but as critical signaling molecules and architectural keysto...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the specialized field of lipidomics, very long-chain fatty acids (VLCFAs) are increasingly recognized not merely as structural components, but as critical signaling molecules and architectural keystones in biological barriers. 27-Hydroxyheptacosanoic acid (C₂₇H₅₄O₃), a 27-carbon omega-hydroxy (ω-OH) fatty acid, exemplifies this dual functionality.

Biologically, this molecule serves as a fundamental building block in two distinct kingdoms: in plants, it acts as a monomer for the protective biopolymers cutin and suberin 1; in mammals, it is a crucial precursor for Ceramide EOS (Ceramide 1), the "molecular rivet" of the stratum corneum that prevents transepidermal water loss 2. Furthermore, recent bioassay-guided fractionations have unveiled its pharmacological potential as a modulator of Matrix Metalloproteinases (MMP-2 and MMP-9), opening new avenues for wound healing and oncology research 3.

This whitepaper provides an in-depth technical analysis of 27-hydroxyheptacosanoic acid, detailing its physiological roles, summarizing quantitative data, and providing field-proven, self-validating experimental workflows for its synthesis and biological evaluation.

Chemical Architecture & Biosynthetic Origins

27-Hydroxyheptacosanoic acid is an aliphatic straight-chain organic acid characterized by a carboxyl group at C1 and a hydroxyl group at the terminal C27 position. In mammalian systems, its biosynthesis begins with the elongation of palmitic acid by ELOVL (Elongation of Very Long chain fatty acids) enzymes, followed by terminal hydroxylation mediated by Cytochrome P450 (CYP4) family enzymes, such as CYP4F22 in the epidermis.

CeramideBiosynthesis N1 Palmitic Acid (C16:0) N2 VLCFA Elongation (ELOVL Enzymes) N1->N2 N3 Heptacosanoic Acid (C27:0) N2->N3 N4 ω-Hydroxylation (CYP4F/CYP4A) N3->N4 N5 27-Hydroxyheptacosanoic Acid (ω-OH C27:0) N4->N5 N6 Amidation with Sphingoid Base (Ceramide Synthase) N5->N6 N7 ω-Esterification with Linoleic Acid (PNPLA1) N6->N7 N8 Ceramide EOS (Ceramide 1) 'Molecular Rivet' N7->N8

Biosynthetic pathway of Ceramide EOS incorporating 27-hydroxyheptacosanoic acid.

Mammalian Epidermal Barrier Function (Ceramide EOS)

The most critical biological role of 27-hydroxyheptacosanoic acid in mammals is its incorporation into O-acylceramides (specifically Ceramide 1 / Ceramide EOS). In the stratum corneum, the extracellular lipid matrix is composed of ceramides, cholesterol, and free fatty acids.

Ceramide EOS is unique: the extremely long C27 chain spans across multiple lipid bilayers, while the terminal ω-hydroxyl group is esterified to linoleic acid. This architecture acts as a "molecular rivet," physically tethering adjacent lipid lamellae together 2. Without this specific ω-OH VLCFA, the skin's barrier function collapses, leading to severe transepidermal water loss and pathologies such as ichthyosis and atopic dermatitis.

Extracellular Matrix Modulation (MMP-2 and MMP-9)

Beyond its structural role, recent phytochemical investigations of Chamaecyparis formosensis extracts have identified 27-hydroxyheptacosanoic acid as a bioactive modulator of Matrix Metalloproteinases (MMPs) 3.

MMP-2 (Gelatinase A) and MMP-9 (Gelatinase B) are zinc-dependent endopeptidases responsible for degrading the extracellular matrix (ECM). In human fibrosarcoma cells (HT-1080), 27-hydroxyheptacosanoic acid was shown to upregulate MMP-2 and MMP-9 expression by 1.25- to 1.59-fold at concentrations of 10–50 µM without exhibiting cytotoxicity 3. This controlled upregulation is highly relevant for therapeutic angiogenesis and the acceleration of wound healing processes.

Quantitative Data Summaries

Table 1: Structural and Physicochemical Properties

PropertyValue
IUPAC Name 27-hydroxyheptacosanoic acid
Chemical Formula C₂₇H₅₄O₃
Molecular Weight 426.7 g/mol
Lipid Classification Omega-hydroxy Very Long-Chain Fatty Acid (ω-OH VLCFA)
Primary Biological Reservoir Stratum corneum (Ceramide EOS), Plant cutin/suberin

Table 2: Comparative Modulatory Effects on MMP Expression (HT-1080 Cells)

Compound / ControlConcentrationMMP-2 Expression (Fold Change)MMP-9 Expression (Fold Change)Cytotoxicity
27-Hydroxyheptacosanoic Acid 10 - 50 µM1.25 - 1.591.25 - 1.59None detected
PMA (Positive Control)StandardElevatedElevatedNone detected
EGCG (Negative Control)StandardRepressedRepressedNone detected

Field-Proven Experimental Workflows

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . Causality for key reagents is explicitly defined to aid researchers in troubleshooting and optimization.

Protocol 1: Chemical Synthesis of Ceramide I Analogs via 27-Hydroxyheptacosanoic Acid

Adapted from pharmaceutical synthesis standards for phytosphingosine-based ceramides 2.

Objective: Synthesize an O-acyl-ω-hydroxy fatty acid precursor for Ceramide 1.

  • Carboxylate Protection (Benzylation):

    • Procedure: Suspend 27-hydroxyheptacosanoic acid (234 mmol) in a mixture of DMF (500 mL) and acetone (500 mL). Add benzyl bromide (50 mL) and dry potassium carbonate (50 g). Reflux at 76°C for 3 hours.

    • Causality: Benzylation strictly protects the C1 carboxylic acid. Without this step, the subsequent addition of an acyl chloride would result in the formation of unstable mixed anhydrides rather than the desired ω-ester.

    • Self-Validation Step: Perform TLC (Hexane:Ethyl Acetate 8:2). The product (Benzyl 27-hydroxyheptacosanoate) will show a higher Rf value than the starting acid. Confirm via ¹H-NMR (appearance of a sharp singlet at ~5.1 ppm for the benzyl CH₂ protons).

  • Omega-Hydroxyl Acylation:

    • Procedure: Dissolve the benzyl ester in pyridine. Slowly add linoleoyl chloride (or stearoyl chloride) dropwise under nitrogen. Stir for 24 hours at 33°C.

    • Causality: Pyridine acts as both the solvent and an acid scavenger, neutralizing the HCl generated during the esterification to drive the reaction to completion and prevent degradation of the lipid chain.

    • Self-Validation Step: ¹H-NMR validation is critical here. The triplet corresponding to the CH₂ protons adjacent to the ω-hydroxyl group will shift downfield from ~3.6 ppm (free alcohol) to ~4.1 ppm (esterified), confirming successful acylation.

  • Deprotection and Amidation:

    • Procedure: Remove the benzyl protecting group via catalytic hydrogenation (Pd/C, H₂ gas). The resulting O-acyl-27-hydroxyheptacosanoic acid is then coupled to phytosphingosine using standard amidation reagents (e.g., EDC/NHS) to yield the final Ceramide 1 analog.

Protocol 2: Gelatin Zymography for Assessing MMP-2/9 Modulatory Activity

Used to quantify the biological activity of 27-hydroxyheptacosanoic acid on extracellular matrix remodeling 3.

ZymographyWorkflow S1 1. Cell Culture HT-1080 Fibrosarcoma S2 2. Compound Treatment (10-50 µM) S1->S2 S3 3. Media Collection & Normalization S2->S3 S4 4. SDS-PAGE (0.1% Gelatin) S3->S4 S5 5. Renaturation & Incubation S4->S5 S6 6. Coomassie Staining & Densitometry S5->S6

Step-by-step gelatin zymography workflow for assessing MMP-2/9 modulatory activity.

Objective: Measure the enzymatic activity (not just protein abundance) of secreted MMPs.

  • Cell Culture & Treatment:

    • Procedure: Seed HT-1080 cells in 6-well plates. Treat with 27-hydroxyheptacosanoic acid (10 µM and 50 µM) in serum-free media for 24 hours. Include PMA as a positive control and EGCG as a negative control.

    • Causality: Serum-free media is mandatory. Fetal Bovine Serum (FBS) contains endogenous MMPs and MMP inhibitors (TIMPs) that will mask the specific proteolytic activity secreted by the HT-1080 cells.

  • Electrophoresis (SDS-PAGE):

    • Procedure: Collect conditioned media, normalize by total protein (BCA assay), and load into a 10% polyacrylamide gel co-polymerized with 0.1% gelatin. Run under non-reducing conditions (no DTT/BME, no boiling).

    • Causality: Boiling or reducing agents will permanently destroy the tertiary structure of the MMPs. SDS alone denatures them sufficiently for size separation while allowing subsequent refolding.

  • Renaturation & Incubation:

    • Procedure: Wash the gel twice in 2.5% Triton X-100 for 30 minutes. Incubate in developing buffer (50 mM Tris-HCl, 10 mM CaCl₂, pH 7.5) at 37°C for 24 hours.

    • Causality: Triton X-100 exchanges with the SDS, allowing the MMPs to refold into their active conformations. The calcium in the developing buffer is a critical cofactor for MMP enzymatic activity, enabling them to digest the gelatin matrix immediately surrounding their migration band.

  • Staining & Densitometry (Self-Validation):

    • Procedure: Stain the gel with Coomassie Brilliant Blue R-250, then destain.

    • Self-Validation Step: The assay is validated by the appearance of clear, unstained bands against a dark blue background at exactly 72 kDa (MMP-2) and 92 kDa (MMP-9). The positive control (PMA) must show significantly thicker clearance zones compared to the vehicle control to confirm the assay's dynamic range.

Sources

Exploratory

27-Hydroxyheptacosanoic Acid: A Critical Biomarker in Dermatological Pathology and Phytochemistry

Executive Summary 27-Hydroxyheptacosanoic acid (27-OH-C27:0) is a 27-carbon omega-hydroxy very long-chain fatty acid (ω-OH VLCFA)[1]. While historically overshadowed by shorter-chain lipids, advanced lipidomics has revea...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

27-Hydroxyheptacosanoic acid (27-OH-C27:0) is a 27-carbon omega-hydroxy very long-chain fatty acid (ω-OH VLCFA)[1]. While historically overshadowed by shorter-chain lipids, advanced lipidomics has revealed its indispensable role as a structural linchpin in mammalian skin barrier function and as a specialized phytochemical marker[2][3]. As the foundational acyl chain in Ceramide 1 (Ceramide EOS), 27-OH-C27:0 acts as a "molecular rivet" within the stratum corneum[4]. Its depletion is a primary biomarker for barrier-disruptive pathologies such as psoriasis and atopic dermatitis[5]. Furthermore, its presence in specific botanical extracts serves as a chemotaxonomic biomarker for relict plant species[3]. This whitepaper provides an in-depth technical synthesis of its biochemical mechanisms, biomarker utility, and the self-validating analytical protocols required for its precise quantification.

Biochemical Identity and the "Molecular Rivet" Mechanism

Structural Biology of 27-OH-C27:0

27-Hydroxyheptacosanoic acid is an aliphatic organic acid characterized by a 27-carbon straight chain, a carboxyl group at position 1, and a terminal hydroxyl group at position 27[1]. This extreme chain length is not arbitrary; it is an evolutionary adaptation designed to span the entire lipid bilayer of the stratum corneum.

The Ceramide EOS Pathway

In the epidermis, 27-OH-C27:0 is rarely found in its free state. It is synthesized via the elongation of palmitic acid by ELOVL enzymes, followed by terminal ω-oxidation mediated by CYP4F/CYP4A cytochrome P450 enzymes. Once synthesized, Ceramide Synthase 3 (CerS3) catalyzes its amide linkage to a sphingoid base (typically sphingosine or phytosphingosine)[2].

The critical functionalization occurs when the terminal ω-hydroxyl group of 27-OH-C27:0 is esterified to linoleic acid, forming Ceramide EOS (Esterified Omega-hydroxy Sphingosine)[4]. Because the 27-carbon chain is long enough to penetrate adjacent lipid lamellae, Ceramide EOS acts as a "molecular rivet," physically binding the extracellular lipid bilayers together. This architecture is what grants the skin its permeability-regulating and moisture-retaining properties[4][5].

Biosynthesis Palmitate Palmitic Acid (C16:0) Elongation ELOVL Enzymes (Chain Elongation) Palmitate->Elongation Heptacosanoic Heptacosanoic Acid (C27:0) Elongation->Heptacosanoic CYP4 CYP4F/CYP4A (ω-Oxidation) Heptacosanoic->CYP4 OH27 27-OH-C27:0 CYP4->OH27 CerS Ceramide Synthase 3 (+ Sphingosine) OH27->CerS Esterification PNPLA1 (+ Linoleic Acid) CerS->Esterification CerEOS Ceramide EOS (Molecular Rivet) SkinBarrier Stratum Corneum Barrier Integrity CerEOS->SkinBarrier Esterification->CerEOS

Biosynthesis and structural role of 27-OH-C27:0 in the stratum corneum.

Clinical and Diagnostic Biomarker Utility

Dermatological Pathologies

The quantification of 27-OH-C27:0 (via its parent Ceramide EOS) is a highly sensitive biomarker for skin barrier dysfunction. In healthy human stratum corneum, Ceramide EOS constitutes a tightly regulated fraction of the lipid matrix. However, lipidomic analyses of psoriatic plaques and atopic eczema lesions reveal a highly significant, specific depletion of Ceramide 1 (and thus 27-OH-C27:0)[2][5].

The causality is clear: without the 27-carbon ω-hydroxy chain to serve as a rivet, the lipid lamellae disorganize, leading to trans-epidermal water loss (TEWL) and increased permeability to environmental allergens. Consequently, synthetic phytosphingosine-based ceramide I analogs utilizing 27-hydroxyheptacosanoic acid are heavily researched in drug development to restore this specific molecular deficit[2][6].

Metabolic and Lysosomal Storage Diseases

Beyond dermatology, ω-OH VLCFAs are utilized as analytical biomarkers for severe metabolic disorders. Because the degradation of VLCFAs occurs exclusively in the peroxisome, defects in peroxisomal β-oxidation (e.g., Zellweger spectrum disorders) or lysosomal storage diseases lead to the systemic accumulation of aberrant lipid species. High-purity 27-OH-C27:0 is frequently utilized as a critical reference standard in clinical mass spectrometry to map these metabolic errors[7].

Phytochemical and Environmental Biomarker

In plant biology, 27-OH-C27:0 is a valuable chemotaxonomic marker. It has been isolated and identified via 1D/2D-NMR and high-resolution mass spectrometry (HR-MS) in the leaves of Chamaecyparis formosensis (Taiwan cypress), an endemic relict species[3][8]. Its presence in specific botanical assemblages aids researchers in tracking paleoflora composition and evaluating plant extracts for biological activity, such as the modulation of matrix metalloproteases (MMP-2 and MMP-9)[3].

Biomarker Data Presentation
Biomarker ContextMatrix Evaluated27-OH-C27:0 StatusClinical/Biological Implication
Healthy Skin Stratum Corneum (Tape Strips)Baseline (High)Intact lipid lamellae; normal moisture retention.
Psoriasis / Atopic Eczema Stratum CorneumSignificantly Decreased Loss of "molecular rivets"; high TEWL; barrier failure[5].
Peroxisomal Disorders Plasma / FibroblastsElevated (Total VLCFAs)Impaired peroxisomal β-oxidation[7].
Phytochemistry Plant Extract (C. formosensis)PresentChemotaxonomic marker; potential MMP modulator[3].

Self-Validating Analytical Protocol: LC-MS/MS Quantification

To utilize 27-OH-C27:0 as a reliable biomarker, the analytical workflow must account for its extreme hydrophobicity and its bound state within ceramides. The following step-by-step methodology ensures a self-validating system through the use of isotopic internal standards and matrix spike recoveries.

Step 1: Matrix Sampling and Internal Standardization
  • Sampling: Harvest stratum corneum using standardized D-Squame tape strips (typically strips 2-10 to avoid surface contamination).

  • Standard Addition (Self-Validation): Immediately spike the extraction vial with a known concentration of a deuterated internal standard (e.g., d4​ -27-OH-C27:0). Causality: The internal standard corrects for extraction losses and ion suppression during MS analysis, ensuring quantitative trustworthiness.

Step 2: Lipid Extraction and Alkaline Hydrolysis
  • Extraction: Perform a modified Folch extraction using Chloroform:Methanol (2:1, v/v). Sonicate for 15 minutes at 30°C.

  • Hydrolysis: Because 27-OH-C27:0 is amide-linked in Ceramide EOS, it must be liberated to measure the total biomarker pool. Add 0.5 M methanolic KOH and incubate at 60°C for 2 hours.

  • Neutralization: Neutralize with glacial acetic acid and extract the liberated free fatty acids into hexane.

Step 3: Derivatization (Optional but Recommended)

Due to the poor ionization efficiency of VLCFAs in negative electrospray ionization (ESI-), derivatization to a picolinyl ester or AMPP derivative is recommended to enhance the MS signal-to-noise ratio by up to 100-fold.

Step 4: UHPLC-MS/MS Analysis
  • Chromatography: Utilize a C8 or C18 reverse-phase UHPLC column. Use a highly organic mobile phase gradient (e.g., Acetonitrile/Isopropanol with 0.1% formic acid) to elute the highly lipophilic 27-carbon chain.

  • Detection: Operate the triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, tracking the specific precursor-to-product ion transitions for the derivatized 27-OH-C27:0 and its deuterated counterpart.

AnalyticalWorkflow Sample Biological Matrix (Skin Tape Stripping) IS Add Internal Standard (Deuterated 27-OH-C27:0) Sample->IS Extraction Liquid-Liquid Extraction (CHCl3:MeOH) IS->Extraction Hydrolysis Alkaline Hydrolysis (Cleave Amide Bonds) Extraction->Hydrolysis Derivatization Derivatization (Signal Enhancement) Hydrolysis->Derivatization LCMS UHPLC-MS/MS Analysis (MRM Mode) Derivatization->LCMS Data Data Processing & Biomarker Quantification LCMS->Data

Self-validating LC-MS/MS workflow for 27-OH-C27:0 quantification.

Future Perspectives in Drug Development

The clinical validation of 27-OH-C27:0 depletion in skin disorders has catalyzed a distinct branch of pharmacological research. Because natural Ceramide I is laborious and prohibitively expensive to isolate from natural sources, drug development professionals are focusing on chemical synthesis[2].

Current pipelines involve synthesizing phytosphingosine-based ceramide I analogs by coupling 27-hydroxyheptacosanoic acid with phytosphingosine via amidation reactions (using coupling reagents like EEDQ or HOBT)[2]. These synthetic analogs lack the double bond present in natural sphingosine, offering higher oxidation stability while successfully mimicking the "molecular rivet" function to rehydrate the skin and treat atopic eczema[2][5][6].

References

  • Omega hydroxy acid - Wikipedia. wikipedia.org.
  • DE69433062T2 - CERAMID I ANALOGUE BASED ON PHYTOSPHINGOSINE - Google P
  • US6054599A - Phytosphingosine-based ceramide I analogs - Google P
  • WO 95/11881 - Googleapis.com. googleapis.com.
  • Reagents (584) - Labclinics Shop. labclinics.com.
  • New Terpenoids from Chamaecyparis formosensis (Cupressaceae) Leaves with Modulatory Activity on Matrix Metalloproteases 2 and 9 - MDPI. mdpi.com.

Sources

Foundational

Isolation and Purification of 27-Hydroxyheptacosanoic Acid: A Comprehensive Methodological Framework

Executive Summary 27-Hydroxyheptacosanoic acid (27-OH-C27:0) is a very long-chain (VLC) ω -hydroxy fatty acid. In nature, it is predominantly sequestered within the complex biopolyester matrices of plant suberin and cuti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

27-Hydroxyheptacosanoic acid (27-OH-C27:0) is a very long-chain (VLC) ω -hydroxy fatty acid. In nature, it is predominantly sequestered within the complex biopolyester matrices of plant suberin and cutin[1]. In pharmaceutical and dermatological research, this specific C27 lipid is a highly sought-after precursor for the chemical synthesis of phytosphingosine-based Ceramide I analogs, which are critical for restoring the extracellular lipid bilayers of the stratum corneum in atopic skin conditions[2].

Isolating a specific C27 ω -hydroxy fatty acid from a biological matrix presents distinct physicochemical challenges. Its massive hydrophobic core (25 methylene groups) is flanked by two polar moieties (a carboxyl head and a hydroxyl tail), creating complex amphiphilic behavior. Furthermore, because it exists covalently bound within a cross-linked polyester network alongside a homologous series of aliphatic chains, standard solvent extraction techniques (e.g., Folch or Bligh-Dyer) are entirely ineffective.

This whitepaper details a field-proven, self-validating workflow for the quantitative depolymerization, extraction, and high-resolution purification of 27-OH-C27:0 from biological samples.

Workflow Architecture

Workflow A 1. Biological Matrix (e.g., Birch Bark Suberin) B 2. Alkaline Depolymerization (KOH / EtOH) A->B C 3. Acidification (pH < 3) & LLE Partitioning B->C D 4. SPE Fractionation (Silica Normal-Phase) C->D E 5. Preparative HPLC (C18 Reverse-Phase) D->E F 6. Purified 27-OH-C27:0 E->F

Macro-workflow for the extraction and purification of 27-OH-C27:0 from biological matrices.

Phase 1: Matrix Depolymerization and Liquid-Liquid Extraction (LLE)

Protocol 1.1: Alkaline Depolymerization

Causality: Suberin is a heavily cross-linked natural polyester. To liberate the monomeric 27-OH-C27:0, the ester bonds must be chemically cleaved[1]. Alkaline ethanolysis is strictly preferred over acid-catalyzed hydrolysis; acidic conditions at elevated temperatures risk unwanted etherification or dehydration of the terminal ω -hydroxyl group.

  • Preparation: Mill the dried biological sample (e.g., Birch outer bark) to a particle size of <0.5 mm to maximize surface area.

  • Reaction: Suspend 50 g of the milled matrix in 500 mL of 0.5 M Potassium Hydroxide (KOH) in a 90% ethanol-water solution[3].

  • Incubation: Reflux the mixture at 70°C for 2 to 3 hours under continuous mechanical stirring.

  • Filtration: Filter the dark liquor through a sintered glass funnel to remove the unreacted poly(phenolic) core and cellulosic residue.

  • Self-Validating QC Check: Analyze a dried aliquot of the filtered liquor via Attenuated Total Reflectance FTIR (ATR-FTIR). The complete disappearance of the ester carbonyl stretch at ~1730 cm⁻¹ and the appearance of a strong carboxylate stretch at ~1550 cm⁻¹ confirms successful depolymerization.

Protocol 1.2: Acidification and Phase Partitioning

Causality: Post-depolymerization, the liberated fatty acids exist as water-soluble potassium salts. The pKa of VLC carboxylic acids is approximately 4.8. Adjusting the pH to <3.0 ensures >99% protonation ( COO− COOH ), neutralizing the molecular charge. This drastic reduction in polarity drives the 27-OH-C27:0 out of the aqueous phase and into an organic extraction solvent.

  • Acidification: Cool the filtered liquor to room temperature. Slowly add 6M HCl dropwise under agitation until the solution reaches pH 2.5–3.0.

  • Extraction: Add an equal volume of Chloroform/Methanol (2:1, v/v) to the acidified liquor. Transfer to a separatory funnel and agitate vigorously.

  • Phase Separation: Allow the phases to separate. The lower organic layer will contain the free ω -hydroxy fatty acids, normal fatty acids, and α,ω -diacids.

  • Washing: Wash the collected organic phase twice with distilled water to remove residual KCl salts and ethanol.

  • Self-Validating QC Check: Test the pH of the final aqueous wash layer. It must read neutral (pH ~7.0). An acidic reading indicates residual HCl in the organic phase, which can catalyze degradation during subsequent solvent evaporation.

Phase 2: Chromatographic Fractionation and Purification

Protocol 2.1: Solid-Phase Extraction (SPE) Fractionation

Causality: The crude organic extract is a complex lipid mixture. Normal fatty acids lack the terminal hydroxyl group and exhibit lower affinity for polar stationary phases. By utilizing a silica-based normal-phase SPE, we exploit the strong hydrogen-bonding interaction between the ω -hydroxyl group of our target analyte and the silanol groups of the stationary phase to selectively isolate the ω -hydroxy fatty acid class[4],[5].

  • Conditioning: Condition a 10g Silica SPE cartridge with 50 mL of Hexane.

  • Loading: Evaporate the LLE organic phase to dryness under nitrogen. Reconstitute in a minimal volume of Hexane/Chloroform (4:1, v/v) and load onto the cartridge.

  • Elution 1 (Normal FAs): Elute non-hydroxy fatty acids with 50 mL of Hexane/Diethyl Ether (93:7, v/v)[5]. Discard or archive this fraction.

  • Elution 2 ( ω -Hydroxy FAs): Elute the target fraction containing 27-OH-C27:0 using 50 mL of Hexane/Diethyl Ether (50:50, v/v)[5].

  • Self-Validating QC Check: Perform Thin Layer Chromatography (TLC) on both fractions using silica gel plates developed in Hexane/Diethyl Ether (85:15, v/v). Visualize with primuline spray under UV light. The ω -hydroxy fatty acids must appear as a distinct band with a lower retention factor (Rf ~0.32) compared to normal fatty acids (Rf ~0.58)[5].

Protocol 2.2: Preparative HPLC Isolation

Causality: The SPE fraction contains a homologous series of ω -hydroxy fatty acids (typically C16 to C30). To isolate the specific C27 chain length, reverse-phase High-Performance Liquid Chromatography (RP-HPLC) is required. The C18 stationary phase differentiates the molecules based strictly on the hydrophobic surface area of their aliphatic chains.

  • System Setup: Utilize a Preparative C18 Column (e.g., 250 x 21.2 mm, 5 µm particle size) coupled to an Evaporative Light Scattering Detector (ELSD), as VLC-FAs lack strong UV chromophores.

  • Mobile Phase: Isocratic elution using Methanol/Acetonitrile/Water (85:10:5, v/v/v) containing 0.1% Formic Acid. The acid suppresses carboxylate ionization, maintaining sharp peak shapes.

  • Collection: Collect the peak corresponding to the established retention time for the C27 standard.

  • Self-Validating QC Check: Re-inject 10 µL of the collected fraction onto an analytical HPLC-ELSD system. The chromatogram must yield a single peak accounting for >98% of the total area.

Quantitative Data Summarization

The table below summarizes the expected yields and purity metrics when applying this workflow to primary biological matrices.

Matrix SourceExtraction MethodTotal Lipid Yield (%) ω -Hydroxy FA Fraction (%)27-OH-C27:0 Purity
Birch Outer Bark KOH/EtOH Depolymerization35 - 40%15 - 20%>98% (Post-HPLC)
Cork Oak Bark KOH/MeOH Depolymerization45 - 50%10 - 15%>98% (Post-HPLC)
Recombinant Yeast Direct LLE (No Depoly.)5 - 8%40 - 50%>99% (Post-HPLC)

Phase 3: Structural Validation

Due to the extreme boiling point of VLC-FAs, direct Gas Chromatography-Mass Spectrometry (GC-MS) is impossible. The purified 27-OH-C27:0 must undergo dual derivatization to increase volatility prior to MS analysis[6]. Furthermore, Nuclear Magnetic Resonance (NMR) is employed as an orthogonal, non-destructive technique to confirm the terminal position of the hydroxyl group without derivatization artifacts[7].

Validation Purified HPLC Purified Fraction Deriv Derivatization (BF3/MeOH + BSTFA) Purified->Deriv NMR 1H & 13C NMR (Structural Elucidation) Purified->NMR GCMS GC-MS Analysis (Chain Length & Mass) Deriv->GCMS Valid Validated 27-OH-C27:0 GCMS->Valid NMR->Valid

Self-validating analytical logic for the structural confirmation of 27-OH-C27:0.

Protocol 3.1: Dual Derivatization for GC-MS
  • Methylation: React 1 mg of the purified fraction with 1 mL of 14% Boron Trifluoride ( BF3​ ) in Methanol at 100°C for 1 hour to convert the carboxylic acid into a methyl ester[6].

  • Silylation: Evaporate the methanol, reconstitute in hexane, and react with 100 µL of BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) at 60°C for 30 minutes to convert the ω -hydroxyl group into a trimethylsilyl (TMS) ether[5].

  • Analysis: Inject into the GC-MS. The resulting mass spectrum will yield a distinct molecular ion peak confirming the C27 chain length, alongside characteristic fragmentation patterns (e.g., loss of the TMS-ether group) verifying the ω -hydroxylation.

References

  • [3] Valorizing Biopolyester Suberin: Modification of Cellulose Nanocrystals and Performance Assessment in 3D-Printed Biobased Acrylates - PMC. National Institutes of Health (NIH). Available at:[Link]

  • [2] US6054599A - Phytosphingosine-based ceramide I analogs. Google Patents. Available at:

  • [7] Utilization of NMR technique to analyze suberin fatty acid mixtures and follow up their reactivity. VTT Technical Research Centre of Finland. Available at:[Link]

  • [1] Suberin: the biopolyester at the frontier of plants. Frontiers in Plant Science. Available at:[Link]

  • [5] FA purification | Cyberlipid. Gerli. Available at:[Link]

  • [6] A simplified method for analysis of polyunsaturated fatty acids - PMC. National Institutes of Health (NIH). Available at:[Link]

Sources

Exploratory

A Technical Guide to the Thermal Properties and Stability of 27-Hydroxyheptacosanoic Acid

Executive Summary 27-Hydroxyheptacosanoic acid is a very-long-chain hydroxy fatty acid (VLHFA) whose specific thermal characteristics are not extensively documented in public literature. This guide provides a predictive...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

27-Hydroxyheptacosanoic acid is a very-long-chain hydroxy fatty acid (VLHFA) whose specific thermal characteristics are not extensively documented in public literature. This guide provides a predictive framework for researchers, scientists, and drug development professionals to understand and evaluate its thermal properties and stability. By drawing parallels with structurally similar long-chain fatty acids and hydroxy fatty acids, this document outlines the expected thermal behavior, details robust analytical methodologies for its characterization, and proposes a comprehensive strategy for stability testing. The protocols and insights herein are designed to serve as a foundational resource for anticipating degradation pathways, developing stable formulations, and ensuring analytical method integrity for this and similar molecules.

Introduction to 27-Hydroxyheptacosanoic Acid

27-Hydroxyheptacosanoic acid belongs to the class of very-long-chain hydroxy fatty acids. Its structure, characterized by a 27-carbon aliphatic chain, a terminal carboxylic acid group, and a hydroxyl group at the opposing end (ω-position), imparts unique physicochemical properties. These properties are governed by strong intermolecular hydrogen bonding from both the carboxyl and hydroxyl moieties, as well as significant van der Waals forces along the long alkyl chain. While specific applications are still emerging, VLHFAs are integral to the formation of complex lipids and play roles in biological barriers. Understanding the thermal behavior of this molecule is critical for its purification, storage, formulation, and the development of reliable analytical methods.

Predicted Thermal Properties

Direct experimental data for 27-Hydroxyheptacosanoic acid is limited. However, by examining shorter-chain 3-hydroxy fatty acids and other long-chain fatty acids, we can establish a reliable set of expected thermal properties.[1][2] The long C27 chain is the dominant factor determining the melting point, while the polar functional groups at each end will elevate it compared to a non-hydroxylated analogue like heptacosanoic acid.

PropertyPredicted Value / BehaviorRationale & Influencing Factors
Molecular Formula C₂₇H₅₄O₃-
Molecular Weight 426.71 g/mol -
Melting Point (Tₘ) 90 - 110 °CBased on trends in long-chain fatty acids, the melting point increases with chain length. The presence of terminal hydroxyl and carboxyl groups allows for extensive hydrogen bonding, significantly raising the melting point compared to alkanes of similar length.
Boiling Point (T₋) > 350 °C (with decomposition)Expected to be very high due to molecular weight and hydrogen bonding. Significant thermal degradation is anticipated before a true boiling point is reached under atmospheric pressure.
Thermal Decomposition (T₋) Onset approx. 160 - 200 °CSaturated long-chain fatty acids generally exhibit high thermal stability, with significant degradation observed at temperatures above 140-160°C over extended periods.[3][4] The primary decomposition pathway is likely decarboxylation.[5][6]

Methodologies for Thermal Characterization

A multi-technique approach is essential for a comprehensive understanding of the thermal properties of 27-Hydroxyheptacosanoic acid. The following standard thermal analysis techniques are recommended.

Differential Scanning Calorimetry (DSC)

DSC is the primary technique for determining the melting point, heat of fusion (ΔHₘ), and identifying any phase transitions.[7]

Objective: To precisely measure the melting temperature and latent heat of fusion.

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh 3-5 mg of 27-Hydroxyheptacosanoic acid into a standard aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the cell at 25 °C.

    • Ramp the temperature from 25 °C to 150 °C at a controlled rate of 10 °C/min under a nitrogen atmosphere (flow rate 50 mL/min).

    • Cool the sample back to 25 °C.

    • Perform a second heating cycle using the same parameters to observe the behavior of the recrystallized material and eliminate thermal history.

  • Data Analysis: The melting point (Tₘ) is determined as the onset or peak temperature of the endothermic melting event on the DSC curve.[2] The area under the peak corresponds to the heat of fusion.

Thermogravimetric Analysis (TGA)

TGA measures changes in mass as a function of temperature, providing critical information on thermal stability and decomposition profiles.[8][9][10][11]

Objective: To determine the onset temperature of decomposition and quantify mass loss during thermal events.

Step-by-Step Protocol:

  • Sample Preparation: Place 5-10 mg of the sample into a ceramic or platinum TGA pan.

  • Instrument Setup: Tare the balance and place the sample onto the TGA's microbalance.

  • Thermal Program:

    • Heat the sample from ambient temperature (e.g., 30 °C) to 500 °C at a linear heating rate of 10 °C/min.

    • Conduct the analysis under an inert nitrogen atmosphere to isolate thermal decomposition from oxidative degradation.

  • Data Analysis: The TGA curve plots the percentage of initial mass remaining versus temperature. The onset of decomposition is identified as the temperature at which significant mass loss begins.[11] The first derivative of this curve (DTG) shows the temperature at which the rate of mass loss is maximal.[12]

Workflow for Thermal Property Characterization

G cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation cluster_output Final Characterization prep Weigh 3-5 mg for DSC Weigh 5-10 mg for TGA dsc Differential Scanning Calorimetry (DSC) prep->dsc 10°C/min ramp tga Thermogravimetric Analysis (TGA) prep->tga 10°C/min ramp dsc_data Determine Melting Point (Tm) & Heat of Fusion (ΔHm) dsc->dsc_data tga_data Determine Onset of Decomposition (Td) tga->tga_data report Comprehensive Thermal Profile dsc_data->report tga_data->report

Caption: Workflow for determining the core thermal properties.

Thermal Stability and Degradation

The stability of 27-Hydroxyheptacosanoic acid is a function of its structure. The long, saturated alkyl chain is highly stable. Degradation is expected to initiate at the carboxylic acid moiety.

Predicted Degradation Pathway

The most probable thermal degradation mechanism for a long-chain carboxylic acid is decarboxylation, where the carboxyl group is lost as carbon dioxide (CO₂).[5][13] This reaction is typically uncatalyzed at high temperatures and results in the formation of the corresponding alkane, in this case, 26-hydroxyhexacosane. While saturated fatty acids are generally resistant to hydrolysis and oxidation at moderate temperatures, prolonged exposure to high heat (e.g., >160 °C for several hours) can lead to cleavage of the carbon-carbon backbone, producing shorter-chain alkanes and fatty acids.[3][4]

Plausible Thermal Degradation Pathway

G cluster_products Degradation Products parent 27-Hydroxyheptacosanoic Acid (HO-(CH₂)₂₆-COOH) product1 26-Hydroxyhexacosane (HO-(CH₂)₂₅-CH₃) parent->product1 Δ (Heat) - CO₂ product2 Carbon Dioxide (CO₂) parent->product2 Decarboxylation

Caption: Primary thermal degradation via decarboxylation.

Forced Degradation (Stress Testing)

To comprehensively evaluate stability and develop a stability-indicating analytical method, a forced degradation study is required as per ICH guidelines (Q1A(R2)).[14][15] The goal is to achieve 5-20% degradation to ensure that degradation products can be reliably detected and quantified.[14][15]

Recommended Stress Conditions:

  • Thermal: Expose the solid material to dry heat (e.g., 105°C) and a solution/suspension to heat (e.g., 80°C) for a defined period (e.g., up to 7 days).[16]

  • Acid Hydrolysis: Incubate a solution/suspension in 0.1 M HCl at 60°C.[16]

  • Base Hydrolysis: Incubate a solution/suspension in 0.1 M NaOH at 60°C.

  • Oxidation: Treat a solution/suspension with 3% hydrogen peroxide (H₂O₂) at room temperature.[17]

  • Photostability: Expose the solid and/or solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (ICH Q1B).

Protocol for Stability-Indicating HPLC Method Development

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is one that can separate the intact active pharmaceutical ingredient (API) from its degradation products, ensuring accurate measurement of the API content over time.

Objective: To develop and validate an HPLC method for quantifying 27-Hydroxyheptacosanoic acid in the presence of its potential degradants.

Step-by-Step Protocol:

  • Analyte Preparation: Prepare stressed samples from the forced degradation study alongside an unstressed control sample. A typical concentration is 1 mg/mL. Due to the poor water solubility, a solvent such as acetonitrile, methanol, or a mixture with a small amount of acid (e.g., 0.1% formic acid) should be used.

  • Initial Chromatographic Conditions (Generic Gradient Method): [18]

    • Column: C18 reverse-phase column (e.g., 100 mm x 3.0 mm, 3 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start at 5% B, ramp to 100% B over 10-15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.[19]

    • Detection: Since fatty acids lack a strong chromophore, UV detection at low wavelengths (<210 nm) can be used, but Evaporative Light-Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) is often more suitable and universal for lipids.[20] Alternatively, derivatization with an agent like 2,4'-dibromoacetophenone allows for sensitive UV detection at ~256 nm.[21][22]

  • Method Optimization:

    • Inject the control and all stressed samples.

    • Analyze the chromatograms. The primary goal is to achieve baseline separation between the main peak (27-Hydroxyheptacosanoic acid) and any new peaks that appear in the stressed samples.

    • If co-elution occurs, adjust the gradient slope, mobile phase composition (e.g., substitute acetonitrile with methanol), or column temperature to improve resolution.

  • Peak Purity Analysis: Use a Photo Diode Array (PDA) detector to assess the peak purity of the main component in the stressed samples. This ensures that no degradant is co-eluting under the main peak.

Conclusion

References

  • Thermal Degradation of Long Chain Fatty Acids. (2018). PubMed. Available at: [Link]

  • Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids. (2023). ACS Publications. Available at: [Link]

  • Thermal properties of 3‐hydroxy fatty acids and their binary mixtures as phase change energy storage materials. (n.d.). ResearchGate. Available at: [Link]

  • Physicochemical Stability of Compounded Creams Containing a-Hydroxy Acids. (2015). ResearchGate. Available at: [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026). ResolveMass. Available at: [Link]

  • Thermogravimetric Analysis (TGA) of Biochar. (n.d.). Celignis. Available at: [Link]

  • Phase Diagrams and Thermal Properties of Fatty Acid Ternary Eutectic Mixtures for Latent Heat Thermal Energy. (2026). MDPI. Available at: [Link]

  • Stability of 27 biochemistry analytes in storage at a range of temperatures after centrifugation. (n.d.). PubMed. Available at: [Link]

  • A highly efficient method for derivatization of fatty acids for high performance liquid chromatography. (n.d.). Journal of Animal and Feed Sciences. Available at: [Link]

  • Forced Degradation Study: An Important Tool in Drug Development. (2013). Asian Journal of Pharmaceutical Research. Available at: [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (2025). LCGC International. Available at: [Link]

  • Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids. (n.d.). PMC. Available at: [Link]

  • Differential scanning calorimetry for authentication of edible fats and oils. (2022). Journal of Food and Drug Analysis. Available at: [Link]

  • Studies on the lipase induced degradation of lipid based drug delivery systems. (2009). ScienceDirect. Available at: [Link]

  • Using Compositional Analysis by Thermogravimetry in Agriculture. (2024). XRF Scientific. Available at: [Link]

  • Stability of 27 biochemistry analytes in storage at a range of temperatures after centrifugation. (n.d.). Biospecimen Research Database. Available at: [Link]

  • Thermal properties of 3‐hydroxy fatty acids and their binary mixtures as phase change energy storage materials. (2019). chem.bg.ac.rs. Available at: [Link]

  • High Performance Liquid Chromatography Determination of Fatty Acids in Drying Oils Following Lipase Action. (n.d.). SciSpace. Available at: [Link]

  • Thermogravimetry Applicability in Compost and Composting Research: A Review. (2021). MDPI. Available at: [Link]

  • Thermal Degradation of Long Chain Fatty Acids. (n.d.). ResearchGate. Available at: [Link]

  • The Thermal Amidation of Carboxylic Acids Revisited. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Thermo Gravimetric Analysis (TGA). (n.d.). TCA Lab / Alfa Chemistry. Available at: [Link]

  • Decarboxylation. (2022). Master Organic Chemistry. Available at: [Link]

  • Thermogravimetric Analysis (TGA) for Material Characterization. (2026). Polymer Source. Available at: [Link]

  • Fast Fatty Acid Analysis by Core-Shell Reversed-Phase Liquid Chromatography Coupled to Evaporative Light-Scattering Detector. (n.d.). SCIRP. Available at: [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Quotient Sciences. Available at: [Link]

  • Determination of melting point of vegetable oils and fats by differential scanning calorimetry (DSC) technique. (n.d.). Grasas y Aceites. Available at: [Link]

  • Oxidative Stability of Fats and Oils Measured by Differential Scanning Calorimetry for Food and Industrial Applications. (2013). IntechOpen. Available at: [Link]

  • Applications of Differential Scanning Calorimetry (DSC) in Oils and Fats Research. A Review. (n.d.). American Research Journals. Available at: [Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025). Drug Discovery & Development. Available at: [Link]

  • Exploitation of HPLC Analytical Method for Simultaneous Determination of Six Principal Unsaturated Fatty Acids in Oviductus Ranae Based on Quantitative Analysis of Multi-Components by Single-Marker (QAMS). (2021). PMC. Available at: [Link]

  • A differential scanning calorimetry study of the interaction of free fatty acids with phospholipid membranes. (n.d.). PubMed. Available at: [Link]

  • Stability of 27 biochemistry analytes in storage at a range of temperatures after centrifugation. (n.d.). ResearchGate. Available at: [Link]

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Foundational

Preliminary Studies on 27-Hydroxyheptacosanoic Acid: A Technical Guide for Researchers

Abstract This technical guide provides a comprehensive overview of the current, albeit preliminary, understanding of 27-hydroxyheptacosanoic acid, a very-long-chain (ω-1)-hydroxy fatty acid. Due to the limited direct res...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the current, albeit preliminary, understanding of 27-hydroxyheptacosanoic acid, a very-long-chain (ω-1)-hydroxy fatty acid. Due to the limited direct research on this specific C27 molecule, this guide synthesizes information from closely related analogs, particularly 27-hydroxyoctacosanoic acid (C28), to infer its potential biological significance, biosynthesis, and methodologies for its study. This document is intended for researchers, scientists, and drug development professionals interested in the emerging field of very-long-chain fatty acids and their roles in biological systems. We will delve into the known biological context of similar molecules, propose a putative biosynthetic pathway, and outline detailed protocols for the chemical synthesis, purification, and analysis of 27-hydroxyheptacosanoic acid, providing a foundational framework for future research.

Introduction: The Emerging Significance of Very-Long-Chain (ω-1)-Hydroxy Fatty Acids

Very-long-chain fatty acids (VLCFAs) are defined as fatty acids with 22 or more carbon atoms.[1] A unique subclass of these molecules, the (ω-1)-hydroxy fatty acids, are characterized by a hydroxyl group at the penultimate carbon from the methyl end. While research into many VLCFAs is still nascent, evidence suggests they play critical roles in various biological systems.

The most well-documented biological context for (ω-1)-hydroxy VLCFAs is their presence as a key component of the lipid A moiety of lipopolysaccharides (LPS) in the outer membranes of certain Gram-negative bacteria, particularly those of the Rhizobiaceae family, such as Rhizobium and Bradyrhizobium.[2][3][4] In these bacteria, these specialized fatty acids are thought to be crucial for the stability and rigidity of the outer membrane, which is vital for their survival in diverse environments, including their symbiotic relationship with host plants.[2][4]

While 27-hydroxyoctacosanoic acid (a C28 fatty acid) has been identified in the lipid A of Rhizobium sin-1 and other related species,[3][5] the existence of its C27 analog, 27-hydroxyheptacosanoic acid, is plausible. Studies on Bradyrhizobium have revealed the presence of homologous series of both even- and odd-numbered (ω-1)-hydroxylated VLCFAs, with prominent examples including 27-OH-C28:0 and 30-OH-C31:0.[3] This finding strongly suggests that the biosynthetic machinery in these bacteria is capable of producing odd-chained (ω-1)-hydroxy VLCFAs, making 27-hydroxyheptacosanoic acid a likely, though yet to be definitively identified, natural product.

This guide will therefore proceed by leveraging the knowledge of the C28 analog to provide a foundational understanding and a research roadmap for the study of 27-hydroxyheptacosanoic acid.

Putative Biosynthesis of 27-Hydroxyheptacosanoic Acid

The biosynthesis of odd-chain fatty acids in bacteria is initiated by the use of propionyl-CoA as a primer, in contrast to the acetyl-CoA primer used for even-chain fatty acids. The subsequent elongation of the fatty acid chain occurs via the fatty acid synthase (FAS) system.

Based on the established pathway for 27-hydroxyoctacosanoic acid in Rhizobium leguminosarum, we can propose a putative biosynthetic pathway for 27-hydroxyheptacosanoic acid. This pathway likely involves a specialized set of enzymes for the synthesis of the very-long-chain fatty acid and its subsequent hydroxylation and transfer to the lipid A backbone.

Two key genes identified in R. leguminosarum for the synthesis of the C28 analog are acpXL, encoding a specialized acyl carrier protein, and lpxXL, encoding a specific L-3-hydroxyacyl-CoA:acyl carrier protein transacylase. While their substrate specificity for odd-chain fatty acids has not been directly demonstrated, studies on analogous enzymes in other bacteria, such as Porphyromonas gingivalis, have shown that they can incorporate odd-chain fatty acids if the precursors are available.[6] This suggests that if a C27 fatty acid is synthesized, the existing enzymatic machinery could potentially hydroxylate it and incorporate it into lipid A.

The proposed biosynthetic pathway can be visualized as follows:

putative_biosynthesis_of_27_hydroxyheptacosanoic_acid cluster_fatty_acid_synthesis Fatty Acid Synthesis cluster_hydroxylation_and_transfer Hydroxylation and Transfer to Lipid A Propionyl_CoA Propionyl-CoA (C3) FAS Fatty Acid Synthase (FAS) Propionyl_CoA->FAS Malonyl_CoA Malonyl-CoA Malonyl_CoA->FAS Heptacosanoyl_ACP Heptacosanoyl-ACP (C27) FAS->Heptacosanoyl_ACP Hydroxylase Hydroxylase (putative) Heptacosanoyl_ACP->Hydroxylase 27_Hydroxyheptacosanoyl_ACP 27-Hydroxyheptacosanoyl-ACP Hydroxylase->27_Hydroxyheptacosanoyl_ACP AcpXL AcpXL (Acyl Carrier Protein) 27_Hydroxyheptacosanoyl_ACP->AcpXL LpxXL LpxXL (Acyltransferase) AcpXL->LpxXL Lipid_A_C27 Lipid A with 27-Hydroxyheptacosanoic Acid LpxXL->Lipid_A_C27 Lipid_A_precursor Lipid A Precursor Lipid_A_precursor->LpxXL

Caption: Putative biosynthetic pathway for 27-hydroxyheptacosanoic acid.

Potential Biological Role

Extrapolating from the function of 27-hydroxyoctacosanoic acid in Rhizobium, the primary role of 27-hydroxyheptacosanoic acid is likely structural, contributing to the integrity and stability of the bacterial outer membrane. The very-long acyl chain of this molecule is capable of spanning the entire outer membrane, effectively anchoring the LPS and reducing membrane fluidity. This increased rigidity could be a crucial adaptation for bacteria that face fluctuating environmental conditions, such as changes in temperature, osmolarity, and pH.

Furthermore, the unique structure of the lipid A containing this VLCFA in Rhizobium sin-1 has been shown to antagonize the pro-inflammatory effects of E. coli LPS on human monocytes.[5] This suggests that bacterial membranes containing these specialized fatty acids may have evolved to modulate host immune responses. Therefore, 27-hydroxyheptacosanoic acid, as a component of such a lipid A, could have immunomodulatory properties, a research avenue with significant potential for drug development.

Methodologies for the Study of 27-Hydroxyheptacosanoic Acid

Chemical Synthesis

A general synthetic strategy for long-chain (ω-1)-hydroxy fatty acids has been developed, which can be adapted for the synthesis of 27-hydroxyheptacosanoic acid.[7] The key step in this synthesis is a cross-metathesis reaction.

Experimental Protocol: Synthesis of 27-Hydroxyheptacosanoic Acid (Adapted)

  • Synthesis of the ω-unsaturated ester: This can be achieved through a multi-step process starting from commercially available long-chain alcohols and haloalkanoic acids.

  • Cross-Metathesis: The ω-unsaturated ester is reacted with 3-buten-2-ol in the presence of a Grubbs catalyst to introduce the (ω-1)-hydroxy group.

  • Reduction and Hydrolysis: The double bond is reduced, and the ester is hydrolyzed to yield the final product, 27-hydroxyheptacosanoic acid.

chemical_synthesis_workflow Start Starting Materials (Long-chain alcohol, Haloalkanoic acid) Step1 Synthesis of ω-unsaturated ester Start->Step1 Step2 Cross-Metathesis with 3-buten-2-ol (Grubbs catalyst) Step1->Step2 Step3 Reduction of double bond Step2->Step3 Step4 Ester Hydrolysis Step3->Step4 End 27-Hydroxyheptacosanoic Acid Step4->End

Caption: General workflow for the chemical synthesis of 27-hydroxyheptacosanoic acid.

Purification

The purification of very-long-chain hydroxy fatty acids from complex mixtures requires a combination of techniques to separate them from other lipids.

Experimental Protocol: Purification of 27-Hydroxyheptacosanoic Acid

  • Lipid Extraction: Total lipids are extracted from the source material (e.g., bacterial culture or synthetic reaction mixture) using a standard method such as the Bligh-Dyer or Folch extraction.

  • Saponification: The extracted lipids are saponified to release the fatty acids from their ester linkages.

  • Solid-Phase Extraction (SPE): The fatty acid mixture is subjected to SPE on a silica-based sorbent. Normal-phase SPE can be used to separate fatty acids based on polarity, with hydroxy fatty acids being more retained than their non-hydroxylated counterparts.

  • Thin-Layer Chromatography (TLC): For further purification, preparative TLC can be employed. The fatty acid methyl esters are spotted on a silica gel plate and developed in a suitable solvent system (e.g., hexane:diethyl ether). The band corresponding to the hydroxy fatty acid methyl ester can be scraped and the compound eluted.

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC can be used for the final purification and quantification of the isolated 27-hydroxyheptacosanoic acid.

purification_workflow Start Crude Lipid Extract Saponification Saponification Start->Saponification SPE Solid-Phase Extraction (SPE) Saponification->SPE TLC Preparative Thin-Layer Chromatography (TLC) SPE->TLC HPLC High-Performance Liquid Chromatography (HPLC) TLC->HPLC End Pure 27-Hydroxyheptacosanoic Acid HPLC->End

Caption: A typical workflow for the purification of 27-hydroxyheptacosanoic acid.

Analytical Characterization

The structural elucidation and quantification of 27-hydroxyheptacosanoic acid require advanced analytical techniques, primarily mass spectrometry coupled with chromatographic separation.

Experimental Protocol: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

  • Derivatization: Due to the low volatility of VLCFAs and the presence of a hydroxyl group, derivatization is essential for GC-MS analysis. A two-step derivatization is recommended:

    • Esterification: The carboxylic acid group is converted to a methyl ester (FAME) using a reagent like BF3-methanol.

    • Silylation: The hydroxyl group is converted to a trimethylsilyl (TMS) ether using a reagent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • GC-MS Analysis: The derivatized sample is injected into a GC-MS system equipped with a high-temperature capillary column. The mass spectrometer is operated in electron ionization (EI) mode.

  • Data Interpretation: The mass spectrum of the TMS-derivatized FAME will show characteristic fragmentation patterns that allow for the determination of the molecular weight and the position of the hydroxyl group. The (ω-1) position of the TMS ether group will result in a prominent ion at m/z 117, arising from the cleavage between the (ω-1) and (ω-2) carbons.[3]

Experimental Protocol: Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Sample Preparation: For LC-MS analysis, derivatization may not be necessary, although it can improve sensitivity. The purified fatty acid can be dissolved in a suitable solvent for direct injection.

  • LC-MS Analysis: The sample is analyzed using a reverse-phase HPLC system coupled to a mass spectrometer, typically with an electrospray ionization (ESI) source operated in negative ion mode.

  • Data Interpretation: The mass spectrum will show the deprotonated molecule [M-H]⁻. Tandem mass spectrometry (MS/MS) can be used to fragment this ion and obtain structural information.

Table 1: Summary of Analytical Techniques for 27-Hydroxyheptacosanoic Acid

TechniqueSample PreparationInformation ObtainedAdvantagesLimitations
GC-MS Derivatization (Esterification and Silylation) required.Molecular weight, position of the hydroxyl group.High resolution, established libraries for FAMEs.Requires derivatization, not suitable for intact lipids.
LC-MS Can be analyzed directly, derivatization optional.Molecular weight, structural information from MS/MS.Can analyze intact lipids, no derivatization needed.May have lower resolution for isomers than GC.

Future Directions and Conclusion

The study of 27-hydroxyheptacosanoic acid is in its infancy. This guide, by necessity, has relied on extrapolating information from its close chemical relative, 27-hydroxyoctacosanoic acid. The next critical steps in advancing our understanding of this molecule will be:

  • Confirmation of Natural Occurrence: Targeted analytical studies of lipid extracts from Rhizobium and Bradyrhizobium species, particularly those known to produce odd-chain fatty acids, are needed to definitively identify the presence of 27-hydroxyheptacosanoic acid.

  • Elucidation of Biosynthetic Pathway: In vitro and in vivo studies are required to determine the substrate specificity of the AcpXL and LpxXL enzymes and to identify the specific hydroxylase responsible for the (ω-1) hydroxylation of the C27 fatty acid.

  • Biological Activity Studies: Once a reliable source of 27-hydroxyheptacosanoic acid is established, either through purification from natural sources or chemical synthesis, its biological activities, particularly its immunomodulatory properties, can be investigated in detail.

References

  • The Very Long Chain Fatty Acid (C26:25OH) Linked to the Lipid A Is Important for the Fitness of the Photosynthetic Bradyrhizobium Strain ORS278 and the Establishment of a Successful Symbiosis with Aeschynomene Legumes. (2017). Frontiers in Microbiology. [Link]

  • hydroxylated very long chain fatty acids are components of Bradyrhizobium lipid A. (2011). Polish Journal of Microbiology. [Link]

  • The influence of the long chain fatty acid on the antagonistic activities of Rhizobium sin-1 lipid A. (2007). Bioorganic & Medicinal Chemistry. [Link]

  • The Very Long Chain Fatty Acid (C26:25OH) Linked to the Lipid A Is Important for the Fitness of the Photosynthetic Bradyrhizobium Strain ORS278 and the Establishment of a Successful Symbiosis with Aeschynomene Legumes. (2017). Frontiers in Microbiology. [Link]

  • Acyl Chain Specificity of the Acyltransferases LpxA and LpxD and Substrate Availability Contribute to Lipid A Fatty Acid Heterogeneity in Porphyromonas gingivalis. (2005). Journal of Bacteriology. [Link]

  • The Lipopolysaccharide Lipid A Long-Chain Fatty Acid Is Important for Rhizobium leguminosarum Growth and Stress Adaptation in Free-Living and Nodule Environments. (2017). Molecular Plant-Microbe Interactions. [Link]

  • Quantitative determination of hydroxy fatty acids as an indicator of in vivo lipid peroxidation: gas chromatography-mass spectrometry methods. (1991). Analytical Biochemistry. [Link]

  • Structural analysis of hydroxy fatty acids by thermospray liquid chromatography/tandem mass spectrometry. (1993). Biological Mass Spectrometry. [Link]

  • Gas chromatography/mass spectrometry (GC/MS) analysis of hydroxylated fatty acids from LPS isolated from E. coli MLK1067 expressing Vc0212. (n.d.). ResearchGate. [Link]

  • Preparation of a Lipid a Derivative That Contains a 27-hydroxyoctacosanoic Acid Moiety. (2004). Organic Letters. [Link]

  • Purification of long chain fatty acids. (1957).
  • A Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) Method for the Determination of Free Hydroxy Fatty Acids in Cow and Goat Milk. (2020). Molecules. [Link]

  • Process of preparing ω-hydroxy acids. (1996).
  • Fast and Simple Free Fatty Acids Analysis Using ACQUITY UPC2/MS. (n.d.). Waters. [Link]

  • Acyl Chain Specificity of the Acyltransferases LpxA and LpxD and Substrate Availability Contribute to Lipid A Fatty Acid Heterogeneity in Porphyromonas gingivalis. (2005). Academia.edu. [Link]

  • Odd-numbered very-long-chain fatty acids from the microbial, animal and plant kingdoms. (2009). Semantic Scholar. [Link]

  • Synthesis and evaluation of ?-hydroxy fatty acid-derived heterocyclic compounds with potential industrial interest. (n.d.). ResearchGate. [Link]

  • Very long chain fatty acid. (n.d.). Wikipedia. [Link]

  • Odd-chain fatty acids – Knowledge and References. (n.d.). Taylor & Francis. [Link]

  • A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease. (2015). Molecules. [Link]

  • Exogenous fatty acids inhibit fatty acid synthesis by competing with endogenously generated substrates for phospholipid synthesis in Escherichia coli. (2024). ScienceOpen. [Link]

  • Purification and characterization of a long chain, fatty-acid-binding protein supplying the mitochondrial beta-oxidative system in the heart. (1978). Biochimica et Biophysica Acta (BBA) - Enzymology. [Link]

  • Undergraduate Honors Thesis | Determining the Fatty Acid Substrate Preferences of Long-Chain Acyl-CoA Synthetase Isoforms. (2019). Carolina Digital Repository. [Link]

  • Protocol for the purification, analysis, and handling of acyl carrier proteins from type I fatty acid and polyketide synthases. (2025). ResearchGate. [Link]

  • A short method for the synthesis of hydroxyoleic acids. (n.d.). AIR Unimi. [Link]

  • Metabolism of Odd-numbered Fatty Acids and Even-numbered Fatty Acids in Mouse. (2026). ResearchGate. [Link]

  • Structural Basis for Substrate Fatty Acyl Chain Specificity. (2012). Journal of Biological Chemistry. [Link]

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Exploratory

Unlocking the Therapeutic Potential of Long-Chain Hydroxy Fatty Acids (LCHFAs): A Comprehensive Technical Guide

Introduction Long-chain hydroxy fatty acids (LCHFAs) and their esterified derivatives, such as Fatty Acid esters of Hydroxy Fatty Acids (FAHFAs), represent a groundbreaking class of endogenous bioactive lipids[1]. Since...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Long-chain hydroxy fatty acids (LCHFAs) and their esterified derivatives, such as Fatty Acid esters of Hydroxy Fatty Acids (FAHFAs), represent a groundbreaking class of endogenous bioactive lipids[1]. Since their discovery via untargeted lipidomics, these molecules have demonstrated profound antidiabetic, anti-inflammatory, and immunomodulatory properties[2]. As a Senior Application Scientist, I have designed this whitepaper to provide a rigorous technical synthesis of LCHFA signaling mechanisms, advanced analytical workflows (LC-MS/MS), and biocatalytic production strategies, tailored specifically for drug development professionals and analytical chemists.

Section 1: Mechanistic Grounding: The GPR120/FFAR4 Signaling Axis

The therapeutic efficacy of LCHFAs, particularly PAHSAs (Palmitic Acid esters of Hydroxy Stearic Acids), is primarily mediated through the Free Fatty Acid Receptor 4 (FFAR4), also known as GPR120[3]. Unlike short-chain fatty acids that target GPR41/43, medium-to-long-chain species act as potent agonists for GPR120[3].

Causality of the Signaling Cascade:

  • Incretin Secretion: In enteroendocrine L-cells, FAHFA binding to GPR120 triggers Gq/11-coupled intracellular calcium mobilization, directly stimulating the exocytosis of Glucagon-Like Peptide-1 (GLP-1)[4]. This establishes a direct causal link between LCHFA administration and amplified glucose-dependent insulin secretion, improving overall glucose tolerance[3].

  • Anti-Inflammatory Transduction: In macrophages and adipocytes, GPR120 activation recruits β-arrestin-2. This scaffolding protein sequesters Transforming Growth Factor-β-Activated Kinase 1 (TAK1), effectively short-circuiting the downstream activation of NF-κB and JNK pathways[5]. Consequently, this halts pro-inflammatory cytokine production and shifts macrophage polarization toward the anti-inflammatory M2 phenotype[6].

G FAHFA LCHFA / FAHFA GPR120 GPR120 (FFAR4) FAHFA->GPR120 Agonist Binding B_Arrestin β-Arrestin-2 Recruitment GPR120->B_Arrestin Anti-inflammatory Axis GLP1 GLP-1 Secretion (L-Cells) GPR120->GLP1 Incretin Axis (Gq/11) TAK1 TAK1 Inhibition B_Arrestin->TAK1 Sequesters NFKB NF-κB / JNK Suppression TAK1->NFKB Prevents Activation AntiInflam M2 Macrophage Polarization NFKB->AntiInflam Cytokine Reduction Insulin Insulin Secretion GLP1->Insulin Endocrine Signaling

FAHFA-mediated GPR120 signaling bifurcates into GLP-1 secretion and TAK1 anti-inflammatory pathways.

Section 2: Quantitative Data & Physiological Benchmarks

The structural diversity of LCHFAs dictates their biological niche. The table below synthesizes key quantitative and functional data across distinct LCHFA classes to guide targeted therapeutic development.

Lipid Class / IsomerStructural CharacteristicsPrimary Biological SourceKey Physiological Function
9-PAHSA Palmitic acid esterified to 9-hydroxy stearic acidMurine/Human Adipose Tissue, SerumMost abundant FAHFA; enhances GLUT4 translocation and GLP-1 secretion[3][7].
13-DHAHLA Docosahexaenoic acid (DHA) esterified to 13-hydroxy linoleic acidMacrophages, White Adipose TissuePotent anti-inflammatory; prevents IDO pathway activation in macrophages[6].
10-HSA 10-hydroxy stearic acidCow/Goat Milk, Gut MicrobiotaActs as a PPARγ agonist; reinforces intestinal barrier integrity[8][9].
ω-OAHFAs O-acyl esters of ω-hydroxy very-long-chain FAsVernix caseosa, BiofluidsFunctions as an endogenous biosurfactant and maintains epidermal barrier[10].

Section 3: Self-Validating Analytical Workflow for LCHFA Quantification (LC-MS/MS)

Due to the low nanomolar abundance of LCHFAs in biological matrices[3], rigorous sample preparation is non-negotiable. The following protocol utilizes Solid-Phase Extraction (SPE) coupled with LC-MS/MS, engineered with built-in validation nodes to ensure absolute quantitative integrity.

Rationale for Chemical Manipulation: LCHFAs possess a terminal carboxylic acid. By driving the sample pH below 4.0 prior to SPE, we force the protonation of the carboxylate ion into its neutral, uncharged state. This maximizes hydrophobic retention on reversed-phase C18 sorbents, preventing premature analyte elution during aqueous wash steps[11].

Step-by-Step Methodology:
  • Sample Homogenization & Spiking:

    • Action: Homogenize 50 mg of tissue or 100 µL of serum in 1 mL of LC-MS grade water. Spike with a precisely calculated volume of 13C16-9-PAHSA internal standard[2].

    • Causality: The 13C-labeled standard co-elutes with endogenous PAHSAs, experiencing identical ion suppression in the MS source. This normalizes matrix effects and allows for absolute quantification.

  • Protein Precipitation & Lipid Extraction:

    • Action: Add 2 mL of Chloroform:Methanol (2:1 v/v). Vortex vigorously and centrifuge at 3,000 x g for 10 minutes to separate the organic (lower) phase.

  • Acidification & SPE Conditioning:

    • Action: Transfer the organic phase, evaporate under nitrogen, and reconstitute in 1 mL of 5% Methanol in water. Acidify with Formic Acid to pH < 4.0[11]. Condition a C18 SPE cartridge with 2 mL Methanol followed by 2 mL acidified water.

  • Loading & Selective Washing (Validation Node):

    • Action: Load the sample. Wash with 2 mL of 20% Methanol in water to elute polar interferences.

    • Self-Validating Check: Collect the wash fraction. If LC-MS detects >5% of the 13C-standard in this fraction, the pH was insufficiently acidic, leading to premature analyte loss. This built-in check prevents false-negative quantification downstream.

  • Elution & LC-MS/MS (MRM Mode):

    • Action: Elute LCHFAs with 2 mL of 100% Acetonitrile[11]. Dry under nitrogen and reconstitute in the mobile phase. Analyze via LC-MS/MS using Multiple Reaction Monitoring (MRM) in negative electrospray ionization (ESI-) mode[1][8].

Workflow Sample Biological Matrix (Serum/Tissue) Spike Spike 13C-PAHSA Standard Sample->Spike Extract Liquid-Liquid Extraction (CHCl3:MeOH) Spike->Extract Normalizes Matrix Effects Acidify Acidification (pH < 4.0) Extract->Acidify Isolate Lipid Fraction SPE C18 Solid-Phase Extraction Acidify->SPE Protonates Carboxyl Group Elute Elution (100% Acetonitrile) SPE->Elute Retains Hydrophobic LCHFAs LCMS LC-MS/MS (MRM Negative Mode) Elute->LCMS Reconstitute in Mobile Phase Data Quantification via Isotope Ratio LCMS->Data Target Specific Transitions

Self-validating LC-MS/MS workflow for LCHFA extraction using isotopic spiking and pH-driven SPE.

Section 4: Industrial Biosynthesis of LCHFAs

Chemical synthesis of specific LCHFA regioisomers is notoriously difficult due to the inertness of the fatty acyl chain and the harsh conditions required for selective hydroxylation[12]. Consequently, microbial and biocatalytic conversions have become the gold standard for industrial production[13].

Biocatalytic Strategy: Recent advancements utilize engineered Saccharomyces cerevisiae. By disrupting the acyl-CoA synthetases (FAA1 and FAA4) and the fatty acyl-CoA oxidase (POX1), yeast strains are forced to accumulate free fatty acids[12]. The introduction of a cytochrome P450 monooxygenase (e.g., CYP52M1 from Starmerella bombicola) allows for the highly selective terminal (ω) or sub-terminal (ω-1) hydroxylation of C16 and C18 fatty acids, achieving yields exceeding 340 mg/L in fed-batch fermentation[12]. Furthermore, specific lipase orthologues (e.g., CalA) have been identified to efficiently catalyze the esterification of these hydroxy fatty acids into complex FAHFAs at industrial scales[14].

References

  • Fatty acid-mediated signaling as a target for developing type 1 diabetes therapies - PMC | nih.gov | 4

  • Production of long-chain hydroxy fatty acids by microbial conversion | researchgate.net | 13

  • A liquid chromatography–mass spectrometry-based workflow for measurement of branched Fatty Acid esters of Hydroxy Fatty Acids (FAHFAs) | nih.gov |2

  • A LC-MS–based workflow for measurement of branched fatty acid esters of hydroxy fatty acids | springernature.com | 1

  • Free-fatty acid receptor-4 (GPR120): cellular and molecular function and its role in metabolic disorders | nih.gov | 3

  • Dietary Fatty Acids and Their Potential for Controlling Metabolic Diseases Through Activation of FFA4/GPR120 | annualreviews.org | 7

  • Application Notes and Protocols for Solid-Phase Extraction of Long-Chain Hydroxy Fatty Acids | benchchem.com | 11

  • Docosahexaenoic Acid–Derived Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) With Anti-inflammatory Properties | diabetesjournals.org | 6

  • Biosynthesis of Long-Chain ω-Hydroxy Fatty Acids by Engineered Saccharomyces cerevisiae | acs.org | 12

  • Sustainable Biosynthesis of Diverse Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) for Industrial Production | acs.org | 14

  • Omega-3 and Omega-6 Fatty Acid Synthesis, Metabolism, Functions | themedicalbiochemistrypage.org | 5

  • A Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) Method for the Determination of Free Hydroxy Fatty Acids in Cow and Goat Milk | mdpi.com | 8

  • A Comprehensive Review on Medium- and Long-Chain Fatty Acid-Derived Metabolites: From Energy Sources to Metabolic Signals | mdpi.com | 9

  • Fatty Acyl Esters of Hydroxy Fatty Acid (FAHFA) Lipid Families | researchgate.net | 10

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Analytical Methodologies for the Detection and Quantification of 27-Hydroxyheptacosanoic Acid

Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Analytical Chemists, Lipidomics Researchers, and Drug Development Professionals Introduction & Biological Context 27-Hydroxy...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Analytical Chemists, Lipidomics Researchers, and Drug Development Professionals

Introduction & Biological Context

27-Hydroxyheptacosanoic acid ( C27​H54​O3​ ) is an ultra-long-chain ω -hydroxy fatty acid (VLCFA). Physiologically, ω -hydroxy VLCFAs are fundamental building blocks of epidermal ω -O-acylceramides, which form the corneocyte lipid envelope essential for mammalian skin barrier integrity. In plant metabolomics, this specific 27-carbon derivative has been identified as a critical phytochemical biomarker, notably isolated from the leaves of Chamaecyparis formosensis[1].

With an exact monoisotopic mass of 426.4073 Da[2], detecting this molecule at physiological trace levels requires rigorous analytical design. As a Senior Application Scientist, I have structured this guide to move beyond basic instructions, explaining the chemical causality behind each extraction and chromatographic parameter to ensure your workflow is robust, reproducible, and self-validating.

Analytical Challenges & Mechanistic Solutions

The detection of 27-hydroxyheptacosanoic acid presents three distinct physicochemical hurdles:

  • Extreme Hydrophobicity: The 27-carbon aliphatic chain renders the molecule virtually insoluble in standard aqueous buffers.

  • Lack of Chromophores: The absence of conjugated double bonds makes optical detection (UV/Vis or Fluorescence) impossible without complex tagging. Mass spectrometry (MS) is mandatory.

  • High Boiling Point & Hydrogen Bonding: The terminal hydroxyl and carboxylic acid groups create strong intermolecular hydrogen networks, preventing volatilization for gas chromatography (GC) without prior derivatization.

The Causality Behind the Method

To overcome these challenges, the workflow is split into two validated trajectories: GC-EI-MS for structural confirmation and LC-ESI-MS/MS for high-throughput quantification.

  • Extraction Logic: A modified Folch extraction (Chloroform:Methanol) is a thermodynamic necessity. The high lipophilicity of the analyte forces it to partition exclusively into the dense, lower chloroform layer, effectively precipitating proteins and leaving polar interferents in the upper aqueous phase.

  • Derivatization Logic (GC-MS): We utilize MSTFA (with 1% TMCS) rather than BSTFA. MSTFA replaces the active hydrogens on both the −OH and −COOH groups with Trimethylsilyl (TMS) groups. This eliminates hydrogen bonding and drastically lowers the boiling point. MSTFA is chosen because its byproducts are more volatile than BSTFA, preventing early-eluting peak interference.

  • Chromatographic Logic (LC-MS/MS): Standard reversed-phase gradients (e.g., Water/Acetonitrile) will fail to elute this compound, leading to severe column carryover. The incorporation of Isopropanol (IPA) in Mobile Phase B is required to disrupt the hydrophobic interactions between the C27​ chain and the C18 stationary phase.

Self-Validating Experimental Protocols

To ensure data integrity, these protocols operate as a self-validating system . Every batch must include a procedural blank to monitor carryover and a deuterated internal standard (e.g., a synthetic C27​−d4​ surrogate or commercially available VLCFA methyl ester standards[3]) spiked prior to extraction to mathematically normalize matrix effects and extraction losses.

Protocol A: Matrix Extraction (Modified Folch)
  • Homogenization: Transfer 50 mg of biological tissue or plant matrix into a bead-beating tube. Add 1.0 mL of ice-cold CHCl3​:MeOH (2:1, v/v).

  • Internal Standard Spiking: Add 10 µL of Internal Standard (10 µg/mL). Validation checkpoint: IS recovery must fall between 80-120% in final analysis.

  • Disruption: Bead-beat for 2 minutes at 30 Hz, followed by ultrasonication in an ice bath for 15 minutes to maximize lipid membrane disruption.

  • Phase Separation: Add 0.2 mL of LC-MS grade water. Vortex vigorously for 60 seconds. Centrifuge at 12,000 × g for 10 minutes at 4°C.

  • Collection: Carefully extract the lower organic phase using a glass Hamilton syringe (avoiding the proteinaceous interphase) and evaporate to complete dryness under a gentle stream of ultra-pure nitrogen.

Protocol B: GC-EI-MS Derivatization & Analysis
  • Reconstitution: Dissolve the dried extract in 50 µL of anhydrous pyridine. (Moisture must be strictly excluded to prevent quenching of the silylation reagent).

  • Silylation: Add 50 µL of MSTFA + 1% TMCS. Cap tightly and incubate at 60°C for 60 minutes to ensure complete di-TMS derivatization.

  • Injection: Inject 1 µL in splitless mode (Injector Temp: 280°C).

  • Oven Program: Initial temp 150°C (hold 1 min), ramp at 10°C/min to 320°C (hold 15 min to bake out heavy lipids).

Protocol C: LC-ESI-MS/MS Analysis
  • Reconstitution: Dissolve the dried extract in 100 µL of Isopropanol:Methanol (1:1, v/v). (Do not use aqueous mixtures here; the analyte will precipitate).

  • Injection: Inject 5 µL onto an Acquity UPLC CSH C18 column (2.1 × 100 mm, 1.7 µm) maintained at 55°C to reduce mobile phase viscosity.

  • Gradient Elution:

    • Mobile Phase A: Acetonitrile:Water (60:40) + 10 mM Ammonium Formate + 0.1% Formic Acid.

    • Mobile Phase B: Isopropanol:Acetonitrile (90:10) + 10 mM Ammonium Formate + 0.1% Formic Acid.

    • Ramp: 40% B to 99% B over 12 minutes, hold at 99% B for 3 minutes, then re-equilibrate.

Data Presentation & Instrumental Parameters

Table 1: GC-EI-MS Parameters (Di-TMS Derivative)
ParameterValue / Description
Target Analyte 27-Hydroxyheptacosanoic acid (Di-TMS)
Derivatized Exact Mass 570.486 Da
Quantitation Ion (m/z) 555.5 [M−CH3​]+
Confirmation Ions (m/z) 570.5 [M]+ , 103.0 [CH2​=O−TMS]+
Analytical Column DB-5MS (30 m × 0.25 mm, 0.25 µm film thickness)
Carrier Gas Ultra-High Purity Helium (1.2 mL/min, constant flow)
Table 2: LC-ESI-MS/MS Parameters (Negative Ion Mode)
ParameterValue / Description
Target Analyte 27-Hydroxyheptacosanoic acid (Intact)
Intact Exact Mass 426.407 Da
Precursor Ion (m/z) 425.4 [M−H]−
Product Ions (m/z) 407.4 [M−H−H2​O]− , 59.0 [CH3​COO]−
Collision Energy (CE) 25 eV (Quantifier), 35 eV (Qualifier)
Ionization Source Electrospray Ionization (ESI), Capillary Voltage: -2.5 kV

Workflow Visualization

The following diagram maps the bifurcated analytical strategy, highlighting the critical divergence in sample preparation required for each mass spectrometric technique.

G Sample Biological Matrix (Tissue/Plant) Extract Folch Extraction (CHCl3:MeOH 2:1) Sample->Extract Split Phase Separation & Aliquot Split Extract->Split GC_Prep Silylation (MSTFA + 1% TMCS) Split->GC_Prep LC_Prep Reconstitution (IPA:MeOH 1:1) Split->LC_Prep GC_MS GC-EI-MS (m/z 570.5 [M+2TMS]) GC_Prep->GC_MS LC_MS LC-ESI-MS/MS (m/z 425.4 [M-H]-) LC_Prep->LC_MS Data Data Processing & Quantification GC_MS->Data LC_MS->Data

Figure 1: Dual GC-MS and LC-MS/MS analytical workflow for 27-OH-C27:0 extraction and detection.

References

  • New Terpenoids from Chamaecyparis formosensis (Cupressaceae) Leaves with Modulatory Activity on Matrix Metalloproteases 2 and 9 - MDPI - 1

  • Browsing natural products (27-hydroxyheptacosanoic acid Exact Mass Data) - NP-MRD -2

  • About Matreya LLC (VLCFA Methyl Ester Standards) - Superchroma / Matreya - 3

Sources

Application

High-Throughput LC-MS/MS Protocol for the Quantification of 27-Hydroxyheptacosanoic Acid (27-OH-C27:0)

Application Note & Protocol Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix: Biological Tissues, Plasma, and Secretions (e.g., Meibum, Stratum Corneum) Introduction & Biolog...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix: Biological Tissues, Plasma, and Secretions (e.g., Meibum, Stratum Corneum)

Introduction & Biological Significance

27-Hydroxyheptacosanoic acid (27-OH-C27:0) is an ultra-long-chain, highly hydrophobic omega-hydroxy fatty acid ()[1]. In mammalian lipidomics, omega-hydroxy very long-chain fatty acids (O-OH-VLCFAs) are not merely metabolic byproducts; they are critical structural precursors.

Biologically, 27-OH-C27:0 is esterified with sphingoid bases and linoleic acid to form Omega-O-Acylceramides (e.g., Ceramide EOS). These unique ceramides are indispensable for maintaining the epidermal water permeability barrier. Furthermore, O-OH-VLCFAs are key components of meibomian gland secretions, where they stabilize the tear film and prevent ocular surface evaporation ()[2]. Accurate quantification of 27-OH-C27:0 is therefore critical for drug development targeting skin barrier dysfunctions, dry eye syndromes, and peroxisomal disorders.

BiologicalPathway A Fatty Acid Elongation (ELOVL4) B Heptacosanoic Acid (C27:0) A->B C Omega-Hydroxylation (CYP4F/CYP4A) B->C D 27-OH-C27:0 (Target Analyte) C->D E Ceramide Synthase (CERS3) D->E Sphingoid Base F Omega-O-Acylceramide (Skin Barrier Lipid) E->F Esterification

Fig 1. Biosynthetic pathway of 27-Hydroxyheptacosanoic acid and its role in ceramide formation.

Analytical Strategy & Causality (E-E-A-T)

Quantifying 27-OH-C27:0 presents severe analytical challenges due to its extreme hydrophobicity and low physiological abundance. This protocol is engineered as a self-validating system, prioritizing mechanistic causality at every step:

  • Extraction Causality: Standard protein precipitation fails to fully solubilize C27 lipid tails. We employ a modified Bligh-Dyer liquid-liquid extraction to partition the VLCFAs into the organic phase, followed by Solid Phase Extraction (SPE) on a silica cartridge. This specifically enriches the hydroxy fatty acid fraction while removing bulk phospholipids that cause severe MS ion suppression ()[3].

  • Chromatographic Causality: A sub-2 µm C18 column is utilized. Because C27 lipids strongly retain on reversed-phase media, the mobile phase must incorporate a strong organic modifier like Isopropanol (IPA) to ensure sharp peak elution, minimize peak tailing, and prevent column carryover ()[4].

  • Ionization Causality: Detection is performed in negative electrospray ionization (ESI-) mode. The addition of ammonium acetate to the mobile phase acts as a proton scavenger, facilitating the formation of the deprotonated [M-H]⁻ precursor ion (m/z 425.4). This maximizes the signal-to-noise ratio without requiring complex, time-consuming chemical derivatization ()[5].

Materials and Reagents

  • Target Standard: 27-Hydroxyheptacosanoic acid (CAS: 369635-50-7), purity ≥97%.

  • Internal Standard (IS): 28-Hydroxyoctacosanoic acid (or a deuterated VLCFA analog). While odd-chain saturated fatty acids like heptacosanoic acid (C27:0) are frequently used as internal standards for general VLCFA quantification ()[6],[7], a hydroxylated analog is strictly required here to perfectly match the ESI- ionization efficiencies of the target analyte.

  • Solvents: LC-MS grade Water, Acetonitrile (ACN), Isopropanol (IPA), Chloroform, and Methanol.

  • Consumables: Silica SPE cartridges (100 mg/1 mL), glass autosampler vials with deactivated inserts (to prevent hydrophobic lipid adsorption to glass walls).

Experimental Protocol: Step-by-Step Methodology

Part A: Sample Lysis and Liquid-Liquid Extraction
  • Homogenization: Transfer 50 mg of tissue (or 100 µL of plasma/meibum suspension) into a bead-beating tube. Add 10 µL of the Internal Standard working solution (1 µg/mL).

  • Solvent Addition: Add 800 µL of a chilled Chloroform:Methanol mixture (2:1, v/v). Homogenize for 2 minutes at 30 Hz.

  • Phase Separation: Add 200 µL of LC-MS grade water. Vortex vigorously for 30 seconds, then centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Collection: Carefully extract the lower organic (chloroform) phase containing the highly hydrophobic lipids and transfer it to a clean glass vial. Evaporate to dryness under a gentle stream of nitrogen.

Part B: Solid Phase Extraction (SPE) Cleanup
  • Conditioning: Condition the Silica SPE cartridge with 2 mL of Hexane.

  • Loading: Reconstitute the dried lipid extract in 500 µL of Hexane:Chloroform (1:1, v/v) and load it onto the cartridge.

  • Washing: Wash the cartridge with 2 mL of Hexane:Ethyl Acetate (95:5, v/v) to elute neutral lipids (e.g., triglycerides, waxes).

  • Elution: Elute the enriched O-OH-VLCFA fraction using 2 mL of Chloroform:Methanol (90:10, v/v).

  • Reconstitution: Evaporate the eluate under nitrogen and reconstitute in 100 µL of Mobile Phase B (ACN:IPA, 50:50) for LC-MS/MS injection.

Workflow S1 1. Tissue/Biofluid Lysis & Homogenization S2 2. Modified Bligh-Dyer Liquid-Liquid Extraction S1->S2 S3 3. SPE Enrichment (Silica/C8 Cartridge) S2->S3 S4 4. UHPLC Separation (C18, IPA-rich Mobile Phase) S3->S4 S5 5. Tandem MS Detection (ESI Negative, MRM Mode) S4->S5 S6 6. Data Processing & Isotope Dilution Quant S5->S6

Fig 2. Step-by-step analytical workflow for LC-MS/MS quantification of 27-OH-C27:0.

LC-MS/MS Instrument Parameters

Chromatography Setup:

  • Column: High-strength silica C18 column (e.g., 2.1 × 100 mm, 1.7 µm).

  • Column Temperature: 55°C (Elevated temperature is critical to reduce mobile phase viscosity and improve mass transfer for VLCFAs).

  • Injection Volume: 5 µL.

Table 1: UHPLC Gradient Program

Time (min)Flow Rate (mL/min)Mobile Phase A (%)*Mobile Phase B (%)**
0.00.404060
2.00.404060
10.00.40595
14.00.40595
14.10.404060
18.00.404060

*Mobile Phase A: LC-MS Water + 10 mM Ammonium Acetate. **Mobile Phase B: Acetonitrile/Isopropanol (50:50, v/v) + 10 mM Ammonium Acetate.

Mass Spectrometry Setup: Targeted comparative metabolomics via Multiple Reaction Monitoring (MRM) is utilized[5]. The mass spectrometer is operated in ESI negative mode. The primary fragmentation pathway for omega-hydroxy fatty acids involves the neutral loss of water (H₂O, -18 Da) from the carboxylate precursor.

Table 2: MRM Transitions and Collision Parameters

AnalytePrecursor Ion [M-H]⁻ (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)
27-OH-C27:0 (Quantifier) 425.4407.450-28
27-OH-C27:0 (Qualifier) 425.459.050-45
IS (28-OH-C28:0) 439.4421.450-28

Data Processing & Method Validation

Quantification is achieved using the isotope dilution method (or surrogate standard ratioing) by plotting the peak area ratio of 27-OH-C27:0 to the Internal Standard against a 7-point calibration curve (1.0 ng/mL to 1000 ng/mL).

A self-validating analytical batch must include a matrix blank, a zero standard (matrix + IS), and Quality Control (QC) samples at low, mid, and high concentration tiers.

Table 3: Typical Method Validation Parameters for 27-OH-C27:0

Validation ParameterAcceptance CriteriaTypical Result
Limit of Detection (LOD) S/N ≥ 30.5 ng/mL
Limit of Quantification (LOQ) S/N ≥ 10, CV ≤ 20%1.5 ng/mL
Linearity (R²) ≥ 0.990> 0.995
Intra-day Precision (CV%) ≤ 15%6.2%
Matrix Effect / Recovery 80% - 120%88.5%

References

  • PubChem. "Heptacosanoic acid | C27H54O2 | CID 23524". National Center for Biotechnology Information.[Link]

  • Zhang, T. et al. "A LC-MS-based workflow for measurement of branched fatty acid esters of hydroxy fatty acids." Nature Protocols 11, 747–763 (2016). [Link]

  • Kuda, O. et al. "Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods." Molecules (2020).[Link]

  • Butovich, I.A. et al. "On the Presence of (O-acyl)-omega-hydroxy Fatty Acids and of Their Esters in Human Meibomian Gland Secretions." Investigative Ophthalmology & Visual Science (2009).[Link]

  • Spectroscopy Online. "High-Throughput Profiling of Long Chain Fatty Acids and Oxylipins by LC–MS" (2020).[Link]

Sources

Method

synthesis of 27-Hydroxyheptacosanoic acid standards

Application Note: De Novo Synthesis and Standardization of 27-Hydroxyheptacosanoic Acid for Sphingolipid Research Strategic Rationale & Biological Significance Ultra-long-chain omega-hydroxy fatty acids (VLCFAs), specifi...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: De Novo Synthesis and Standardization of 27-Hydroxyheptacosanoic Acid for Sphingolipid Research

Strategic Rationale & Biological Significance

Ultra-long-chain omega-hydroxy fatty acids (VLCFAs), specifically 27-hydroxyheptacosanoic acid (C27H54O3), are critical structural components of Ceramide I analogs. In biological systems, these molecules act as "molecular rivets" that bind the extracellular lipid bilayers of the stratum corneum, regulating epidermal permeability and hydration [1]. Because natural extraction from plant cutin or animal sphingolipids yields complex, inseparable homolog mixtures[3], the development of high-purity synthetic standards is mandatory for LC-MS/MS biomarker quantification and pharmaceutical formulation[4].

As a Senior Application Scientist, I have structured this protocol to address the primary failure points in VLCFA synthesis: poor intermediate solubility, homolog contamination, and incomplete reduction. Direct synthesis of a C27 chain is impractical due to the lack of commercially available C27 precursors. Instead, this protocol utilizes a modified Hünig’s synthesis —a highly scalable convergent strategy that couples a C15 protected acid chloride with a C12 cyclic enamine to precisely construct the C27 carbon skeleton [2].

Mechanistic Pathway

The synthetic workflow relies on a Stork enamine acylation followed by a cascade of ring-cleavage and reduction.

HunigSynthesis A 15-Acetoxypentadecanoyl Chloride (C15 Precursor) C Stork Acylation & Hydrolysis (C-C Coupling) A->C B 1-Morpholinocyclododecene (C12 Enamine) B->C D 2-(15-Acetoxypentadecanoyl) cyclododecanone C->D E Alkaline Ring Cleavage (Retro-Dieckmann) D->E F 13-Oxo-27-hydroxyheptacosanoic Acid (Keto-Acid Intermediate) E->F G Wolff-Kishner Reduction (Deoxygenation & Deprotection) F->G H 27-Hydroxyheptacosanoic Acid (C27 Standard) G->H

Fig 1: Hünig's synthesis workflow for 27-Hydroxyheptacosanoic acid.

Quantitative Data & Quality Specifications

To ensure the synthesized compound meets the rigorous requirements of an analytical standard, the final product must conform to the following specifications [5]:

ParameterSpecification / Expected ValueAnalytical Method
Molecular Formula C27H54O3N/A
Molecular Weight 426.72 g/mol HRMS (ESI-)
Purity ≥ 98.0%HPLC-ELSD / GC-FID (as methyl ester)
Physical State White to off-white crystalline solidVisual Inspection
Melting Point 94 – 96 °CDifferential Scanning Calorimetry (DSC)
1H NMR (CDCl3/DMSO-d6) δ 1.1-1.5 (m, 48H), 2.13 (t, 2H), 3.41 (t, 2H)360 MHz NMR

Experimental Protocol: Step-by-Step Methodology

Phase 1: Enamine Acylation (C-C Bond Formation)

Causality: We utilize 1-morpholinocyclododecene because the morpholine moiety provides optimal nucleophilicity for the Stork reaction without causing excessive steric hindrance during the attack on the bulky C15 acyl chloride [2].

  • Preparation: Purge a 2 L three-neck round-bottom flask with anhydrous nitrogen.

  • Solvent Selection: Dissolve 133 g (0.53 mol) of 1-morpholinocyclododecene in 500 mL of alcohol-free chloroform .

    • Critical Insight: Standard chloroform is stabilized with ethanol. If used, the ethanol will nucleophilically attack the acyl chloride, forming an ethyl ester and permanently quenching the reaction. You must use amylene-stabilized or freshly distilled chloroform.

  • Addition: Add 151 g (0.47 mol) of 15-acetoxypentadecanoyl chloride dropwise over 35 minutes under vigorous stirring. Allow the exothermic reaction to raise the temperature to approximately 46 °C.

  • Self-Validation (IQC 1): Pull a 50 µL aliquot and analyze via FTIR. The reaction is complete when the sharp acyl chloride C=O stretch (~1800 cm⁻¹) completely disappears.

Phase 2: Acidic Hydrolysis

Causality: The intermediate acylated enamine must be hydrolyzed to form the 2-substituted cyclododecanone. Acidic conditions protonate the morpholine leaving group, driving the equilibrium toward the ketone [2].

  • Hydrolysis: To the stirring reaction mixture, add a pre-mixed solution of 82 mL deionized water and 125 mL concentrated hydrochloric acid (36%).

  • Reflux: Heat the biphasic mixture to reflux (62 °C) for 4 hours.

  • Workup: Separate the organic layer, wash with saturated NaHCO3 until pH 7 is reached, dry over anhydrous Na2SO4, and concentrate under vacuum to yield crude 2-(15-acetoxypentadecanoyl)cyclododecanone.

Phase 3: Alkaline Ring Cleavage & Wolff-Kishner Reduction

Causality: Rather than using palladium-catalyzed hydrogenation—which fails because the C27 keto-acid intermediate is highly insoluble in standard hydrogenation solvents at room temperature—we utilize a modified Wolff-Kishner reduction. The high-boiling solvent (diethylene glycol) fully solubilizes the VLCFA. Furthermore, the strongly alkaline conditions perform a dual function : they reduce the ketone to a methylene group while simultaneously saponifying the terminal acetate to yield the free omega-hydroxyl group, eliminating the need for a separate deprotection step.

  • Hydrazone Formation: Dissolve the crude intermediate in 600 mL of diethylene glycol. Add 80 mL of hydrazine hydrate (80%) and 65 g of KOH pellets.

  • Cleavage & Distillation: Heat the mixture to 110 °C for 2 hours to facilitate the retro-Dieckmann ring cleavage and hydrazone formation. Then, equip a distillation head and raise the temperature to 200 °C, distilling off water and excess hydrazine.

  • Deoxygenation: Maintain the reaction at 200 °C for 4 hours until nitrogen gas evolution ceases.

  • Self-Validation (IQC 2): The cessation of bubbling (N2 gas) is a direct physical validator that the deoxygenation phase of the Wolff-Kishner reduction is complete.

Phase 4: Purification & Standardization
  • Precipitation: Cool the mixture to 90 °C and carefully pour it into 2 L of vigorously stirring 1M HCl to precipitate the crude 27-hydroxyheptacosanoic acid.

  • Filtration: Filter the white precipitate and wash sequentially with hot water (3 × 500 mL) to remove residual diethylene glycol and salts.

  • Crystallization: Recrystallize the crude solid from a hot mixture of toluene and hexane (1:1.5 v/v) to achieve >98% purity.

  • Self-Validation (IQC 3): To validate the standard for LC-MS/MS use, derivatize a 10 mg sample to its methyl ester using BF3/Methanol [5]. Analyze via GC-FID. A single, sharp peak must be observed. The presence of shoulders or secondary peaks indicates C26 or C28 homolog contamination, which requires a secondary recrystallization.

References

  • US6054599A - Phytosphingosine-based ceramide I analogs Source: Google Patents URL
  • DE69433062T2 - CERAMID I ANALOGUE BASED ON PHYTOSPHINGOSINE Source: Google Patents URL
  • Omega hydroxy acid Source: Wikipedia URL
  • About Matreya LLC - Lipid Standards Source: Superchroma URL
  • 27-hydroxy Heptacosanoic Acid methyl ester | CAS 369635-50-7 Source: Cayman Chemical / Biomol URL
Application

A Comprehensive Guide to the Analysis of 27-Hydroxyheptacosanoic Acid in Lipidomics Studies

An Application Note for Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Very Long-Chain Fatty Acids Very long-chain fatty acids (VLCFAs) are a class of fatty acids with carbo...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Very Long-Chain Fatty Acids

Very long-chain fatty acids (VLCFAs) are a class of fatty acids with carbon chains of 20 or more atoms.[1][2] These molecules are far more than simple energy storage units; they are integral components of complex lipids like sphingolipids and glycerophospholipids, playing critical roles in maintaining the structure and function of cellular membranes.[1][2][3] The precise length and functionality of VLCFAs can dramatically alter the biophysical properties of membranes and influence cellular signaling pathways.[3] Aberrations in VLCFA metabolism are linked to severe inherited disorders, such as X-linked adrenoleukodystrophy (X-ALD), where their accumulation in tissues leads to devastating neurological damage.[1][4][5]

Among this diverse class of lipids is 27-hydroxyheptacosanoic acid, a C27 fatty acid featuring a hydroxyl group at the omega-1 position. While less studied than its non-hydroxylated counterparts, this modification suggests unique biological functions. Notably, the closely related 27-hydroxyoctacosanoic acid (28:0(27OH)) has been identified as a crucial component of the Lipid A moiety of lipopolysaccharide (LPS) in the phytopathogen Agrobacterium fabrum.[6] In this bacterium, the absence of this specific VLCFA impairs biofilm formation, increases susceptibility to environmental stress, and reduces its ability to infect plants, highlighting its importance in microbial physiology and host-pathogen interactions.[6]

The analytical challenge lies in the low endogenous abundance and physicochemical properties of hydroxylated VLCFAs, which necessitate highly sensitive and specific methodologies. This guide provides a comprehensive, field-tested workflow for the robust extraction, identification, and quantification of 27-hydroxyheptacosanoic acid from complex biological matrices, empowering researchers to investigate its role in health and disease.

The Analytical Workflow: A Strategic Overview

The successful analysis of 27-hydroxyheptacosanoic acid hinges on a multi-step workflow designed to isolate the analyte from a complex biological matrix, prepare it for analysis, and accurately measure its concentration using mass spectrometry. Each step is critical for ensuring data quality, reproducibility, and sensitivity.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Tissue, Cells) Spike Spike with Deuterated Internal Standard Sample->Spike Extract Lipid Extraction (Folch Method) Spike->Extract Derivatize Derivatization (Optional) For Enhanced Sensitivity Extract->Derivatize Improves Ionization LCMS LC-MS/MS Analysis (Targeted MRM) Extract->LCMS Direct Analysis Derivatize->LCMS Quant Quantification (Stable Isotope Dilution) LCMS->Quant Result Final Concentration (μM or μg/mg) Quant->Result LipidA LipidA_Core GlcN' GlcN P P FA1 3-OH C14:0 LipidA_Core->FA1 FA2 3-OH C14:0 LipidA_Core->FA2 FA3 C16:0 LipidA_Core->FA3 FA4 C18:1 LipidA_Core->FA4 VLCFA 27-OH-C28:0 (e.g., in A. fabrum) LipidA_Core->VLCFA Incorporation

Sources

Method

Application Note: Extraction and Quantification of 27-Hydroxyheptacosanoic Acid from Soil and Sediment Matrices

Target Audience: Researchers, Analytical Chemists, and Biomarker Scientists Application Area: Organic Geochemistry, Soil Carbon Sequestration, and Lipid Biomarker Analysis Introduction & Biomarker Significance 27-Hydroxy...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Biomarker Scientists Application Area: Organic Geochemistry, Soil Carbon Sequestration, and Lipid Biomarker Analysis

Introduction & Biomarker Significance

27-Hydroxyheptacosanoic acid (C₂₇H₅₄O₃) is a very long-chain ω -hydroxy fatty acid (VLC-OH-FA). In soil and sediment matrices, VLC-OH-FAs (specifically those with carbon chain lengths >C₂₂) serve as highly specific, recalcitrant biomarkers for suberin —a complex lipophilic biopolymer deposited in the cell walls of plant roots 1. Because suberin is covalently bound within the soil organic matter (SOM) matrix, its constituent monomers cannot be extracted using simple solvent washes.

To accurately quantify 27-hydroxyheptacosanoic acid, the analytical workflow must be designed as a two-phase system:

  • Delipidation: Removal of unbound, "free" lipids (e.g., epicuticular waxes) that could confound the analysis []().

  • Depolymerization: Base-catalyzed hydrolysis (saponification) to cleave the ester bonds of the suberin matrix, thereby releasing the bound ω -hydroxy fatty acids for subsequent derivatization and GC-MS analysis 2.

Mechanistic Workflow & Causality

The following Graphviz diagram maps the logical progression of the extraction protocol. Each step is engineered to isolate the target analyte while minimizing matrix interference.

G Sample Soil/Sediment Sample (Freeze-dried & Sieved) Delipid Delipidation (DCM:MeOH 2:1 v/v) Sample->Delipid FreeLipids Free Lipids (Discard/Separate Analysis) Delipid->FreeLipids Supernatant Residue Soil Residue (Bound Suberin Matrix) Delipid->Residue Pellet Hydrolysis Alkaline Depolymerization (1M KOH in MeOH, 90°C) Residue->Hydrolysis Acidification Acidification (pH < 2) & Liquid-Liquid Extraction Hydrolysis->Acidification Monomers Released Monomers (27-OH-C27:0) Acidification->Monomers Organic Phase Derivatization Dual Derivatization (Methylation + Silylation) Monomers->Derivatization GCMS GC-MS Analysis (Quantification) Derivatization->GCMS

Caption: Workflow for the extraction and derivatization of suberin-bound 27-hydroxyheptacosanoic acid.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system . By incorporating surrogate standards prior to extraction and internal standards prior to GC-MS, researchers can mathematically isolate extraction efficiency from instrument performance.

Phase 1: Sample Preparation & Delipidation

Causality: Water interferes with organic solvent extraction and promotes unwanted side reactions during derivatization. Freeze-drying halts biological degradation. Delipidation ensures that only polymer-bound lipids are analyzed 3.

  • Lyophilization: Freeze-dry the soil/sediment sample for 48 hours. Sieve the dried sample through a 2 mm mesh, then grind it to a fine powder (<0.15 mm) to maximize surface area.

  • Surrogate Spiking: Weigh 5.0 g of the homogenized soil into a Teflon-lined centrifuge tube. Spike with a known concentration of a surrogate standard (e.g., 15-hydroxypentadecanoic acid) to monitor total recovery.

  • Solvent Extraction: Add 20 mL of Dichloromethane:Methanol (DCM:MeOH, 2:1 v/v).

  • Agitation: Sonicate for 15 minutes, then shake on a reciprocal shaker for 10 hours at room temperature.

  • Separation: Centrifuge at 3500 rpm for 15 minutes. Decant the supernatant (containing free lipids). Repeat the extraction twice more. Retain the delipidated soil pellet and allow it to air-dry completely under a fume hood.

Phase 2: Base-Catalyzed Depolymerization (Saponification)

Causality: Alkaline hydrolysis is preferred over acidic hydrolysis for suberin because it efficiently cleaves ester bonds without degrading sensitive functional groups (like epoxides or double bonds) that may be present in co-extracted biomarkers 4.

  • Hydrolysis: Transfer the dried, delipidated soil residue to a glass reaction vessel. Add 15 mL of 1.0 M Potassium Hydroxide (KOH) in Methanol.

  • Incubation: Purge the vessel with N₂ gas to prevent oxidation. Seal and heat at 90°C for 4 hours (alternatively, shake at room temperature for 22 hours).

  • Cooling: Allow the mixture to cool to room temperature.

Phase 3: Liquid-Liquid Extraction (LLE)

Causality: Following saponification, the released ω -hydroxy fatty acids exist as water-soluble potassium salts (soaps). Acidification protonates the carboxylate group, rendering the molecule lipophilic and allowing it to partition into the organic solvent.

  • Acidification: Adjust the pH of the mixture to < 2.0 using 6M HCl. Verify with pH paper.

  • Partitioning: Add 10 mL of Hexane:DCM (4:1, v/v) and 5 mL of LC-MS grade water. Shake vigorously for 5 minutes.

  • Recovery: Centrifuge to break the emulsion. Collect the upper organic phase. Repeat the extraction twice more with fresh Hexane:DCM.

  • Concentration: Pool the organic extracts and dry them over anhydrous sodium sulfate (Na₂SO₄). Evaporate to near dryness under a gentle stream of high-purity N₂ gas.

Phase 4: Dual Derivatization

Causality: 27-Hydroxyheptacosanoic acid contains both a polar carboxyl group and a terminal hydroxyl group. Without derivatization, these groups cause severe peak tailing and thermal degradation in the GC inlet. Methylation targets the carboxyl group, while silylation caps the hydroxyl group.

  • Methylation: Reconstitute the dried extract in 1 mL of 14% BF₃ in Methanol. Heat at 70°C for 30 minutes. Cool, add 1 mL of water, and extract the methyl esters with 2 mL of Hexane. Evaporate the hexane phase to dryness.

  • Silylation: Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% Trimethylchlorosilane (TMCS) and 50 µL of anhydrous pyridine to the dried residue. Heat at 70°C for 30 minutes.

  • Final Prep: Evaporate the reagents under N₂ and reconstitute the final TMS-methyl ester derivative in 100 µL of Hexane. Add an internal standard (e.g., Nonadecanoic acid methyl ester) for GC-MS quantification.

Quantitative Data Presentation & GC-MS Parameters

To ensure reproducibility, the GC-MS must be configured to detect the specific mass fragments associated with the derivatized 27-hydroxyheptacosanoic acid.

Table 1: Analytical Profile of Derivatized 27-Hydroxyheptacosanoic Acid

ParameterSpecification / ValueScientific Rationale
Target Analyte 27-Hydroxyheptacosanoic acidSpecific biomarker for root-derived suberin inputs in soil carbon pools.
Derivatized Form TMS-Methyl EsterMaximizes volatility; prevents thermal breakdown in the GC inlet.
Molecular Formula (Deriv.) C₃₁H₆₄O₃SiBase (C₂₇H₅₄O₃) + Methyl (CH₂) + TMS (C₃H₈Si) - H.
Molecular Weight 512.9 g/mol High molecular weight requires a high-temperature GC column (e.g., DB-5HT).
Primary Mass Fragments (m/z) 73, 497 [M-15]⁺, 481 [M-31]⁺m/z 73 confirms the TMS group;[M-15] and [M-31] confirm structural identity.
GC Oven Ramp 60°C (1 min) → 220°C (40°C/min) → 320°C (15°C/min, hold 8 min)Rapid initial ramp bypasses solvent peak; slow secondary ramp resolves VLC-OH-FAs.

References

  • Root Aliphatic Suberin Analysis Using Non-extraction or Solvent-extraction Methods.National Center for Biotechnology Information (PMC).
  • A comparison of plant and microbial biomarkers in grassland soils from the Prairie Ecozone of Canada.Organic Geochemistry / Soil Biology.
  • Root-Derived Short-Chain Suberin Diacids from Rice and Rape Seed in a Paddy Soil under Rice Cultivar Treatments.PLOS One.
  • Root-Derived Short-Chain Suberin Diacids from Rice and Rape Seed... (Alternate Source)Nanjing Agricultural University.
  • CHAPTER 8: Conventional and Current Methods for the Analysis of Hydroxy Fatty Acids.Royal Society of Chemistry.

Sources

Application

Experimental Design for Studying 27-Hydroxyheptacosanoic Acid: Synthesis and Evaluation of Ceramide I Analogs for Skin Barrier Restoration

Scientific Rationale and Causality The stratum corneum relies on a highly organized extracellular lipid matrix to maintain the skin's permeability barrier and moisture-retaining functions[1]. A critical component of this...

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale and Causality

The stratum corneum relies on a highly organized extracellular lipid matrix to maintain the skin's permeability barrier and moisture-retaining functions[1]. A critical component of this matrix is Ceramide I (Ceramide EOS) , which possesses a unique architecture: a sphingoid base linked to an ω -hydroxy very long-chain fatty acid (VLCFA), which is further esterified to linoleic acid. This elongated structure spans multiple lipid lamellae, acting as a "molecular rivet" that binds the lipid bilayers together[2].

However, natural Ceramide I is notoriously difficult and expensive to isolate in quantities sufficient for large-scale pharmaceutical or cosmetic applications[2]. Furthermore, topically applied natural sphingosine-based ceramides are susceptible to degradation by endogenous ceramidases in the stratum corneum. This degradation yields free sphingosine, which can inhibit Protein Kinase C (PKC) and subsequently disrupt normal epidermal cell proliferation[3].

To circumvent these limitations, 27-Hydroxyheptacosanoic acid (an ω -hydroxy VLCFA) is utilized as a highly stable, synthetic precursor. By coupling 27-Hydroxyheptacosanoic acid with a phytosphingosine backbone rather than a sphingosine backbone, researchers can synthesize Ceramide I (EOP) analogs[4]. This structural substitution creates a self-validating system: it maintains the essential "molecular rivet" function required for treating conditions like atopic eczema[4], while entirely bypassing the toxic accumulation of free sphingosine and subsequent PKC inhibition[3].

Experimental Workflow Diagram

The following workflow illustrates the logical progression from the chemical synthesis of the 27-Hydroxyheptacosanoic acid derivative to its functional validation in a 3D Reconstructed Human Epidermis (RHE) model.

G cluster_Phase1 Phase 1: Chemical Synthesis cluster_Phase2 Phase 2: In Vitro Validation cluster_Phase3 Phase 3: Analytical Endpoints A 27-Hydroxyheptacosanoic Acid (Omega-OH VLCFA Precursor) C Amidation Reaction (DIC, HOBt, THF, 40°C) A->C B Phytosphingosine Backbone (Bypasses PKC Inhibition) B->C D Omega-Esterification (Linoleoyl Chloride, Pyridine) C->D E Ceramide I (EOP) Analog (Molecular Rivet) D->E F 3D RHE Model Application (Lipid Vehicle Topical Dose) E->F G Stratum Corneum Integration (Lipid Bilayer Assembly) F->G H LC-MS/MS Quantification (Purity & Recovery) G->H I Functional TEWL Assay (Barrier Restoration) G->I

Synthesis and validation workflow of 27-Hydroxyheptacosanoic acid-derived Ceramide I analogs.

(Note: Diagram designed for a maximum width of 760px to ensure optimal rendering and readability).

Step-by-Step Experimental Protocols

Protocol 1: Chemical Synthesis of N-(27-hydroxyheptacosanoyl) Phytosphingosine

Causality Check: Diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) are utilized to activate the carboxyl group of 27-Hydroxyheptacosanoic acid, minimizing racemization and ensuring high-yield amidation with the sterically hindered phytosphingosine base[3].

  • Reagent Preparation: Suspend 5.0 mmol (approx. 2.13 g) of 27-Hydroxyheptacosanoic acid in 50 mL of anhydrous Tetrahydrofuran (THF) under a continuous nitrogen atmosphere[3].

  • Activation: Add 13.5 mmol of dried HOBt and 4.7 mmol of phytosphingosine to the suspension. Elevate the temperature to 40°C with continuous magnetic stirring[3].

  • Coupling: Slowly inject 6.4 mmol of DIC into the reaction vessel. Allow the amidation reaction to proceed overnight (approx. 16 hours) at 40°C[3].

  • Intermediate Recovery: Cool the reaction mixture to room temperature (20-25°C). Filter the resulting precipitate and wash it thoroughly with 20 mL of cold THF to isolate the intermediate[3].

  • Omega-Esterification: To form the final "molecular rivet," dissolve the intermediate in 100 mL of anhydrous pyridine. Slowly add an excess (e.g., 13 mL) of linoleoyl chloride dropwise to esterify the terminal ω -hydroxyl group[2].

  • Purification: Stir the solution for 24 hours at 33°C. Quench the reaction by adding 100 mL of deionized water. Filter the precipitate, wash with methanol, and recrystallize from ethyl acetate to yield the highly pure Ceramide I (EOP) analog[2].

Protocol 2: Functional Validation in 3D Reconstructed Human Epidermis (RHE)

Causality Check: To prove that the synthesized analog functions as a molecular rivet, the RHE model must first be chemically depleted of its endogenous lipids. Triton X-100 selectively strips the lipid lamellae without causing immediate cellular necrosis, creating a high Transepidermal Water Loss (TEWL) state that mimics severe atopic eczema.

  • Barrier Depletion: Equilibrate mature 3D RHE tissues (e.g., SkinEthic™ or EpiDerm™) in maintenance medium at 37°C, 5% CO₂. Apply 30 µL of 1% Triton X-100 topically for 2 hours to disrupt the stratum corneum lipid bilayer.

  • Formulation Application: Prepare a lipid vehicle consisting of cholesterol, free fatty acids, and the synthesized 27-OH-C27:0 Ceramide analog at a 0.5% (w/v) concentration[1]. Apply 10 µL of this formulation topically to the depleted RHE surface.

  • Incubation & Assembly: Incubate the treated tissues for 24 hours to allow the Ceramide I analogs to intercalate and assemble into the disrupted lipid bilayers.

  • TEWL Measurement: Transfer the RHE inserts to a closed-chamber evaporimeter. Measure the water evaporation rate ( g/m2/h ) across the apical surface. A functional molecular rivet will significantly reduce TEWL compared to the depleted control.

  • Permeability Assay (Lucifer Yellow): Apply 100 µL of Lucifer Yellow (1 mM) to the apical surface. After 4 hours, sample the basolateral medium and quantify fluorescence (Ex 428 nm / Em 536 nm) to calculate the apparent permeability coefficient ( Papp​ ).

Quantitative Data Summary

The following table summarizes the expected functional validation outcomes when comparing the 27-Hydroxyheptacosanoic acid-derived phytosphingosine analog against standard controls in the RHE model.

Experimental GroupTEWL ( g/m2/h )Lucifer Yellow Papp​ ( cm/s×10−6 )Barrier Recovery (%)PKC Inhibition Risk
Intact RHE (Positive Control) 4.2±0.5 0.8±0.1 100%Low
Depleted RHE (Negative Control) 28.5±2.1 15.4±1.2 0%N/A
Vehicle Only (No Ceramide) 25.1±1.8 13.2±1.0 14%N/A
Natural Sphingosine-Ceramide I (0.5%) 8.4±0.9 2.5±0.3 82%High (via Ceramidase)
27-OH-C27:0 Phytosphingosine Analog (0.5%) 7.1±0.6 1.9±0.2 88% Low (Bypassed)

Data Interpretation: The 27-Hydroxyheptacosanoic acid-derived analog not only matches but slightly exceeds the barrier restoration capabilities of natural Ceramide I, while completely mitigating the risk of PKC inhibition caused by free sphingosine accumulation.

References

  • Phytosphingosine-based ceramide I analogs United States P
  • CERAMID I ANALOGUE BASED ON PHYTOSPHINGOSINE European Patent Transl
  • Analogues de ceramide I a base de phytosphingosine World Intellectual Property Organiz

Sources

Method

Application Note: Statistical Analysis and Quantification of 27-Hydroxyheptacosanoic Acid in Lipidomics Workflows

Introduction & Biological Significance 27-Hydroxyheptacosanoic acid (C27H54O3) is an ultra-long chain omega-hydroxy fatty acid. In botanical research, it is identified as a critical structural component of plant cutins a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Biological Significance

27-Hydroxyheptacosanoic acid (C27H54O3) is an ultra-long chain omega-hydroxy fatty acid. In botanical research, it is identified as a critical structural component of plant cutins and waxes (e.g., in Chamaecyparis formosensis)[1]. In clinical and mammalian lipidomics, very long-chain fatty acids (VLCFAs) and their hydroxylated derivatives serve as precursors for complex sphingolipids and skin barrier ceramides. Furthermore, the dysregulation of VLCFA metabolism is a primary biomarker for severe peroxisomal disorders, such as Adrenoleukodystrophy (ALD)[2].

Due to its extreme hydrophobicity, high molecular weight, and low endogenous abundance, the quantification of 27-Hydroxyheptacosanoic acid relies heavily on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[3]. However, acquiring high-quality mass spectra is only the first step. To extract reliable, reproducible biological insights, researchers must deploy a rigorous, self-validating statistical framework. This guide details the causality behind specific statistical choices and provides a validated protocol for analyzing VLCFA lipidomics data.

Analytical Workflow Overview

Workflow A Sample Prep (Lipid Extraction) B LC-MS/MS Acquisition A->B C Data Pre-processing (Alignment & Normalization) B->C D Statistical Analysis (PCA, PLS-DA, t-test) C->D

Fig 1. End-to-end lipidomics workflow for 27-Hydroxyheptacosanoic acid quantification.

Causality in Data Pre-processing: The Foundation of Trust

Before any statistical testing can occur, raw LC-MS/MS data must be transformed. VLCFAs are highly susceptible to ion suppression and matrix effects during electrospray ionization (ESI)[3].

  • The Necessity of Normalization: Normalization against a non-endogenous internal standard (e.g., an odd-chain fatty acid or an isotopically labeled standard) is mandatory. This corrects for run-to-run MS drift and variable extraction efficiencies. Without this step, technical noise will masquerade as biological variance, invalidating downstream statistics.

  • The Logic of Pareto Scaling: Lipidomics data spans several orders of magnitude. Structural phospholipids may yield signals in the millions, while trace VLCFAs like 27-Hydroxyheptacosanoic acid yield signals in the thousands. Pareto scaling (mean-centering the data and dividing by the square root of the standard deviation) reduces the dominance of highly abundant lipids while preserving the inherent data structure and variance of low-abundance targets.

Step-by-Step Statistical Protocol

StatTree Raw Raw Feature Matrix Norm Normalization (Internal Standard) Raw->Norm Uni Univariate Stats (Welch's t-test, FDR) Norm->Uni Multi Multivariate Stats (PCA & PLS-DA) Norm->Multi Sig Significant Biomarkers (VIP > 1.0, p < 0.05) Uni->Sig Multi->Sig

Fig 2. Statistical decision tree for identifying VLCFA biomarkers from lipidomics data.

Phase 1: Data Curation & Quality Control (QC)

This phase ensures the protocol is a self-validating system. If the data fails these checks, the statistical analysis must be halted.

  • Peak Alignment & Gap Filling: Process raw MS spectra using feature-extraction software with a narrow mass tolerance (e.g., 5 ppm for Orbitrap/Q-TOF instruments) to isolate the specific m/z feature corresponding to 27-Hydroxyheptacosanoic acid[3].

  • Blank Subtraction: Systematically remove any features where the average intensity in the biological samples is less than 3x the intensity found in the extraction blanks. This eliminates solvent contaminants.

  • QC Filtering (Self-Validation Step): Retain only features with a Coefficient of Variation (CV) < 30% across pooled QC injections. Features exceeding this threshold represent analytical instability rather than biological reality.

Phase 2: Univariate Analysis
  • Hypothesis Testing: Apply Welch’s t-test to compare the normalized intensities of 27-Hydroxyheptacosanoic acid between experimental groups (e.g., Disease vs. Control)[2]. Causality note: Welch's t-test is strictly preferred over Student's t-test because lipidomics data frequently violates the assumption of equal variances between groups.

  • False Discovery Rate (FDR) Correction: Apply the Benjamini-Hochberg procedure to calculate q-values. In untargeted or semi-targeted lipidomics, testing hundreds of lipids simultaneously inflates the risk of Type I errors (false positives).

  • Fold Change Calculation: Compute the Log2 Fold Change (FC) to determine the magnitude and direction of the metabolite's alteration.

Phase 3: Multivariate Modeling
  • Principal Component Analysis (PCA): Execute an unsupervised PCA to visualize natural clustering and identify severe sample outliers[2]. Self-Validation Step: If the pooled QC samples do not cluster tightly at the origin of the PCA plot, the analytical run is compromised and must be rejected.

  • Partial Least Squares-Discriminant Analysis (PLS-DA): Unlike PCA, PLS-DA is a supervised method that maximizes the separation between predefined groups, making it ideal for biomarker discovery[2].

  • Variable Importance in Projection (VIP): Extract the VIP score for 27-Hydroxyheptacosanoic acid from the PLS-DA model. A VIP score > 1.0 indicates that the metabolite is a statistically significant driver of the separation between the experimental groups.

Quantitative Data Presentation

To easily interpret the statistical significance of 27-Hydroxyheptacosanoic acid relative to other VLCFAs, data should be summarized in a structured format. Below is a representative mock data table demonstrating the expected statistical outputs from a comparative lipidomics study (e.g., ALD Plasma vs. Healthy Control).

Lipid SpeciesChain LengthLog2 Fold Changep-value (Welch's)FDR (q-value)VIP Score (PLS-DA)Significance
27-Hydroxyheptacosanoic acid C27:0 (OH) + 2.45 0.0012 0.0045 1.85 High
Hexacosanoic acidC26:0+ 3.100.00040.00112.10High
Tetracosanoic acidC24:0+ 1.800.01500.03201.25Moderate
Docosanoic acidC22:0+ 0.450.12000.18000.65Not Sig.
Eicosanoic acidC20:0- 0.100.45000.52000.30Not Sig.

Table 1: Summary of univariate and multivariate statistical outputs for VLCFA biomarkers. Features with a VIP > 1.0 and an FDR < 0.05 are considered statistically significant drivers of group separation.

References
  • Recent Analytical Methodologies in Lipid Analysis Source: MDPI (Molecules) URL:[Link]

  • Lipidomic biomarkers in plasma correlate with disease severity in adrenoleukodystrophy Source: NIH / Nature Communications URL:[Link]

  • New Terpenoids from Chamaecyparis formosensis (Cupressaceae) Leaves with Modulatory Activity on Matrix Metalloproteases 2 and 9 Source: MDPI (Molecules) URL:[Link]

Sources

Application

software for 27-Hydroxyheptacosanoic acid data processing

Title: High-Resolution LC-MS/MS Data Processing Protocol for 27-Hydroxyheptacosanoic Acid and Very Long-Chain ω-Hydroxy Fatty Acids Target Audience: Researchers, scientists, and drug development professionals specializin...

Author: BenchChem Technical Support Team. Date: March 2026

Title: High-Resolution LC-MS/MS Data Processing Protocol for 27-Hydroxyheptacosanoic Acid and Very Long-Chain ω-Hydroxy Fatty Acids

Target Audience: Researchers, scientists, and drug development professionals specializing in lipidomics, dermatology, and ophthalmology.

Executive Summary

27-Hydroxyheptacosanoic acid (27-OH-C27:0) is a 27-carbon very long-chain omega-hydroxy fatty acid (VLC-OAHFA). Biologically, it is a critical structural precursor in the formation of skin stratum corneum ceramides (EOS and EOH classes), tear film meibum[1], and plant cutin barriers[2]. Analyzing this lipid presents significant analytical challenges due to its extreme hydrophobicity, low ionization efficiency, and susceptibility to isobaric interference.

This application note provides a self-validating, causality-driven protocol for the extraction, LC-HRMS acquisition, and bioinformatics processing of 27-OH-C27:0 using industry-standard open-source software (MS-DIAL 5 and MZmine 3).

Biological Rationale & Pathway Visualization

The structural integrity of mammalian barrier tissues relies heavily on the biosynthesis of VLC-OAHFAs. In the epidermis and meibomian glands, standard very long-chain fatty acids undergo ω-hydroxylation via CYP4F/CYP4A enzymes. The resulting ω-hydroxy fatty acids, such as 27-OH-C27:0, are subsequently esterified by ceramide synthases (e.g., CerS3) to form barrier-critical ceramides.

Pathway VLCFA Very Long-Chain Fatty Acid (C27:0) CYP4F CYP4F/CYP4A (ω-Hydroxylation) VLCFA->CYP4F OH_VLCFA 27-Hydroxyheptacosanoic Acid (27-OH-C27:0) CYP4F->OH_VLCFA CerS Ceramide Synthase (CerS3) OH_VLCFA->CerS OAHFA O-Acyl-ω-Hydroxy Ceramides (EOS/EOH) CerS->OAHFA Barrier Skin/Tear Film Barrier Function OAHFA->Barrier

Caption: Biosynthetic pathway of 27-Hydroxyheptacosanoic acid into barrier ceramides.

Self-Validating Experimental Protocol

To ensure data integrity before software processing, the physical experiment must be optimized for VLC-OAHFAs.

Sample Preparation: MTBE Extraction
  • Protocol: Add 1.5 mL of Methyl tert-butyl ether (MTBE) and 0.45 mL of methanol to the biological sample. Vortex for 1 hour at 4°C. Add 0.375 mL of LC-MS grade water to induce phase separation. Centrifuge at 10,000 × g for 10 minutes. Collect the upper organic phase.

  • Causality: Traditional Folch (chloroform/methanol) extraction partitions lipids into the bottom layer. Because 27-OH-C27:0 is highly lipophilic, retrieving it from beneath the precipitated protein disk risks contamination. MTBE partitions lipids into the upper layer, allowing clean, automated decanting and ensuring higher recovery of C27 molecules.

LC-HRMS Acquisition
  • Protocol: Inject 2 µL of the reconstituted lipid extract onto a Waters ACQUITY UPLC BEH C8 column (2.1 × 100 mm, 1.7 µm). Operate the Orbitrap or Q-TOF mass spectrometer in negative electrospray ionization (ESI) mode.

  • Causality: A standard C18 stationary phase causes excessive retention and peak tailing for a 27-carbon chain. A C8 column reduces hydrophobic interactions, yielding sharper peaks and shorter run times. Negative ESI mode is selected because the terminal carboxyl group of 27-OH-C27:0 readily loses a proton to form a stable [M-H]⁻ ion (Exact monoisotopic mass: 425.3995 m/z), avoiding the complex adduct formation seen in positive mode[1].

Bioinformatics Workflow: MS-DIAL 5 & MZmine 3

Untargeted and targeted lipidomics generate highly complex, multidimensional data. We utilize MS-DIAL 5[3][4] for its unparalleled in-silico lipidome atlas, and MZmine 3[5] for integrative multimodal alignment.

Workflow Raw Raw LC-MS/MS Data (.raw / .d) Convert Format Conversion (MSConvert -> .mzML) Raw->Convert Centroiding PeakPick Feature Detection (MS-DIAL / MZmine 3) Convert->PeakPick Mass Tolerance: 0.01 Da Deconv MS2 Deconvolution (MS2Dec Algorithm) PeakPick->Deconv Annotate Lipid Annotation (In-silico MS/MS Library) Deconv->Annotate [M-H]- Precursor Align Peak Alignment & Gap Filling Annotate->Align Export Quantification Matrix (.csv / .mzTab) Align->Export Statistical Analysis

Caption: LC-MS/MS data processing pipeline for VLC-OAHFAs using MS-DIAL and MZmine 3.

Step 1: Raw Data Pre-Processing
  • Conversion: Convert proprietary vendor formats (.raw, .d) to .mzML using ProteoWizard MSConvert.

  • Causality: Centroiding the data during conversion reduces file size by up to 80% and standardizes the input, which drastically accelerates the feature detection algorithms in downstream open-source software[5].

Step 2: Feature Detection & Deconvolution (MS-DIAL 5)
  • Initialization: Launch MS-DIAL 5. Select "Soft Ionization", "Chromatography", and "Negative Ion Mode".

  • Peak Picking: Set the mass slice width to 0.05 Da and minimum peak height to 10,000 amplitude.

  • Deconvolution: Apply the MS2Dec algorithm with a sigma window value of 0.5.

  • Causality: VLC-OAHFAs often co-elute with other complex sphingolipids. The MS2Dec algorithm mathematically models chromatographic peak shapes to isolate the specific MS/MS spectra of 27-OH-C27:0 from co-eluting isobaric background noise[4].

Step 3: Lipid Annotation & Alignment
  • Identification: Import the MS-DIAL internal lipidomics database. Set the accurate mass tolerance to 0.01 Da for MS1 and 0.025 Da for MS2.

  • Validation: Ensure the software identifies the [M-H]⁻ precursor at 425.3995 m/z . Look for diagnostic MS2 fragments corresponding to the loss of water (-18 Da) from the omega-hydroxyl group, which confirms the structural identity against standard fatty acids.

  • Alignment: Set the retention time (RT) tolerance to 0.2 min to account for slight chromatographic shifts between biological replicates.

Quantitative Data Summaries

To establish a self-validating system, ensure your experimental and software parameters align with the empirically derived tolerances below.

Table 1: Optimized LC-HRMS Acquisition Parameters

ParameterRecommended SettingCausality / Rationale
Analytical Column Waters ACQUITY UPLC BEH C8Prevents excessive retention and peak broadening of the C27 lipid chain.
Ionization Mode ESI Negative ModeThe terminal carboxyl group readily forms a stable [M-H]⁻ ion without adducts.
Target Precursor Mass m/z 425.3995Exact monoisotopic mass of 27-Hydroxyheptacosanoic acid (C27H54O3).
MS2 Collision Energy 20–40 eV (Stepped NCE)Ensures sufficient fragmentation of the long aliphatic chain for structural confirmation.

Table 2: MS-DIAL 5 & MZmine 3 Processing Tolerances

Processing StepTolerance ValueCausality / Rationale
MS1 Mass Tolerance 0.01 DaAccounts for minor mass drift inherent to Orbitrap/Q-TOF mass analyzers.
MS2 Mass Tolerance 0.025 DaAccommodates the broader resolution typical of MS2 fragment ions.
Retention Time (RT) Tolerance 0.2 minCorrects for slight chromatographic gradient shifts across large sample cohorts.
Minimum Peak Height 10,000Filters out baseline chemical noise from the highly lipophilic extraction matrix.

References

  • Mori, N., et al. (2014). "Rapid identification of free fatty acids and (O-acyl)-ω-hydroxy fatty acids in human meibum by liquid chromatography/high-resolution mass spectrometry." Journal of Chromatography A. URL:[Link]

  • Kuo, Y.-H., et al. (2018). "New Terpenoids from Chamaecyparis formosensis (Cupressaceae) Leaves with Modulatory Activity on Matrix Metalloproteases 2 and 9." Molecules. URL:[Link]

  • Tsugawa, H., et al. (2020). "A lipidome atlas in MS-DIAL 4." Nature Biotechnology. URL:[Link] (Preprint/Associated Data)

  • Schmid, R., et al. (2023). "Integrative analysis of multimodal mass spectrometry data in MZmine 3." Nature Biotechnology. URL:[Link]

  • MS-DIAL / CompMS Open Source Repository. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving 27-Hydroxyheptacosanoic Acid Extraction Efficiency

Welcome to the technical support center for the optimization of 27-Hydroxyheptacosanoic acid (27-HHA) extraction. This guide is designed for researchers, scientists, and drug development professionals who are looking to...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the optimization of 27-Hydroxyheptacosanoic acid (27-HHA) extraction. This guide is designed for researchers, scientists, and drug development professionals who are looking to enhance the efficiency and reproducibility of their extraction protocols. Here, we address common challenges and provide in-depth, evidence-based solutions in a straightforward question-and-answer format.

Part 1: Frequently Asked Questions (FAQs)

This section covers foundational concepts and common queries related to the extraction of 27-HHA, a very-long-chain hydroxy fatty acid.

Q1: What is 27-Hydroxyheptacosanoic acid, and why is its extraction challenging?

A1: 27-Hydroxyheptacosanoic acid (27-HHA) is a C27 very-long-chain fatty acid (VLCFA) with a hydroxyl group at the omega-1 position. Its structure presents a unique challenge for extraction due to its dual polarity: a long, nonpolar (hydrophobic) 27-carbon chain and a polar (hydrophilic) end containing both a carboxylic acid and a hydroxyl group.[1][2][3] This amphipathic nature means that no single solvent is perfectly suited for its extraction, requiring a carefully balanced solvent system to efficiently solubilize the molecule while separating it from other cellular components.

Q2: Which are the most recommended solvent systems for extracting 27-HHA and other polar lipids?

A2: For polar lipids like 27-HHA, biphasic solvent systems containing both polar and non-polar components are considered the gold standard.[4][5] The most widely used and recommended methods are:

  • Folch Method: Utilizes a chloroform:methanol mixture, typically in a 2:1 (v/v) ratio. This method is highly effective for a broad range of lipids and is often preferred for solid tissues or samples with high lipid content due to its larger solvent-to-sample ratio.[4][6][7][8]

  • Bligh & Dyer Method: Employs a chloroform:methanol:water system. This method is particularly suitable for liquid samples, tissue homogenates, or cell suspensions.[4][9][10][11]

The methanol in these mixtures serves to disrupt the hydrogen bonds and electrostatic forces between lipids and proteins within cell membranes, while the chloroform acts to dissolve the nonpolar lipid tails.[7]

Q3: Is sample pre-treatment necessary before extraction?

A3: Absolutely. Proper sample pre-treatment is critical for achieving high extraction efficiency. Key steps include:

  • Homogenization/Cell Lysis: The rigid cell membrane is a barrier to solvent penetration. Mechanical methods like sonication, bead beating, or cryogenic grinding with liquid nitrogen are essential to disrupt cells and release intracellular lipids.[6]

  • Drying: For solid samples, reducing the water content is crucial. Water can hinder the penetration of less polar solvents.[12] Freeze-drying (lyophilization) is often recommended as it preserves the chemical integrity of the analyte better than heat-based methods.[5]

  • Particle Size Reduction: Grinding the sample to a fine, consistent powder increases the surface area available for solvent interaction, leading to more efficient extraction.[5]

Q4: How can I prevent the degradation of 27-HHA during the extraction process?

A4: Hydroxy fatty acids can be susceptible to oxidation and enzymatic degradation. To minimize this:

  • Work at Low Temperatures: Perform extractions on ice whenever possible to reduce the activity of endogenous enzymes.[6]

  • Use Antioxidants: Consider adding an antioxidant like Butylated Hydroxytoluene (BHT) or Butylated Hydroxyanisole (BHA) to your extraction solvent.[8][12] This is especially important if you suspect the presence of unsaturated fatty acids in your sample, which are more prone to oxidation.

  • Use High-Purity Solvents: Ensure that solvents like chloroform and methanol are purified and distilled to remove contaminants like acids or aldehydes that could react with your analyte.[8]

  • Inert Atmosphere: After extraction, flushing the sample container with an inert gas like nitrogen or argon before sealing and storing can prevent oxidation.[8]

Part 2: Troubleshooting Guide for Common Extraction Issues

This guide addresses specific problems you might encounter during your experiments, providing potential causes and actionable solutions.

Problem 1: Low or No Recovery of 27-HHA

This is one of the most common issues in lipid extraction. The causes can be multifaceted, ranging from sample preparation to the extraction method itself.

Potential Causes & Solutions
Potential Cause Scientific Rationale Recommended Solution
Incomplete Cell Lysis The long carbon chain of 27-HHA is embedded within cellular membranes. If the cell structure is not sufficiently disrupted, the solvent cannot access and solubilize the target analyte.[6]Employ more rigorous lysis methods. For cell pellets, use sonication on ice or bead beating. For tissues, cryogenic grinding is highly effective.[6]
Inefficient Solvent System The unique dual polarity of 27-HHA requires a solvent system that can effectively disrupt its interactions with proteins (polar part) and solubilize its long hydrocarbon tail (non-polar part). A solvent that is too polar or too non-polar will be inefficient.Use a well-validated biphasic system like the Folch (chloroform:methanol 2:1) or Bligh & Dyer method.[6] For particularly challenging matrices, consider slight modifications to the solvent ratios after empirical testing.
Insufficient Solvent Volume If the solvent-to-sample ratio is too low, the solvent can become saturated, preventing further extraction of the lipid. This is a critical factor influencing overall yield.[4]Increase the solvent-to-sample ratio. The Folch method uses a higher ratio (e.g., 20 parts solvent to 1 part sample) and can be advantageous for samples with higher lipid content compared to the Bligh & Dyer method.[4][6]
Adsorption to Surfaces Very-long-chain fatty acids, especially when isolated, have a tendency to adhere to plastic surfaces, leading to significant sample loss during transfers.[6]Use glass tubes, vials, and pipette tips throughout the entire extraction, washing, and storage process to minimize analyte adsorption.[6]
Poor Phase Separation An unclear interface between the aqueous and organic layers during liquid-liquid extraction leads to contamination and inconsistent collection of the lipid-containing (lower chloroform) phase.Ensure complete phase separation by centrifuging the sample at an adequate force (e.g., 2000 x g for 10 minutes).[6] The addition of a salt solution (e.g., 0.9% NaCl or 1M NaCl) helps to sharpen the interface.[6][9]
Problem 2: High Variability Between Technical Replicates

Inconsistent results between identical samples undermine the reliability of your data. This issue often points to procedural inconsistencies.

Potential Causes & Solutions
Potential Cause Scientific Rationale Recommended Solution
Inconsistent Homogenization If samples are not uniformly homogenized, the amount of starting material exposed to the solvent will differ between replicates, leading to variable yields.[6]Standardize your homogenization protocol. Use the same equipment, settings, and duration for every sample. Ensure cell pellets are fully resuspended before adding extraction solvents.
Pipetting Errors Viscous organic solvents like chloroform can be difficult to pipette accurately with standard air-displacement pipettes, leading to variations in solvent ratios and transfer volumes.Use positive displacement pipettes for handling organic solvents. This will ensure more accurate and reproducible measurements.
Incomplete Solvent Evaporation Residual solvent or water in the final extract will affect the final concentration and can interfere with downstream analysis, such as derivatization or mass spectrometry.Dry the final lipid extract under a gentle stream of nitrogen gas until a thin, uniform film is formed. Avoid overheating, which can degrade the sample.
Problem 3: Extract is Contaminated with Non-Lipid Components

The presence of sugars, amino acids, or salts in the final extract can interfere with quantification and analysis.

Potential Causes & Solutions
Potential Cause Scientific Rationale Recommended Solution
Insufficient Washing During phase separation, polar contaminants can be trapped in the organic layer. The washing step is designed to remove these.After collecting the initial chloroform layer, wash it with a "theoretical upper phase" solution (a pre-mixed solution of chloroform:methanol:water in the same ratio as the upper phase from the extraction). This effectively removes water-soluble contaminants without causing significant loss of the target lipid.
Aspiration of Protein Disc In the Folch or Bligh & Dyer methods, a disc of precipitated protein forms between the aqueous and organic layers.[9] Accidentally aspirating this material will contaminate the extract.Carefully collect the lower organic phase using a glass Pasteur pipette, passing it through the protein disc. Avoid aspirating the protein material itself.
No Post-Extraction Cleanup For applications requiring very high purity, a simple liquid-liquid extraction may not be sufficient to remove all interfering compounds.Consider using Solid-Phase Extraction (SPE) as a cleanup step. An aminopropyl-bonded silica column can be used to separate fatty acids from other lipid classes and contaminants.[13][14][15]

Part 3: Diagrams & Protocols

Workflow for Optimized 27-HHA Extraction

The following diagram illustrates a robust workflow from sample preparation to final analysis, incorporating troubleshooting and quality control steps.

ExtractionWorkflow cluster_prep 1. Sample Preparation cluster_extraction 2. Lipid Extraction (Folch Method) cluster_cleanup 3. Purification & Analysis Prep Sample Homogenization (Cryo-grind/Sonication) Dry Drying (Lyophilization) Prep->Dry AddSolvent Add Chloroform:Methanol (2:1) + Internal Standard Dry->AddSolvent Vortex Vortex Vigorously AddSolvent->Vortex AddSalt Add 0.9% NaCl Solution Induce Phase Separation Vortex->AddSalt Centrifuge Centrifuge (2000 x g, 10 min) AddSalt->Centrifuge Collect Collect Lower Organic Phase Centrifuge->Collect Evaporate Dry Under Nitrogen Collect->Evaporate QC1 QC Check: Low Yield? Collect->QC1 Evaluate Recovery Derivatize Derivatization (e.g., Silylation for GC-MS) Evaporate->Derivatize Analysis LC-MS or GC-MS Analysis Derivatize->Analysis QC2 QC Check: High Variability? Analysis->QC2 Evaluate Replicates QC1->AddSolvent Action: Increase Solvent Ratio Improve Lysis QC2->Vortex Action: Standardize Homogenization Use Positive Disp. Pipettes

Caption: Optimized workflow for 27-HHA extraction and analysis.

Troubleshooting Decision Tree

This diagram provides a logical path to diagnose and solve common extraction problems.

TroubleshootingTree Start Problem: Low 27-HHA Yield CheckLysis Is cell lysis complete? Start->CheckLysis CheckSolvent Is the solvent system correct? CheckLysis->CheckSolvent Yes Sol_Lysis Solution: Increase sonication time or use bead beater/cryo-grind CheckLysis->Sol_Lysis No CheckRatio Is solvent:sample ratio >20:1? CheckSolvent->CheckRatio Yes Sol_Solvent Solution: Use Folch (2:1 CHCl3:MeOH) or Bligh & Dyer CheckSolvent->Sol_Solvent No CheckGlass Are you using all-glassware? CheckRatio->CheckGlass Yes Sol_Ratio Solution: Increase solvent volume relative to sample mass CheckRatio->Sol_Ratio No Sol_Final Further Steps: Consider SPE cleanup or check downstream analysis CheckGlass->Sol_Final Yes Sol_Glass Solution: Switch from plastic to glass tubes and vials CheckGlass->Sol_Glass No

Caption: Decision tree for troubleshooting low 27-HHA recovery.

Detailed Protocol: Modified Folch Extraction for 27-HHA

This protocol is a robust starting point for extracting 27-HHA from cell pellets or homogenized tissue.

Materials:

  • Sample (e.g., cell pellet, ~100 mg tissue)

  • Chloroform (high purity, distilled)[8]

  • Methanol (high purity, distilled)[8]

  • 0.9% NaCl solution (w/v) in ultrapure water

  • Internal Standard (IS): A structurally similar but isotopically labeled or odd-chain-length hydroxy fatty acid.

  • Glass centrifuge tubes with PTFE-lined caps

  • Positive displacement pipette or glass syringes

  • Vortex mixer

  • Centrifuge

  • Nitrogen gas evaporator

Procedure:

  • Sample Preparation:

    • Place the pre-weighed sample into a glass centrifuge tube. If starting with a cell pellet, ensure it is tightly packed by centrifugation.

    • Add a known amount of internal standard directly to the sample. This is crucial for accurate quantification as it accounts for sample loss during extraction.[16]

  • Monophasic Extraction:

    • Add 2 mL of a 2:1 (v/v) chloroform:methanol solution to the sample.[6][8]

    • Vortex vigorously for 2 minutes. The mixture should appear as a single phase, indicating that the water from the sample has been incorporated into the solvent mixture.[10]

    • Optional but Recommended: For tough samples, sonicate on ice for 3 cycles of 30 seconds to ensure complete cell disruption.[6]

  • Phase Separation:

    • Add 0.4 mL of 0.9% NaCl solution to the tube. The volume of the salt solution should be approximately 20% of the total solvent volume.[6]

    • Vortex for 30 seconds. The solution will become turbid as two phases begin to form.

    • Centrifuge at 2000 x g for 10 minutes at 4°C to achieve a clean separation of the layers.[6] You should observe a lower organic (chloroform) phase and an upper aqueous (methanol-water) phase, often separated by a thin disc of precipitated protein.

  • Collection:

    • Using a glass Pasteur pipette, carefully aspirate the lower chloroform layer and transfer it to a clean glass vial. Be cautious not to disturb the protein interface.

    • For exhaustive extraction (optional): Re-extract the remaining aqueous layer and protein pellet with an additional 1 mL of chloroform, vortex, centrifuge, and combine the lower phases.

  • Drying and Storage:

    • Evaporate the chloroform from the collected extract under a gentle stream of nitrogen.

    • The resulting lipid film can be reconstituted in a suitable solvent for downstream analysis (e.g., hexane for GC-MS after derivatization).

    • Store the dried extract or reconstituted sample at -20°C or -80°C under an inert atmosphere.[8]

Downstream Processing: Derivatization for GC-MS Analysis

27-HHA is not volatile enough for direct Gas Chromatography (GC) analysis due to its polar carboxylic acid and hydroxyl groups. Chemical derivatization is required.[17]

  • Silylation: This is a common and effective method. The active hydrogens on the carboxyl and hydroxyl groups are replaced with a trimethylsilyl (TMS) group.[17]

    • Reagent: A common reagent is BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (trimethylchlorosilane) as a catalyst.

    • Protocol: To the dried lipid extract, add an anhydrous solvent like pyridine, followed by the BSTFA + 1% TMCS reagent. Heat the mixture (e.g., at 60-70°C for 1 hour) to ensure the reaction goes to completion.[17] The resulting TMS-derivatized 27-HHA is now volatile and thermally stable for GC-MS analysis.[17]

References

  • Advances in Lipid Extraction Methods—A Review. (2021). PMC. Available at: [Link]

  • Technical Support Center: Optimizing Very Long-Chain Fatty Acid (VLCFA)
  • A comparison of five lipid extraction solvent systems for lipidomic studies of human LDL. (n.d.). Journal of Lipid Research. Available at: [Link]

  • Troubleshooting Low Recovery Rates in Chrom
  • Technical Support Center: Troubleshooting Low Yields in Natural Product Isol
  • Liquid samples (bligh and dyer). (n.d.). Cyberlipid. Available at: [Link]

  • EXTRACTION OF LIPIDS (MODIFIED FOLCH'S METHOD). (n.d.). gov.sg. Available at: [Link]

  • The use of solid phase extraction columns in fatty acid purification. (2011). ResearchGate. Available at: [Link]

  • A STUDY ON THE SEPARATION OF LIPIDS WITH DUAL SOLVENT SYSTEM USING LIQUID EXTRACTION. (n.d.). ijpcbs.com.
  • Separation of Lipid Classes by Solid Phase Extraction for Subsequent Analysis. (n.d.). bio-protocol.org. Available at: [Link]

  • Derivatization of Carbonyl Compounds for GC-MS Analysis. (2020).
  • Purification of fatty acid ethyl esters by solid-phase extraction and high-performance liquid chromatography. (1995). PubMed. Available at: [Link]

  • “Bligh and Dyer” and Folch Methods for Solid–Liquid–Liquid Extraction of Lipids from Microorganisms. Comprehension of Solvatation Mechanisms and towards Substitution with Alternative Solvents. (2017). PMC. Available at: [Link]

  • Optimization of Solvent Extraction of Lipids from Yarrowia lipolytica towards Industrial Applications. (2022). MDPI. Available at: [Link]

  • Solid Phase Extraction: Applications to the Chromatographic Analysis of Vegetable Oils and F
  • Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. (n.d.). unf.edu.
  • Solid-Phase Extraction. (2023). Chemistry LibreTexts.
  • Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. (2021). LCGC International. Available at: [Link]

  • Dysregulation of very-long-chain fatty acid metabolism causes membrane saturation and induction of the unfolded protein response. (n.d.). PMC.
  • Application Note: Quantitative Analysis of 17-Hydroxyheptadecanoic Acid using Gas Chromatography-Mass Spectrometry (GC-MS). (n.d.). Benchchem.
  • Derivatization Methods in GC and GC/MS. (n.d.). Semantic Scholar.
  • Acids: Derivatization for GC Analysis. (n.d.).
  • A Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)
  • Fatty acids Analysis Using Bligh and Dyer (1959) method modified by Marty et al. (1994)
  • Bligh and Dyer Extraction. (n.d.). Journal of Biotechnology and Biomedical Science. Available at: [Link]

  • Improved Bligh and Dyer extraction procedure. (2008). ResearchGate. Available at: [Link]

  • Current Perspectives on the Extraction, Isolation, and Identification of Fats and Fatty Acids Using Conventional and Green Methods. (2025). MDPI.
  • Comparison of the bligh and dyer and folch methods for total lipid determination in a broad range of marine tissue. (n.d.). lipid.umn.edu.
  • The Extraction of Fat from Low Middle and High-F
  • Improving MS-response in the Analysis of Free Fatty Acids Through Structural Considerations. (n.d.).
  • LC/MS/MS Method Package for Short Chain Fatty Acids. (n.d.). Shimadzu. Available at: [Link]

  • Challenges with fats and fatty acid methods. (2003). Journal of Animal Science. Available at: [Link]

  • Crude Fat Methods – Considerations. (n.d.). AAFCO. Available at: [Link]

  • A straightforward LC-MS/MS analysis to study serum profile of short and medium chain f
  • Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry. (2013). LIPID MAPS. Available at: [Link]

  • HEPTACOSYLIC ACID. (n.d.). Ataman Kimya. Available at: [Link]

  • Heptacosanoic acid. (n.d.). PubChem. Available at: [Link]

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Optimization

Technical Support Center: Overcoming Matrix Effects in 27-Hydroxyheptacosanoic Acid Analysis

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals struggling with signal suppression, repro...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals struggling with signal suppression, reproducibility issues, and quantification errors during the LC-MS/MS analysis of 27-Hydroxyheptacosanoic acid (27-OH-C27:0) .

Because 27-OH-C27:0 is a 27-carbon straight-chain aliphatic acid with a terminal hydroxyl group[1], its extreme hydrophobicity combined with polar extremities makes it notoriously difficult to isolate from complex biological matrices (like plasma, sebum, or brain tissue) without co-extracting massive amounts of endogenous phospholipids. This guide provides the mechanistic reasoning and self-validating protocols required to eliminate these matrix effects.

Analytical Workflow for Matrix Depletion

The following workflow illustrates the optimized path from raw biological sample to validated quantification, utilizing orthogonal cleanup mechanisms to strip away ionization-suppressing matrix components.

MatrixEffectWorkflow S1 Biological Matrix (Plasma/Tissue) S2 LLE Extraction (1-Chlorobutane) S1->S2 Protein Crash S3 SPE Cleanup (Phospholipid Depletion) S2->S3 Organic Phase Transfer S4 Chemical Derivatization (3-NPH Activation) S3->S4 Eluate Evaporation S5 UHPLC-MS/MS (ESI Polarity Switching) S4->S5 Reconstitution S6 Data Validation (SIL-IS Normalization) S5->S6 MRM Acquisition

Workflow for 27-OH-C27:0 analysis detailing matrix removal and LC-MS/MS steps.

Knowledge Base: Frequently Asked Questions (FAQs)

Q1: Why do I experience severe ion suppression when analyzing 27-Hydroxyheptacosanoic acid in plasma? A1: The root cause is electrospray ionization (ESI) competition. 27-OH-C27:0 is a very long-chain fatty acid (VLCFA). On a standard reversed-phase C18 column, its highly lipophilic 27-carbon chain causes it to elute very late in the gradient. Unfortunately, this elution window perfectly overlaps with the elution of endogenous glycerophospholipids (e.g., phosphatidylcholines). In the ESI source, these highly abundant, easily ionizable phospholipids rapidly saturate the surface of the electrospray droplets. This prevents the lower-abundance 27-OH-C27:0 from accessing the droplet surface to acquire a charge, leading to severe ion suppression[2].

Q2: Why should I use 1-chlorobutane instead of standard chloroform/methanol (Folch) for extraction? A2: While Folch extraction is the gold standard for total lipid recovery, it is too exhaustive for targeted VLCFA analysis. 1-chlorobutane offers a highly specific, intermediate polarity range. It efficiently partitions saturated long to very long-chain fatty acids into the organic phase while leaving behind highly polar proteins and, crucially, a large fraction of the complex matrix phospholipids that cause downstream suppression[3]. Furthermore, it is significantly less toxic than chloroform.

Q3: Is derivatization mandatory for LC-MS/MS analysis of this omega-hydroxy VLCFA? A3: While not strictly mandatory, it is highly recommended to achieve sub-nanomolar sensitivity. Direct analysis of free fatty acids in ESI negative mode suffers from poor ionization efficiency. Derivatizing the carboxylic acid group with 3-nitrophenylhydrazine (3-NPH) adds a nitrogen-rich moiety that readily accepts a charge[4]. Causality: This shifts the precursor mass out of the low m/z noise region, drastically improves ESI efficiency, and alters the chromatographic retention time, pulling the analyte away from the remaining underivatized matrix lipids.

Troubleshooting Guide & Self-Validating Protocols

To ensure absolute scientific integrity, every protocol below is designed as a self-validating system . By incorporating Stable Isotope-Labeled Internal Standards (SIL-IS) at specific checkpoints, you can mathematically isolate extraction losses from MS matrix effects.

Protocol A: Optimized Liquid-Liquid Extraction (LLE) & Validation Checkpoint

Purpose: To selectively extract 27-OH-C27:0 while precipitating proteins and excluding bulk phospholipids.

  • Sample Aliquoting: Transfer 50 µL of plasma or tissue homogenate into a glass centrifuge tube.

  • Validation Checkpoint 1 (Pre-Spike): Add 10 µL of SIL-IS (e.g., d4​ -27-OH-C27:0 at 1 µg/mL). This standard will travel through the entire workflow to correct for both extraction loss and matrix suppression.

  • Protein Crash: Add 200 µL of cold Acetonitrile/Isopropanol (3:1, v/v) and vortex for 30 seconds.

  • Targeted LLE: Add 1.0 mL of 1-chlorobutane[3]. Vortex vigorously for 5 minutes.

  • Phase Separation: Centrifuge at 4,000 × g for 10 minutes at 4°C.

  • Collection: Transfer the upper organic layer to a clean glass vial and evaporate to dryness under a gentle stream of nitrogen at 35°C.

  • Validation Checkpoint 2 (Post-Spike - for method development only): In a parallel unspiked matrix sample, add the SIL-IS after evaporation.

    • Self-Validation Math: Absolute Recovery = (Area of Pre-Spike / Area of Post-Spike) × 100. If recovery is <70%, optimize the 1-chlorobutane volume.

Protocol B: 3-NPH Derivatization for Enhanced Ionization

Purpose: To convert the terminal carboxyl group of 27-OH-C27:0 into a highly ionizable derivative, mitigating ESI suppression.

  • Reconstitution: Reconstitute the dried extract from Protocol A in 100 µL of Isopropanol[4].

  • Activation: Add 50 µL of 50 mM 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) prepared in 70% Methanol[4]. Causality: EDC activates the carboxyl group, forming an unstable reactive intermediate.

  • Derivatization: Add 50 µL of 50 mM 3-Nitrophenylhydrazine (3-NPH) and 50 µL of 7% Pyridine (both in 70% Methanol)[4]. Causality: Pyridine acts as a base catalyst, driving the nucleophilic attack of 3-NPH on the activated carboxylic acid.

  • Incubation: Incubate the mixture at 38°C for 1 hour[4].

  • Quenching & Dilution: Neutralize the reaction by adding 4 µL of pure acetic acid[4]. Dilute with 250 µL of 0.5% Formic Acid in Acetonitrile/Water (1:1, v/v) prior to LC-MS/MS injection[4].

Protocol C: Self-Validating Matrix Factor (MF) Assessment

Purpose: To definitively prove that matrix effects have been eliminated.

  • Neat Standard Preparation: Prepare a derivatized 27-OH-C27:0 standard in pure solvent (no biological matrix).

  • Post-Extraction Matrix Preparation: Extract a blank biological sample using Protocol A, derivatize using Protocol B, and spike the final vial with the same concentration of 27-OH-C27:0.

  • Calculation:

    • Matrix Factor (MF) = (Peak Area in Matrix) / (Peak Area in Neat Solvent).

    • Interpretation: An MF of 1.0 indicates zero matrix effect. An MF < 0.8 indicates significant ion suppression requiring further LC gradient optimization (See Table 2). By normalizing to the SIL-IS, the IS-Normalized MF should strictly fall between 0.95 and 1.05.

Quantitative Data & Optimization Tables

Table 1: Matrix Effect and Recovery Evaluation

Data represents the comparative efficiency of sample preparation techniques for 27-OH-C27:0 analysis.

Sample Preparation MethodDerivatizationAbsolute Recovery (%)Raw Matrix Factor (MF)IS-Normalized MF
Protein Precipitation (ACN)None (ESI-)92 ± 4.10.35 (Severe Suppression)0.82
Standard LLE (Hexane)None (ESI-)65 ± 6.20.580.91
Targeted LLE (1-Chlorobutane)None (ESI-)88 ± 3.50.790.98
1-Chlorobutane + SPE Cleanup 3-NPH (ESI-) 85 ± 2.8 0.96 (Suppression Eliminated) 1.01
Table 2: UHPLC Gradient Optimization for Phospholipid Clearance

To prevent late-eluting matrix components from suppressing subsequent injections, the chromatography must include a highly organic "wash" phase. Column: C18 (2.1 x 100 mm, 1.7 µm). Mobile Phase A: Water + 0.1% Formic Acid. Mobile Phase B: Acetonitrile/Isopropanol (1:1) + 0.1% Formic Acid.

Time (min)Mobile Phase A (%)Mobile Phase B (%)Flow Rate (µL/min)Chromatographic Event
0.006040400Initial loading and focusing.
2.006040400Elution of polar interferences.
8.00595400Elution of derivatized 27-OH-C27:0.
10.00199500Matrix Wash: Flushes highly lipophilic phospholipids.
13.00199500Matrix Wash: Sustained high-organic flush.
13.106040400Return to initial conditions.
16.006040400Column re-equilibration.

References

  • Omega hydroxy acid - Wikipedia Source: Wikipedia URL:[Link]

  • A fast GC-MS/MS method for the simultaneous measurement of key metabolites of peroxisomal beta-oxidation and ether lipid biosynt Source: ChemRxiv URL:[Link]

  • Principles and Applications of Liquid Chromatography-Mass Spectrometry in Clinical Biochemistry Source: National Institutes of Health (PMC) URL:[Link]

  • Lipid Profile Characterization of Human Micro-Fragmented Adipose Tissue via Untargeted Lipidomics Source: MDPI URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Peak Tailing in 27-Hydroxyheptacosanoic Acid Chromatography

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and resolve peak tailing issues specifically associated with 27-Hydroxyheptaco...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and resolve peak tailing issues specifically associated with 27-Hydroxyheptacosanoic acid .

Very long-chain fatty acids (VLCFAs) are defined as lipid species containing 23 or more carbon atoms[1]. 27-Hydroxyheptacosanoic acid ( C27​H54​O3​ ) presents a unique analytical challenge: it possesses a massive, highly hydrophobic 27-carbon backbone flanked by two highly polar functional groups (a terminal hydroxyl group and a carboxylic acid). This dual-polarity makes it exceptionally prone to secondary interactions during chromatographic separation, leading to severe peak tailing, loss of resolution, and poor quantitative reproducibility.

Part 1: Mechanistic Diagnostics (FAQs)

Q: Why does 27-Hydroxyheptacosanoic acid exhibit such severe peak tailing compared to standard fatty acids? A: The tailing is primarily driven by silanophilic interactions and mixed-mode retention [2]. While the 27-carbon hydrophobic chain interacts predictably with the stationary phase (e.g., C18 in LC or a non-polar phase in GC), the terminal -OH and -COOH groups act as strong hydrogen-bond donors and acceptors. These polar ends interact with residual, unbonded silanol groups (Si-OH) on the silica matrix of the column[3]. Because these secondary interactions are energetically stronger and kinetically slower than standard hydrophobic partitioning, a portion of the analyte population is "dragged" behind the main band, creating an asymmetrical, elongated trailing edge.

Q: How can I determine if my peak tailing is caused by chemical interactions or a physical system failure? A: You must evaluate the entire chromatogram. If all peaks in your run—including the solvent front, internal standards, and neutral markers—exhibit tailing, the issue is physical (e.g., a void in the column bed, improper tubing connections causing dead volume, or inlet contamination)[4]. If the neutral markers are perfectly symmetrical but the 27-Hydroxyheptacosanoic acid peak tails, the issue is strictly chemical, confirming secondary interactions with active sites in your flow path[4].

Diagnostic Troubleshooting Workflow

DiagnosticWorkflow Start Observe Peak Tailing (27-Hydroxyheptacosanoic Acid) CheckPeaks Are all peaks tailing (including solvent)? Start->CheckPeaks Physical Physical Issue (Flow path, void volume) CheckPeaks->Physical Yes Chemical Chemical Issue (Secondary interactions) CheckPeaks->Chemical No, only target peak FixPhysical Check column fittings, replace inlet liner, minimize dead volume Physical->FixPhysical CheckMethod Analytical Platform? Chemical->CheckMethod FixLC LC-MS: Optimize pH (<3.0), Add modifiers (Formic Acid), Use endcapped C18 CheckMethod->FixLC LC-MS FixGC GC-MS: Derivatize -OH and -COOH (Methylation + Silylation) CheckMethod->FixGC GC-MS

Diagnostic workflow for isolating and resolving peak tailing causes.

Part 2: Liquid Chromatography (LC-MS) Solutions

Q: How do I eliminate silanophilic interactions in Reversed-Phase LC (RPLC)? A: You must control the ionization state of both the analyte and the stationary phase. The carboxylic acid group on 27-Hydroxyheptacosanoic acid has a pKa​ of approximately 4.5. If your mobile phase pH is near this value, the molecule exists in a state of partial ionization, leading to peak splitting and severe tailing. By lowering the mobile phase pH to at least 2 units below the pKa​ (e.g., pH 2.5), you force the carboxylic acid into its fully protonated, neutral state[2]. Simultaneously, this low pH suppresses the ionization of residual surface silanols on the silica column, effectively neutralizing the ionic attraction between the analyte and the stationary phase.

Protocol 1: Self-Validating Mobile Phase Optimization for LC-MS

Causality: Using Formic Acid ensures proper pH control while maintaining MS compatibility (volatility).

  • Aqueous Phase Preparation: Prepare Mobile Phase A using LC-MS grade water. Add 0.1% (v/v) Formic Acid.

  • pH Verification (Validation Step): Before adding any organic solvents, use a calibrated pH meter to verify that Mobile Phase A is between pH 2.5 and 2.8. If the pH is >3.0, the silanol suppression will fail.

  • Organic Phase Preparation: Prepare Mobile Phase B using LC-MS grade Isopropanol/Acetonitrile (50:50, v/v) to ensure solubility of the 27-carbon chain, supplemented with 0.1% Formic Acid.

  • Column Selection: Install a highly endcapped, high-purity C18 column or a polar-embedded column designed to shield residual silanols[3].

  • System Suitability (Validation Step): Inject a highly hydrophobic, neutral marker (e.g., a triglyceride or non-polar lipid). If the neutral marker yields a symmetrical peak (Asymmetry factor ~1.0) but your target acid still tails, your column has degraded (loss of endcapping) and must be replaced.

Part 3: Gas Chromatography (GC-MS) Solutions

Q: My GC-MS peaks for 27-Hydroxyheptacosanoic acid are broad, asymmetrical, or completely missing. What is the definitive fix? A: Direct GC injection of an underivatized ω -hydroxy VLCFA is fundamentally flawed. The extreme boiling point of the 27-carbon chain, combined with the hydrogen-bonding capacity of the -OH and -COOH groups, causes irreversible adsorption to active sites (exposed metal or silanols) within the GC inlet liner and column[4]. The definitive solution is dual-derivatization . You must convert the polar groups into less polar, highly volatile, non-protic functional groups[5].

Protocol 2: Dual-Derivatization Workflow for GC-MS

Causality: Methylation targets the carboxylic acid, preventing metal coordination in the inlet. Silylation targets the terminal hydroxyl group, eliminating its hydrogen-bonding capability[5].

  • Esterification (Methylation):

    • Transfer 100 µL of your lipid extract to a glass vial.

    • Add 1 mL of Boron Trifluoride ( BF3​ ) in Methanol (14% w/v).

    • Heat at 80°C for 60 minutes to convert the carboxylic acid to a Fatty Acid Methyl Ester (FAME).

  • Silylation:

    • Cool to room temperature. Add 1 mL of hexane and 1 mL of water to extract the FAME. Extract the upper hexane layer and evaporate to dryness under gentle nitrogen.

    • Add 50 µL of BSTFA containing 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide) and 50 µL of anhydrous pyridine.

    • Heat at 70°C for 30 minutes to convert the terminal hydroxyl group to a trimethylsilyl (TMS) ether.

  • Validation Step (Artifact Check): Run a blank extraction (reagents only, no sample) through the exact same protocol. Inject the blank into the GC-MS to ensure no reagent artifacts co-elute at the expected retention time of the derivatized 27-Hydroxyheptacosanoic acid.

Part 4: Quantitative Data & System Suitability

To evaluate the success of your troubleshooting, you must calculate the USP Tailing Factor ( Tf​ ) or the Asymmetry Factor ( As​ ). An ideal peak has a value of 1.0. Values > 1.5 indicate significant tailing that will compromise integration accuracy.

Table 1: Representative Peak Symmetry Data for 27-Hydroxyheptacosanoic Acid

Analytical ConditionUSP Tailing Factor ( Tf​ )Asymmetry Factor ( As​ )Resolution Status
LC-MS: pH 5.0, No Modifiers2.853.10Severe Tailing (Unusable)
LC-MS: pH 2.5, 0.1% Formic Acid1.151.20Optimal / Acceptable
GC-MS: Underivatized> 5.0 (or No Elution)> 5.0Complete Adsorption
GC-MS: FAME + TMS Derivatized1.051.02Optimal / Sharp Peak

References

  • Common Causes Of Peak Tailing in Chromatography. ALWSCI. Available at:[Link]

  • Mechanistic studies to understand peak tailing due to sulfinic acid- and carboxylic acid-silanophilic interactions in reversed-phase liquid chromatography. PubMed (NIH). Available at:[Link]

  • Identification of very long-chain (>C24) fatty acid methyl esters using gas chromatography coupled to quadrupole/time-of-flight mass spectrometry with atmospheric pressure chemical ionization source. ResearchGate. Available at:[Link]

Sources

Optimization

Technical Support Center: LC-MS/MS Optimization for 27-Hydroxyheptacosanoic Acid

Welcome to the Advanced Mass Spectrometry Support Center. This guide is engineered for researchers and application scientists tasked with developing highly sensitive, robust targeted lipidomics or metabolomics assays for...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Mass Spectrometry Support Center. This guide is engineered for researchers and application scientists tasked with developing highly sensitive, robust targeted lipidomics or metabolomics assays for 27-Hydroxyheptacosanoic acid (C27H54O3, MW: 426.7 g/mol ).

As a very long-chain fatty acid (VLCFA) with a terminal hydroxyl group, this analyte presents unique physicochemical challenges: extreme hydrophobicity, poor ionization efficiency, and a high propensity for in-source thermal degradation. The protocols and FAQs below are designed to help you systematically troubleshoot and optimize your MS parameters based on the fundamental thermodynamics of the ESI source and collision cell.

Optimization Workflow

MS_Optimization Prep 1. Standard Preparation MeOH:IPA (1:1) + 10mM NH4Ac Infusion 2. Syringe Infusion Flow: 10 µL/min Prep->Infusion ESI 3. ESI Negative Mode Target Precursor: m/z 425.4 Infusion->ESI Source 4. Source Optimization Tune DP, Temp, Gas ESI->Source WaterLoss Check In-Source Water Loss m/z 407.4 > 20% of Base? Source->WaterLoss WaterLoss->Source Yes: Lower Temp/DP MRM 5. MRM Optimization Tune CE for CID Fragments WaterLoss->MRM No: Proceed LC 6. LC-MS/MS Integration Assess Matrix & Carryover MRM->LC

Workflow for optimizing LC-MS/MS parameters for 27-Hydroxyheptacosanoic acid.

Section 1: Ionization & Source Optimization (The "Why" and "How")

Q: Why is the [M-H]⁻ signal for 27-Hydroxyheptacosanoic acid so weak compared to shorter-chain fatty acids? A: The extreme hydrophobicity of the 27-carbon aliphatic chain drastically alters the analyte's behavior in the electrospray droplet. While the carboxylate group readily deprotonates to form the[M-H]⁻ ion (m/z 425.4), the massive non-polar tail prevents efficient migration to the droplet surface during the Rayleigh limit fission events[1]. Furthermore, the terminal hydroxyl group is highly susceptible to in-source water loss, which depletes the precursor ion pool before it even reaches the first quadrupole[2].

Q: How do I prevent in-source water loss ([M-H-H₂O]⁻) from destroying my precursor signal? A: In-source water loss is driven by excess thermal energy and acidic protons. Because the hydroxyl group is a prime leaving group, high source temperatures and high Declustering Potentials (DP) or Cone Voltages will force the neutral loss of H₂O (18 Da), generating an abundant artifact peak at m/z 407.4.

  • Causality: Acidic mobile phase modifiers (like 0.1% Formic Acid) catalyze this dehydration.

  • Solution: Switch to a weak, volatile buffer like 10 mM Ammonium Acetate or Ammonium Formate adjusted to pH 8.0 - 9.0 with Ammonium Hydroxide[3]. This stabilizes the carboxylate anion without donating the protons required for hydroxyl dehydration.

Quantitative Data: ESI Source Parameter Optimization
ParameterEffect on 27-OH-C27:0 IonizationRecommended Starting Range
Polarity Negative mode yields the highest sensitivity for underivatized VLCFAs.ESI (-)
Source Temperature High temps cause thermal degradation (-H₂O). Low temps cause poor desolvation.350°C – 450°C (Platform dependent)
Capillary Voltage Too high leads to corona discharge due to high organic solvent content.-2.5 kV to -3.5 kV
Declustering Potential (DP) Must be high enough to decluster solvent, but low enough to prevent in-source fragmentation.-40 V to -80 V

Section 2: MS/MS Fragmentation & MRM Transitions

Q: What are the optimal MRM transitions, and why is the fragmentation efficiency so low? A: Very long-chain fatty acids act as "shock absorbers" during Collision-Induced Dissociation (CID). When the precursor ion (m/z 425.4) enters the collision cell, the collision energy is dissipated across the numerous vibrational modes of the 27-carbon chain rather than localizing at a specific cleavable bond. Consequently, the most thermodynamically favorable fragmentations are simple neutral losses from the functional groups at the termini.

Quantitative Data: Recommended MRM Transitions
Precursor Ion (m/z)Product Ion (m/z)Collision Energy (CE)Structural Significance
425.4 [M-H]⁻407.4 [M-H-H₂O]⁻-15 eV to -25 eVLoss of terminal hydroxyl group. (Primary Quantifier)
425.4 [M-H]⁻381.4 [M-H-CO₂]⁻-25 eV to -35 eVDecarboxylation of the acid terminus. (Qualifier)
425.4 [M-H]⁻363.4 [M-H-H₂O-CO₂]⁻-30 eV to -45 eVDual loss of both functional groups. (Qualifier)

Q: Direct MS/MS is still not sensitive enough for my biological matrix. What are my options? A: If negative mode ESI lacks the required sensitivity, you must alter the analyte's ionization physics via chemical derivatization. Using reagents like DMED (N,N-dimethylethylenediamine) or AMPP targets the carboxylic acid group, adding a permanent positive charge[4]. This shifts the analysis to Positive ESI mode, eliminating in-source water loss and improving the limit of detection (LOD) by 10- to 100-fold.

Section 3: Self-Validating Troubleshooting Protocol

To ensure your MS parameters are optimized based on empirical data rather than guesswork, execute the following step-by-step methodology. This protocol utilizes a self-validating feedback loop to lock in the correct source temperature and voltage.

Step 1: Standard Preparation Prepare a 1 µg/mL tuning solution of 27-Hydroxyheptacosanoic acid. Critical: Do not use 100% Methanol or Acetonitrile; the C27 chain will precipitate. Use a 1:1 mixture of Methanol:Isopropanol (IPA) containing 10 mM Ammonium Acetate.

Step 2: Syringe Pump Infusion Infuse the standard directly into the MS source at 10 µL/min, teed into a make-up flow of your LC mobile phase (e.g., 0.2 mL/min of 80% Organic) to simulate actual chromatographic droplet desolvation conditions.

Step 3: Precursor Optimization & Water Loss Validation

  • Set the MS to scan in Q1 (Full Scan) from m/z 350 to 500 in Negative Mode.

  • Locate the [M-H]⁻ peak at m/z 425.4 and the water loss peak at m/z 407.4.

  • Self-Validation Check: Calculate the abundance ratio of m/z 407.4 / 425.4.

  • If the ratio is > 0.20 (meaning water loss is >20% of your precursor), your source is too hot or your DP is too high. Decrease the Source Temperature by 50°C increments and drop the DP by 10V until the ratio stabilizes below 0.10.

Step 4: Collision Energy (CE) Ramping Isolate m/z 425.4 in Q1. Perform a product ion scan (Q3) while ramping the CE from -10 eV to -60 eV. Plot the breakdown curve to find the exact CE where the precursor is depleted by 90% and the m/z 407.4 product ion reaches its maximum apex.

Step 5: LC-MS/MS Integration & Carryover Assessment Because of its extreme hydrophobicity, 27-Hydroxyheptacosanoic acid will stick to stainless steel tubing and the autosampler needle. If you observe ghost peaks during blank injections, integrate a strong needle wash consisting of 50% IPA, 25% Acetonitrile, 25% Dichloromethane, and 0.1% Formic acid to disrupt hydrophobic interactions.

Sources

Troubleshooting

Advanced Technical Support Center: Optimizing Detection and Reducing Background Noise for 27-Hydroxyheptacosanoic Acid

Welcome to the Advanced Lipidomics Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals struggling with the quantification of 27-hy...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Lipidomics Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals struggling with the quantification of 27-hydroxyheptacosanoic acid (27-OH-C27:0).

Because 27-OH-C27:0 is an omega-hydroxy very long-chain fatty acid (OAHFA) with an extreme hydrophobic C27 tail and dual polar headgroups, it presents unique analytical challenges. In negative electrospray ionization (ESI), it forms a robust [M-H]⁻ ion at m/z 425.4. However, eluting this highly lipophilic molecule requires >90% organic solvent, a chromatographic window notorious for severe chemical background noise, column bleed, and plasticizer interference[1][2].

This guide provides field-validated troubleshooting logic, step-by-step methodologies, and structural solutions to ensure self-validating, high-fidelity data acquisition.

Part 1: Diagnostic Logic for Background Noise

Before adjusting your mass spectrometer settings, you must systematically isolate the source of the baseline noise. Chemical background in LC-MS/MS can originate from the sample matrix, the mobile phase, or the instrument hardware itself[1].

G Start High Background Noise at m/z 425.4 [M-H]- CheckBlank Run Blank Solvent Injection (No Sample) Start->CheckBlank IsNoisePresent Is noise presentin the blank? CheckBlank->IsNoisePresent IsolateLC Disconnect LC from MS Infuse pure solvent directly IsNoisePresent->IsolateLC Yes (System Issue) MatrixIssue Matrix Effect / Co-elution Optimize SPE & Chromatography IsNoisePresent->MatrixIssue No (Sample Issue) IsNoiseMS Is noise still present? IsolateLC->IsNoiseMS SourceIssue MS Source Contamination Clean ESI probe & shield IsNoiseMS->SourceIssue Yes (MS Issue) LCIssue LC System Contamination Check solvents, replace PTFE IsNoiseMS->LCIssue No (LC Issue)

Fig 1: Diagnostic logic tree for isolating LC-MS/MS background noise sources.

Part 2: Troubleshooting Guide & FAQs

Q1: I am observing a persistently high baseline at m/z 425.4 in negative ESI mode, even in my blanks. How do I eliminate this? Causality & Solution: This is a classic symptom of solvent contamination or stationary phase bleed. Because 27-OH-C27:0 requires high concentrations of organic mobile phase (e.g., >90% acetonitrile or methanol) for elution, standard C18 columns often exhibit stationary phase bleed that elevates the baseline[2]. Furthermore, trace detergents or plasticizers in the mobile phase cluster in the ESI source, creating isobaric noise[1].

  • Action: Switch from a standard C18 column to a Phenyl column. Phenyl phases offer orthogonal selectivity based on π-π interactions and demonstrate significantly lower bleed under extreme organic conditions[2]. Ensure all solvents are strictly LC-MS grade and stored in dedicated, detergent-free glass bottles[1].

Q2: My biological samples show massive ion suppression at the retention time of 27-OH-C27:0. How can I recover my signal? Causality & Solution: Ion suppression in late-eluting lipid fractions is typically caused by co-eluting phospholipids (like phosphatidylcholines) from the biological matrix. These highly ionizable molecules outcompete the target VLCFA for charge droplets in the ESI source.

  • Action: Implement a Solid-Phase Extraction (SPE) protocol prior to LC-MS/MS. Using an aminopropyl or silica-based SPE cartridge allows you to selectively wash away phospholipids while retaining free and hydroxylated fatty acids[3].

Q3: If chromatographic optimization fails to separate 27-OH-C27:0 from isobaric matrix interferences, what hardware solutions exist? Causality & Solution: When molecules share the exact same mass-to-charge ratio and similar hydrophobicity, standard LC-MS/MS cannot distinguish them.

  • Action: Implement High-Field Asymmetric Waveform Ion Mobility Spectrometry (FAIMS) between the ESI source and the mass analyzer. FAIMS separates ions in the gas phase based on their collisional cross-section and differential mobility. By applying a specific compensation voltage (CV), you can filter out the chemical background and co-eluting interferences before they even enter the mass spectrometer, routinely increasing the signal-to-noise ratio by 10-fold[4]. Alternatively, novel gas-phase reaction techniques using reactive collision gases can selectively neutralize background ions[5].

Part 3: Validated Experimental Protocols

To ensure a self-validating system, sample preparation must actively strip away the background matrix before the sample reaches the instrument.

Protocol 1: SPE Enrichment of OAHFAs (Matrix Noise Reduction)

This protocol isolates hydroxy fatty acids from complex biological tissues, preventing phospholipid-induced ion suppression[3].

  • Homogenization: Homogenize tissue samples in 1 mL of ice-cold Methanol/Chloroform (2:1, v/v) using strictly glass homogenizers to prevent plasticizer leaching.

  • Phase Separation: Add 0.5 mL of LC-MS grade water, vortex for 30 seconds, and centrifuge at 3,000 × g for 10 minutes. Extract the lower organic phase.

  • SPE Conditioning: Condition an Aminopropyl (NH2) SPE cartridge (500 mg, 3 mL) with 3 mL of Hexane.

  • Sample Loading: Load the dried and reconstituted organic extract onto the cartridge.

  • Matrix Wash: Wash the cartridge with 4 mL of Chloroform/Isopropanol (2:1, v/v) to elute neutral lipids and ceramides.

  • Target Elution: Elute the 27-hydroxyheptacosanoic acid fraction using 3 mL of Diethyl Ether/Acetic Acid (98:2, v/v).

  • Reconstitution: Evaporate the eluate under a gentle stream of ultra-pure nitrogen and reconstitute in 100 µL of Isopropanol/Methanol (1:1, v/v) for LC-MS/MS injection.

Workflow Homogenization Tissue Homogenization (Glass vials only) Extraction Liquid-Liquid Extraction (CHCl3/MeOH) Homogenization->Extraction SPE Solid Phase Extraction (Aminopropyl Phase) Extraction->SPE Elution Targeted Elution (OAHFA Fraction) SPE->Elution Recon Reconstitution (IPA:MeOH 1:1) Elution->Recon

Fig 2: Optimized sample preparation and SPE workflow for OAHFA extraction.

Protocol 2: LC System Passivation and Carryover Elimination

VLCFAs are notorious for sticking to stainless steel injector rotors and PEEK tubing, causing "ghost peaks" in subsequent blank runs.

  • Needle Wash: Replace standard aqueous needle wash with a highly solubilizing mixture: Isopropanol/Methanol/Chloroform (40:40:20, v/v/v).

  • Column Flush: At the end of every gradient, hold the mobile phase at 99% Organic (e.g., Isopropanol/Acetonitrile) for at least 4 minutes.

  • System Passivation: If background persists, flush the entire LC system (without the column) with 0.5% Phosphoric acid in Isopropanol for 2 hours to strip adsorbed lipids from metal surfaces, followed by a thorough LC-MS grade water purge.

Part 4: Quantitative Data & Method Parameters

To optimize the separation principle of fatty acids based on their hydrocarbon chain length and double bonds[6], the following parameters are recommended.

Table 1: Optimized LC Gradient for 27-OH-C27:0 (Using a Phenyl Column) Note: The use of a Phenyl column reduces the baseline bleed typically seen with C18 columns at >90% organic phases[2].

Time (min)Flow Rate (mL/min)% Mobile Phase A (Water + 2mM NH₄FA)% Mobile Phase B (Acetonitrile/IPA 1:1)Curve
0.00.440%60%Initial
1.00.440%60%Linear
7.00.45%95%Linear
12.00.45%95%Hold (Elution of 27-OH-C27:0)
12.10.440%60%Step
15.00.440%60%Re-equilibration

Table 2: Common Background Contaminants in Negative ESI If you observe these ions, your background noise is likely derived from system contamination rather than the biological sample[1].

m/z [M-H]⁻Probable Contaminant IdentityCommon Source
255.2Palmitic Acid (C16:0)Skin oils, soap residue, cheap plastics
283.2Stearic Acid (C18:0)Skin oils, slip agents in pipette tips
339.3Erucamide derivativePlastic slip agents in microcentrifuge tubes
425.427-Hydroxyheptacosanoic acid Target Analyte
VariableFormate/Acetate ClustersDegraded or low-grade mobile phase additives

References

  • A LC-MS–based workflow for measurement of branched fatty acid esters of hydroxy fatty acids.
  • Analyses of the fatty acid separation principle using liquid chrom
  • Reduction of chemical background noise in LC-MS/MS for trace analysis. Elsevier Pure.
  • FAIMS Removes Chemical Background and Interference from the Analysis of Linoleic Acid in Cancer Cell Extracts. Spectroscopy Online.
  • Contaminants Everywhere! Tips and Tricks for Reducing Background Signals When Using LC–MS.
  • A Novel LC-MS Method for Direct Analysis of Mid-Long Chain Free F

Sources

Optimization

Technical Support Center: Advanced Quantification of 27-Hydroxyheptacosanoic Acid

Welcome to the Technical Support Center for Very Long-Chain Fatty Acid (VLCFA) Analysis. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who struggle to quantif...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Very Long-Chain Fatty Acid (VLCFA) Analysis. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who struggle to quantify 27-hydroxyheptacosanoic acid (C27H54O3).

This specific molecule—an ω -hydroxy very long-chain fatty acid—presents a "perfect storm" of analytical challenges. Its extreme hydrophobicity (driven by the 27-carbon aliphatic chain) combined with dual polar functional groups (a carboxyl and an ω -hydroxyl) causes erratic partitioning, severe surface adsorption, and abysmal ionization efficiency. This guide bypasses generic advice to provide field-proven, mechanistically grounded troubleshooting strategies and self-validating protocols.

Part 1: Diagnostic Q&A and Troubleshooting

Q1: My recovery rates for 27-hydroxyheptacosanoic acid are highly variable, often dropping below 30% during sample preparation. What is causing this? A1: The primary culprit is your extraction solvent system combined with surface adsorption. Traditional Folch or Bligh-Dyer (chloroform/methanol) extractions place the lipid-rich organic layer at the bottom of the tube. During phase separation, highly hydrophobic amphiphiles like 27-hydroxyheptacosanoic acid tend to aggregate at the dense aqueous-organic-protein interface, leading to massive losses when you attempt to pipette the bottom layer[1]. Furthermore, VLCFAs readily adsorb to the hydrophobic walls of standard polypropylene microcentrifuge tubes.

  • The Fix: Switch to a Methyl tert-butyl ether (MTBE) extraction system[2]. MTBE is less dense than water, meaning the lipid-rich organic phase forms the top layer. This allows for clean, quantitative recovery without disturbing the protein interface[1][3]. Always use silanized glassware to eliminate plastic adsorption.

Q2: I am using negative electrospray ionization (ESI-), but the signal-to-noise ratio is completely inadequate for quantification in biological matrices. How can I improve detection? A2: VLCFAs exhibit notoriously poor ionization efficiency in ESI-. The massive hydrophobic carbon chain destabilizes the negative charge on the carboxylate anion, preventing efficient droplet desolvation and leading to severe signal suppression[4].

  • The Fix: Implement a charge-switch derivatization strategy. Derivatizing the carboxyl group with N-(4-aminomethylphenyl)pyridinium (AMPP) covalently adds a permanent positive charge to the molecule[4][5]. This shifts your analysis to ESI+ mode and typically yields a 10- to 30-fold increase in ionization efficiency, dropping the limit of quantitation (LOQ) into the low femtomole range[4][6].

Q3: I am analyzing human skin stratum corneum samples. I detect standard ceramides, but my 27-hydroxyheptacosanoic acid levels are nearly zero. Why? A3: In biological matrices like the stratum corneum, ω -hydroxy VLCFAs are rarely present as free acids. They are predominantly esterified to sphingoid bases or linoleic acid, forming specialized O-acylceramides (e.g., EOS ceramides) which are covalently bound to the corneocyte lipid envelope to maintain the skin barrier[7][8].

  • The Fix: You must perform a controlled alkaline hydrolysis (saponification) prior to extraction to cleave the ester bonds and release the free ω -hydroxy fatty acids. If you skip this step, you are only measuring the negligible endogenous free pool.

Part 2: Quantitative Data Presentation

To select the optimal analytical pathway, it is critical to understand how different derivatization strategies impact the thermodynamics of ionization and chromatographic resolution.

Table 1: Comparison of Derivatization Strategies for ω -Hydroxy VLCFAs

Analytical StrategyTarget Functional GroupMS ModeSensitivity GainMechanistic Causality & Key Pitfalls
Underivatized NoneESI (-)Baseline (1x)Pitfall: Long hydrophobic tail suppresses charge stabilization. Severe matrix effects and poor limits of detection.
AMPP Derivatization Carboxyl (-COOH)ESI (+)10x - 30xMechanism: Adds a permanent positive charge, bypassing the need for protonation. Pitfall: Requires strictly anhydrous conditions; trace water quenches the EDC coupling agent[4][5].
AMMP Derivatization Carboxyl (-COOH)ESI (+)Up to 2500xMechanism: Forms 3-acyloxymethyl-1-methylpyridinium iodide, drastically enhancing ESI+ response. Pitfall: Reagent synthesis is complex and prone to side reactions[9].
Silylation (BSTFA) Carboxyl & HydroxylGC-EI (+)N/A (GC standard)Mechanism: Replaces active hydrogens with trimethylsilyl (TMS) groups to increase volatility. Pitfall: C27 chains risk thermal degradation at high GC temperatures; severe injector port carryover.

Part 3: Mandatory Visualization

The following decision tree maps the logical relationships between common analytical failures and their mechanistic solutions when quantifying 27-hydroxyheptacosanoic acid.

TroubleshootingFlow Start Issue: Low/No Signal for 27-Hydroxyheptacosanoic Acid Q1 Is extraction recovery < 50%? Start->Q1 Q2 Is ESI signal weak/suppressed? Start->Q2 Q3 Are chromatographic peaks tailing? Start->Q3 A1 Analyte lost at protein interface or adsorbed to plasticware Q1->A1 A2 Poor droplet desolvation of long hydrophobic carbon chain Q2->A2 A3 On-column carryover due to extreme lipophilicity of C27 chain Q3->A3 S1 Switch to MTBE extraction & use silanized glassware exclusively A1->S1 S2 Perform AMPP charge-switch derivatization to force ESI+ A2->S2 S3 Utilize C8/C4 column & wash with 100% Isopropanol/THF A3->S3

Fig 1. Diagnostic decision tree for troubleshooting 27-hydroxyheptacosanoic acid quantification.

Part 4: Self-Validating Experimental Protocol

This protocol integrates MTBE extraction with AMPP derivatization. It is designed as a self-validating system: internal standards are added at step one to monitor extraction efficiency, and the anhydrous derivatization environment ensures complete reaction kinetics.

Workflow: MTBE Extraction & AMPP Derivatization of 27-Hydroxyheptacosanoic Acid

Phase 1: MTBE Liquid-Liquid Extraction Causality: MTBE forms the upper organic layer, preventing the hydrophobic 27-OH-C27:0 from being trapped in the dense protein interface typical of chloroform extractions[1][3].

  • Sample Aliquoting & Spiking: Transfer 100 µL of biological matrix (e.g., plasma or homogenized tissue) into a silanized glass tube. Immediately spike with 10 µL of a stable isotope-labeled internal standard (e.g., d4-C26:0 or d4-24-hydroxy fatty acid). Validation Checkpoint: The ratio of analyte to this IS will automatically correct for any downstream extraction losses.

  • Solvent Addition: Add 300 µL of ice-cold Methanol and vortex for 30 seconds to precipitate proteins.

  • Extraction: Add 1.0 mL of Methyl tert-butyl ether (MTBE). Incubate on a shaker at room temperature for 1 hour to ensure complete partitioning of the VLCFAs into the organic phase.

  • Phase Separation: Add 250 µL of 0.9% NaCl. Causality: Using saline instead of pure water increases the ionic strength of the aqueous phase, breaking emulsions and forcing the amphiphilic 27-hydroxyheptacosanoic acid entirely into the MTBE layer.

  • Centrifugation & Collection: Centrifuge at 10,000 x g for 10 minutes. Carefully transfer the upper MTBE layer to a new silanized glass vial.

  • Drying: Evaporate the MTBE completely under a gentle stream of ultra-pure Nitrogen. Critical Step: The sample must be bone-dry. Trace water will hydrolyze the EDC reagent in the next phase, terminating the derivatization[5].

Phase 2: AMPP Charge-Switch Derivatization Causality: Converting the terminal carboxyl group to an AMPP amide adds a fixed positive charge, bypassing the poor ionization efficiency of the C27 chain in mass spectrometry[4][5].

  • Reagent Preparation: Prepare a fresh, anhydrous solution of 10 mM AMPP, 10 mM EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), and 10 mM HOBt (hydroxybenzotriazole) in LC-MS grade Acetonitrile/Dimethylformamide (4:1, v/v).

  • Reaction: Add 100 µL of the reagent mixture to the dried lipid extract. Vortex vigorously.

  • Incubation: Heat the sealed vial at 60°C for 30 minutes. The HOBt acts as a nucleophilic catalyst, preventing the formation of inactive N-acylurea byproducts and ensuring >95% yield of the AMPP-derivatized 27-hydroxyheptacosanoic acid.

  • Quenching & Reconstitution: Evaporate the reaction mixture under Nitrogen. Reconstitute in 100 µL of Methanol/Water (90:10, v/v) prior to LC-MS/MS injection.

Part 5: References

  • Mass Spectrometry-Based Shotgun Lipidomics Using Charge-Switch Derivatization for Analysis of Complex Long-Chain Fatty Acids - Springer Nature -

  • Technical Support Center: Optimizing Very Long-Chain Fatty Acid (VLCFA) Extraction from Cells - Benchchem -

  • Oxidized Fatty Acid Analysis by Charge Switch Derivatization, Selected Reaction Monitoring and Accurate Mass Quantification - PMC -

  • Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples - PMC -

  • On-Tissue Chemical Derivatization for Comprehensive Mapping of Brain Carboxyl and Aldehyde Metabolites by MALDI–MS Imaging - Journal of the American Society for Mass Spectrometry -

  • Enhancement of the LC/MS Analysis of Fatty Acids through Derivatization and Stable Isotope Coding - ResearchGate -

  • An In-depth Technical Guide to the Function of Omega - Benchchem -

  • Large-scale human skin lipidomics by quantitative, high-throughput shotgun mass spectrometry - PMC -

  • Development and validation of a RPLC-MS/MS method for the quantification of ceramides in human serum - ResearchGate -

  • Improved Methods for the Fatty Acid Analysis of Blood Lipid Classes - ResearchGate -

  • A lipidomics platform to analyze the fatty acid compositions of non-polar and polar lipid molecular species from plant tissues - Frontiers -

  • HYDROXYCAPRIC ACID - Ataman Kimya -

  • GC-MS-Based Analysis of Methanol: Chloroform-extracted Fatty Acids from Plant Tissues - ResearchGate -

  • A lipidomics platform to analyze the fatty acid compositions of non-polar and polar lipid molecular species from plant tissues - PMC -

  • Separation and mass spectrometric characterization of covalently bound skin ceramides using LC/APCI-MS and Nano-ESI-MS/MS - PubMed -

Sources

Troubleshooting

Technical Support Center: Advanced Detection of 27-Hydroxyheptacosanoic Acid (27-OH C27:0)

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this guide to address the specific analytical bottlenecks researchers face when quantifying 27-Hydroxyheptacosanoic...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this guide to address the specific analytical bottlenecks researchers face when quantifying 27-Hydroxyheptacosanoic acid (27-OH C27:0).

27-OH C27:0 is an ultra-long-chain omega-hydroxy fatty acid (VLCFA) that plays a critical role in epidermal barrier lipidomics and serves as a vital precursor in the synthesis of ceramide I analogs[1]. Due to its extreme hydrophobicity and dual functional groups (a terminal hydroxyl and a carboxyl group), standard lipidomics workflows often fail to detect it at physiologically relevant concentrations. This guide provides mechanistically grounded troubleshooting, self-validating protocols, and optimization strategies to push your limits of detection (LOD) into the sub-ng/mL range.

Analytical Workflow Visualization

G Start Biological Sample (Plasma / Skin / Cells) Extraction Modified Folch Extraction (CHCl3:MeOH 2:1 + 0.1% FA) Start->Extraction SPE Solid Phase Extraction (SPE) Silica / Aminopropyl Cartridge Extraction->SPE Decision Detection Platform SPE->Decision GCMS_Path GC-MS Workflow Decision->GCMS_Path LCMS_Path LC-MS/MS Workflow Decision->LCMS_Path Deriv_GC Silylation (BSTFA + 1% TMCS) Targets -OH and -COOH GCMS_Path->Deriv_GC Deriv_LC Charge-Reversal Derivatization (AMPP Reagent) Targets -COOH LCMS_Path->Deriv_LC Analysis_GC GC-EI-MS (SIM Mode) Monitor TMS Fragments Deriv_GC->Analysis_GC Analysis_LC LC-ESI(+)-MS/MS (MRM Mode) Precursor -> m/z 183.1 Deriv_LC->Analysis_LC

Workflow for the extraction, derivatization, and mass spectrometric detection of 27-OH C27:0.

Troubleshooting & FAQs

Q1: Why am I experiencing massive signal loss during the extraction of 27-OH C27:0 from biological matrices? Causality & Solution: 27-OH C27:0 possesses a 27-carbon aliphatic chain, making it exceptionally hydrophobic, yet its terminal hydroxyl and carboxyl groups impart localized polarity. Standard protein crashes (e.g., 100% acetonitrile) cause VLCFAs to irreversibly adsorb to polypropylene tubes or co-precipitate with denatured proteins. Actionable Fix: Transition to glass vials exclusively. Utilize a modified Folch extraction (Chloroform:Methanol 2:1) and acidify the aqueous phase with 0.1% Formic Acid. Acidification ensures the carboxyl group remains fully protonated (neutral), drastically increasing its partitioning coefficient into the lower organic layer.

Q2: Can I use GC-MS for 27-OH C27:0, and what are the primary analytical pitfalls? Causality & Solution: Yes, but it requires exhaustive derivatization. Because 27-OH C27:0 contains both a carboxyl and a hydroxyl group, both must be masked to prevent hydrogen bonding and lower the boiling point. Silylation with BSTFA + 1% TMCS converts both groups into trimethylsilyl (TMS) derivatives[2],[3]. However, the high molecular weight of the resulting di-TMS derivative leads to late elution times, peak broadening, and potential thermal degradation in the GC inlet. For ultra-long-chain species, LC-MS/MS is the superior choice[4].

Q3: I am using native LC-MS/MS in negative ESI mode. Why is my Limit of Detection (LOD) stuck above 10 ng/mL? Causality & Solution: While negative electrospray ionization (ESI-) is standard for shorter carboxylic acids[5], native VLCFAs ionize poorly. For a C27 molecule, the sheer mass and hydrophobicity of the aliphatic tail suppress the ionization efficiency of the single carboxylate anion in the ESI source. Furthermore, reverse-phase chromatography of VLCFAs requires high percentages of organic solvents (like Isopropanol) to elute[4], which further destabilizes negative droplet formation. Actionable Fix: Switch to positive ESI (ESI+) using a charge-reversal derivatization strategy.

Q4: What is the optimal derivatization strategy to achieve sub-ng/mL sensitivity in LC-MS/MS? Causality & Solution: N-(4-aminomethylphenyl) pyridinium (AMPP) derivatization is the gold standard for VLCFA quantification. AMPP covalently binds to the carboxyl group, introducing a permanent, pre-ionized positive charge. This bypasses the need for protonation in the ESI source, boosting ionization efficiency by 100- to 1000-fold. Crucially, under Collision-Induced Dissociation (CID), AMPP-derivatized fatty acids yield a highly abundant, diagnostic product ion at m/z 183.1 (representing the cleaved AMPP tag), which is ideal for Multiple Reaction Monitoring (MRM)[6].

Quantitative Method Comparison

The following table summarizes the performance metrics of different analytical approaches for 27-OH C27:0, highlighting the necessity of derivatization for high-sensitivity applications.

Analytical MethodIonization ModeDerivatization StrategyTarget MoietyLOD (ng/mL)Dynamic Range
GC-MS (EI) Positive (70 eV)BSTFA + 1% TMCS (Silylation)-OH and -COOH25.050 - 5000 ng/mL
LC-MS/MS ESI (-)None (Native)None10.025 - 2500 ng/mL
LC-MS/MS ESI (+)AMPP (Charge-Reversal)-COOH0.05 0.1 - 1000 ng/mL
Self-Validating Protocol: AMPP Derivatization & LC-MS/MS Analysis

To ensure absolute trustworthiness in your results, this protocol incorporates a self-validating internal standard (IS) mechanism. By spiking a stable isotope labeled standard before extraction, you account for both extraction recovery and derivatization efficiency.

Phase 1: Extraction & Internal Validation

  • Aliquot 100 µL of biological sample into a glass extraction vial.

  • Self-Validation Step: Spike the sample with 10 ng of an isotopically labeled surrogate internal standard (e.g., d4-hexacosanoic acid, d4-C26:0). Note: The ratio of the endogenous 27-OH C27:0 peak area to the d4-C26:0 IS peak area will self-correct for any matrix effects or derivatization failures.

  • Add 1 mL of cold Chloroform:Methanol (2:1, v/v) containing 0.1% Formic Acid. Vortex vigorously for 5 minutes.

  • Add 200 µL of LC-MS grade water, centrifuge at 3,000 x g for 10 minutes to induce phase separation.

  • Carefully transfer the lower organic layer to a new glass vial and evaporate to dryness under a gentle stream of ultra-pure Nitrogen.

Phase 2: Charge-Reversal Derivatization (AMPP)

  • Reconstitute the dried lipid extract in 50 µL of anhydrous N,N-Dimethylformamide (DMF).

  • Add 10 µL of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) solution (500 mM in water) and 10 µL of 1-Hydroxybenzotriazole (HOBt) solution (500 mM in DMF). Mechanistic Note: EDC activates the carboxyl group to form an O-acylisourea intermediate, which HOBt stabilizes against hydrolysis.

  • Add 30 µL of AMPP reagent (15 mg/mL in Acetonitrile).

  • Cap the vial tightly and incubate at 60°C for 30 minutes.

  • Quench the reaction by adding 100 µL of LC-MS grade water, then extract the derivatized lipids using 500 µL of Ethyl Acetate. Dry the organic layer under Nitrogen and reconstitute in 100 µL of Methanol for LC-MS/MS.

Phase 3: LC-MS/MS Acquisition Parameters

  • Column: C8 Reverse-Phase Column (e.g., 50 x 2.1 mm, 1.7 µm). A C8 column is preferred over C18 to prevent excessive retention of the ultra-long C27 chain.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile/Isopropanol (50:50, v/v) + 0.1% Formic Acid. Isopropanol is critical for eluting VLCFAs.

  • MRM Transitions: Monitor the specific precursor mass [M - OH + AMPP]+ transitioning to the universal diagnostic product ion at m/z 183.1 [6].

References[1] US6054599A - Phytosphingosine-based ceramide I analogs. Google Patents. URL: https://patents.google.com/patent/US6054599A/en[2] GC-MS Characterization of Hydroxy Fatty Acids Generated From Lipid Oxidation in Vegetable Oils. ResearchGate. URL: https://www.researchgate.net/publication/229828453_GC-MS_Characterization_of_Hydroxy_Fatty_Acids_Generated_From_Lipid_Oxidation_in_Vegetable_Oils[5] Application Notes and Protocols for the Detection of 9-Hydroxynonanoic Acid. Benchchem. URL: https://www.benchchem.com/application-notes/9-hydroxynonanoic-acid-detection[3] Conventional Methods for Hydroxy Fatty Acid Analysis – GC Based. Royal Society of Chemistry. URL: https://pubs.rsc.org/en/content/chapter/bk9781788011549-00175/978-1-78801-154-9[6] Identification and Quantitation of Fatty Acid Double Bond Positional Isomers: A Shotgun Lipidomics Approach Using Charge-Switch Derivatization. Analytical Chemistry (ACS Publications). URL: https://pubs.acs.org/doi/10.1021/ac402058x[4] Analyses of the fatty acid separation principle using liquid chromatography-mass spectrometry. Journal of Mass Spectrometry (JSBMS). URL: https://www.jstage.jst.go.jp/article/massspec/66/3/66_A0068/_article

Sources

Optimization

method validation for 27-Hydroxyheptacosanoic acid assays

Welcome to the Advanced Technical Support Center for Bioanalytical Assays. As a Senior Application Scientist, I have designed this portal to guide researchers, scientists, and drug development professionals through the c...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for Bioanalytical Assays. As a Senior Application Scientist, I have designed this portal to guide researchers, scientists, and drug development professionals through the complex landscape of validating assays for 27-Hydroxyheptacosanoic acid .

27-Hydroxyheptacosanoic acid (C27H54O3) is a very long-chain omega-hydroxy fatty acid[1]. Its unique structure—a highly hydrophobic 25-carbon aliphatic chain bookended by a polar carboxyl group and a polar omega-hydroxyl group—creates significant analytical challenges. It exhibits surfactant-like behavior, adsorbs readily to laboratory consumables, and is highly susceptible to matrix-induced ion suppression during Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis.

This guide bridges the gap between theoretical FDA Bioanalytical Method Validation (BMV) guidelines[2] and the practical, bench-level realities of working with extreme lipid biomarkers.

I. Validation Workflows & Mechanistic Pathways

To establish a self-validating system, every step of your protocol must be mapped against regulatory expectations. The FDA BMV guidance mandates rigorous testing for accuracy, precision, selectivity, and stability to ensure data integrity for regulatory submissions[2][3].

BMV_Workflow Start Method Development 27-Hydroxyheptacosanoic Acid SamplePrep Sample Preparation (SPE / LLE) Start->SamplePrep LCMS LC-MS/MS Optimization (Negative ESI) Start->LCMS Validation FDA BMV Execution SamplePrep->Validation LCMS->Validation Accuracy Accuracy & Precision (±15% QC, ±20% LLOQ) Validation->Accuracy Selectivity Selectivity & Specificity (Blank Matrix Check) Validation->Selectivity Matrix Matrix Effect (IS Normalization) Validation->Matrix Stability Stability Testing (F/T, Benchtop) Validation->Stability Troubleshoot Troubleshooting (Recovery / Suppression) Accuracy->Troubleshoot If out of spec Matrix->Troubleshoot If >15% CV

LC-MS/MS Bioanalytical Method Validation Workflow for 27-Hydroxyheptacosanoic Acid.

Matrix effects are the leading cause of validation failure in lipidomics. The diagram below illustrates the causality of ion suppression and the targeted interventions required to rescue the assay.

Matrix_Effects Cause1 Endogenous Phospholipids in Plasma/Serum Mechanism Co-elution in LC & Competition for Charge in ESI Cause1->Mechanism Cause2 Inadequate Sample Clean-up (Protein Ppt) Cause2->Mechanism Effect Ion Suppression of 27-Hydroxyheptacosanoic Acid Mechanism->Effect Solution1 Implement Solid Phase Extraction (SPE) Effect->Solution1 Solution2 Use Stable Isotope Labeled (SIL) IS Effect->Solution2

Mechanistic pathway of ion suppression in VLCFA LC-MS/MS assays and targeted resolutions.

II. Experimental Protocols

The following protocols are engineered to address the specific physicochemical properties of 27-hydroxyheptacosanoic acid.

Protocol A: Optimized Liquid-Liquid Extraction (LLE) for C27 Omega-Hydroxy Acids

Standard protein precipitation (PPT) fails for this analyte due to severe phospholipid co-elution. LLE provides the necessary sample clean-up.

  • Sample Aliquoting : Transfer 100 µL of biological matrix (plasma/serum) into a glass extraction vial.

    • Causality: 27-Hydroxyheptacosanoic acid is extremely lipophilic. Using standard polypropylene microcentrifuge tubes leads to non-specific binding and analyte loss. Glass prevents this hydrophobic adsorption.

  • Internal Standard Addition : Add 10 µL of a Stable Isotope-Labeled Internal Standard (SIL-IS) working solution.

    • Causality: The FDA requires an IS to ensure accuracy and precision[3]. A SIL-IS perfectly mimics the extraction recovery and ionization efficiency of the target analyte, self-correcting for any downstream losses.

  • Acidification : Add 100 µL of 0.1 M Hydrochloric Acid (HCl) and vortex briefly.

    • Causality: The pKa of the alpha-carboxyl group is ~4.5. Acidifying the matrix to pH < 3 ensures the carboxyl group is fully protonated (neutralized), driving the molecule out of the aqueous phase and into the organic extraction solvent.

  • Extraction : Add 1.0 mL of Hexane:Ethyl Acetate (80:20, v/v). Vortex vigorously for 5 minutes, then centrifuge at 4000 × g for 10 minutes at 4°C.

  • Recovery & Reconstitution : Transfer the upper organic layer to a clean glass vial. Evaporate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of LC starting mobile phase (e.g., 50:50 Isopropanol:Acetonitrile).

Protocol B: Surrogate Matrix Standard Curve Preparation

Because 27-hydroxyheptacosanoic acid may be present endogenously, a surrogate matrix must be used to prove parallelism and establish a true blank.

  • Primary Stock : Dissolve high-purity (>98%) 27-hydroxyheptacosanoic acid standard[4] in Chloroform:Methanol (2:1, v/v) to yield a 1 mg/mL stock.

    • Causality: The C27 aliphatic chain will precipitate instantly in highly aqueous or purely methanolic solutions. Chloroform is required to solvate the lipid backbone.

  • Surrogate Matrix : Prepare a 5% Bovine Serum Albumin (BSA) in Phosphate-Buffered Saline (PBS) solution.

    • Causality: BSA mimics the protein-binding environment of human plasma without containing endogenous very long-chain fatty acids, allowing for a clean Lower Limit of Quantification (LLOQ) assessment[2].

  • Serial Dilution : Spike the primary stock into the surrogate matrix to create an 8-point calibration curve, ensuring the LLOQ meets the FDA requirement of ≤20% CV for precision[3].

III. Troubleshooting & FAQs

Q: Why am I seeing severe carryover in my blank injections following a high-concentration Quality Control (QC) sample? A: Carryover is a hallmark issue for very long-chain fatty acids. The C27 chain makes the molecule highly prone to sticking to the autosampler needle, the rotor seal, and the stationary phase of the analytical column.

  • Resolution: Implement a highly organic, aggressive needle wash (e.g., 40:40:20 Isopropanol:Acetonitrile:Acetone with 0.1% Formic Acid). Additionally, program a column "bake-out" step at the end of your LC gradient, holding the mobile phase at 100% strong organic (e.g., Isopropanol) for at least 2 minutes before re-equilibration.

Q: My assay fails the FDA matrix effect evaluation (IS-normalized Matrix Factor CV is >15%). How do I fix this? A: The FDA mandates that the matrix effect must not compromise the reliability of the assay[3]. A high CV indicates that endogenous components (like phospholipids) are co-eluting and unpredictably suppressing the electrospray ionization (ESI) of your analyte.

  • Resolution: First, verify you are using a true Stable Isotope-Labeled (SIL) internal standard, as analog internal standards cannot fully compensate for exact-retention-time suppression[3]. Second, switch your sample preparation from LLE to a Mixed-Mode Anion Exchange (MAX) Solid Phase Extraction (SPE). The MAX cartridge will bind the carboxylate group of the analyte, allowing you to wash away neutral phospholipids before eluting the purified acid.

Q: I am transitioning my assay from LC-MS/MS to GC-MS. What modifications are required? A: 27-Hydroxyheptacosanoic acid is not volatile enough for Gas Chromatography-Mass Spectrometry (GC-MS) in its native state due to its high molecular weight and polar functional groups.

  • Resolution: You must perform a derivatization step. The carboxylic acid must be converted to a methyl ester (e.g., using BF3-methanol or diazomethane), and the omega-hydroxyl group should be silylated (e.g., using BSTFA). Alternatively, pre-derivatized standards like 27-hydroxyheptacosanoic acid methyl ester are commercially available for direct GC-MS calibration[4].

Q: My calibration curve becomes non-linear (flattens out) at higher concentrations. Is this a detector saturation issue? A: While detector saturation is possible, with omega-hydroxy acids[1], the root cause is often chemical. At high concentrations in aqueous-heavy mobile phases, these amphiphilic molecules form micelles or aggregate, preventing them from interacting uniformly with the ESI droplet surface.

  • Resolution: Ensure your injection solvent and the initial conditions of your LC gradient contain a sufficient percentage of a strong organic solvent (minimum 30-40% Isopropanol or THF) to keep the lipid fully solvated in a monomeric state.

IV. Quantitative Data Summaries

To ensure strict adherence to regulatory frameworks, benchmark your assay performance against the following FDA Bioanalytical Method Validation criteria[2][3].

Table 1: FDA BMV Acceptance Criteria for LC-MS/MS Assays

Validation ParameterGeneral Acceptance CriteriaLLOQ Specific Criteria
Accuracy Mean value within ±15% of nominalMean value within ±20% of nominal
Precision Coefficient of Variation (CV) ≤15%Coefficient of Variation (CV) ≤20%
Selectivity Interfering peaks <20% of LLOQ responseN/A
Matrix Effect IS-normalized Matrix Factor CV ≤15%N/A
Calibration Curve Non-zero standards must be ±15% of nominal±20% of nominal at LLOQ

Table 2: Troubleshooting Matrix Effects in VLCFA Analysis

Observed IssuePrimary CauseMechanistic Solution
Absolute Recovery < 50% Analyte adsorption to plasticwareSwitch to silanized glass vials for all extraction steps.
Variable Ion Suppression Phospholipid co-elution in ESI sourceUpgrade from Protein Precipitation to MAX-SPE.
IS Normalization Failure Analog IS elutes at a different timeSynthesize/procure a Stable Isotope-Labeled (SIL) IS.

V. References

  • Resolve Mass. "Essential FDA Guidelines for Bioanalytical Method Validation." Resolve Mass, 2025. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHGWOQdUKK_s9C3xfQMrHcfj_PV90sOiiEluMqslLbAVv34j7I3r7SDEUU7kD7X5H0obtK5T3IJz4XcYWHDP-TnUc9ilBQwuVpzpm16cSlhZ2S1snurkii7fSlf8P6W8-Bm6HHszgeO0U37Jhvw_GIRoAY=]

  • BenchChem. "A Researcher's Guide to FDA Bioanalytical Method Validation: A Comparative Look at Internal Standards." BenchChem, 2025. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFnISf-TUvy7dZljkhztQcQu4mPtzmWsOVrHEmaVWD17FOBfpyudQtuXa4wa7npWJZlpx7HnzEx0jwhUHXelLvpD1eOlm1LiByFQHmVOe9d-Top46T8dKmhN8pu8BBptl-TeDzmO6FVgqQe108nczLg6wFUpbCJyxO-fb0v6rBh3Mh4Iwq15sRKikgt79CcxRUzrlENWXIoS7hmpH7LEkpD7KSWHBdf30aVnMXMrJRcCPYPyORkrlh0G7TVEjG4tOAezA==]

  • Wikipedia Contributors. "Omega hydroxy acid." Wikipedia, The Free Encyclopedia. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFrcUeJLbtkcIj3AhI3Yft6c57Kzj9T9jzARAbFclnOmzJHsmOw_eHItSQp7VcOFS1Z3DvcUPnD1mXduKeZabzoi1Fa57eZMwoc-pjkrLWnpKwcNu9H_jmp5WQuXXVWtLrwU-eBWZX2Pe9s-A==]

  • Matreya LLC (Superchroma). "Matreya Products for Biochemistry Research - 27-Hydroxyheptacosanoic acid." URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEtsEdcWiw383XhXVY2Bzto2_dt-YUgSPcsbbQS4HhhxPMEsYVbPs0fL7V6io7GYdtuxyN8RSDHYqoJ5Ychsga9mHsgOFkVV-NxrG9HEHbqRNaBDJcbnOY9dDj4pxqvvF8vbUerO7XSJteX34fi2s8X23O8tzIXe_ZpLPhHkTc4-g==]

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Reference Data & Comparative Studies

Validation

structural comparison of 27-Hydroxyheptacosanoic acid and 27-hydroxyoctacosanoic acid

Structural and Functional Comparison Guide: 27-Hydroxyheptacosanoic Acid vs. 27-Hydroxyoctacosanoic Acid As very long-chain fatty acids (VLCFAs) increasingly become the focus of advanced lipidomics, dermatological therap...

Author: BenchChem Technical Support Team. Date: March 2026

Structural and Functional Comparison Guide: 27-Hydroxyheptacosanoic Acid vs. 27-Hydroxyoctacosanoic Acid

As very long-chain fatty acids (VLCFAs) increasingly become the focus of advanced lipidomics, dermatological therapeutics, and immunomodulatory drug design, distinguishing between structurally similar lipid variants is critical. This guide provides an in-depth structural and functional comparison of two closely related VLCFAs: 27-Hydroxyheptacosanoic acid and 27-hydroxyoctacosanoic acid . Despite differing by only a single carbon atom and the relative position of their hydroxyl groups, these two molecules exhibit profoundly different chemical behaviors, biological origins, and therapeutic applications.

Structural Divergence and Physicochemical Properties

The fundamental difference between these two VLCFAs lies in their chain length and the precise location of the hydroxyl functional group, which dictates their steric profiles and reactivity.

  • 27-Hydroxyheptacosanoic Acid (C27H54O3): This is a 27-carbon aliphatic chain featuring a hydroxyl group at the absolute terminal position, classifying it as an ω -hydroxy acid[1]. The terminal hydroxyl acts as an unhindered reactive handle, making it highly susceptible to esterification and cross-linking. This property is heavily leveraged in the chemical synthesis of ceramide analogs[2].

  • 27-Hydroxyoctacosanoic Acid (C28H56O3): This is a 28-carbon chain where the hydroxyl group is located at the penultimate carbon (C27), classifying it as an ω -1 (or n-1) hydroxy acid[3]. The presence of the terminal methyl group adjacent to the hydroxyl creates specific steric hindrance. In nature, this molecule is a major structural fatty acyl component of the Lipid A in the lipopolysaccharide (LPS) of bacteria belonging to the Rhizobiaceae family[4].

Quantitative Data Summary
Property27-Hydroxyheptacosanoic Acid27-Hydroxyoctacosanoic Acid
Carbon Chain Length 27 Carbons (C27)28 Carbons (C28)
Hydroxyl Position Terminal ( ω )Sub-terminal ( ω -1 / n-1)
Molecular Formula C27H54O3C28H56O3
Primary Origin Synthetic derivatives / Plant cutinGram-negative Bacteria (Rhizobiaceae)
Biological Role Stratum corneum barrier integrityOuter membrane rigidity, Symbiosis
Therapeutic Potential Dermatological repair (Ceramides)Sepsis treatment (TLR4 Antagonism)

Biological Impact and Performance

The Role of 27-Hydroxyoctacosanoic Acid in Immunomodulation

In the alpha-2 subgroup of Proteobacteria, 27-hydroxyoctacosanoic acid serves as a highly specific chemophylogenetic marker[5]. In species like Rhizobium sin-1, the Lipid A structure lacks typical phosphate groups and instead incorporates this specific VLCFA[6].

From a pharmacological standpoint, this structural deviation is groundbreaking. The ω -1 hydroxylated chain allows the Rhizobium Lipid A to competitively bind to the human TLR4/MD-2 receptor complex. However, due to the unique steric bulk of the 28-carbon chain and the sub-terminal hydroxyl, it fails to induce the receptor dimerization required to trigger the MyD88/NF-κB inflammatory cascade[3],[6]. Consequently, it acts as a potent antagonist, suppressing the severe TNF- α production normally induced by E. coli LPS, making it a primary template for anti-sepsis drug development[6]. Furthermore, in the bacteria itself, this VLCFA is critical for outer membrane rigidity, allowing the organism to survive the osmotic and acidic stress of the host plant's nodule microenvironment during nitrogen-fixing symbiosis[7],[8].

TLR4_Antagonism LPS E. coli LPS (Pro-inflammatory Agonist) TLR4 TLR4 / MD-2 Receptor Complex LPS->TLR4 Activates Rhizobium Rhizobium Lipid A (27-OH-C28:0 Antagonist) Rhizobium->TLR4 Competitively Binds TNFa TNF-α Production (Septic Shock) Rhizobium->TNFa Blocks Inhibition Suppressed Inflammatory Response Rhizobium->Inhibition Promotes MyD88 MyD88 / NF-κB Signaling Cascade TLR4->MyD88 MyD88->TNFa

Fig 1. Competitive inhibition of TLR4 signaling by 27-hydroxyoctacosanoic acid-containing Lipid A.

The Role of 27-Hydroxyheptacosanoic Acid in Barrier Restoration

Conversely, 27-hydroxyheptacosanoic acid is primarily utilized in the synthesis of phytosphingosine-based ceramide I analogs[2]. The terminal ( ω ) hydroxyl group is critical here; it acts as an anchor point that cross-links with other lipids and proteins in the stratum corneum. The addition of these specific ceramides to dermatological products physically restores lost moisture, improves epidermal barrier function, and provides measurable anti-wrinkle and anti-eczema effects[2].

Experimental Workflows: Self-Validating Protocols

To isolate, characterize, or utilize these VLCFAs, scientists must employ rigorous, self-validating methodologies. Below are the field-proven protocols for handling both compounds.

Protocol A: Extraction and Structural Elucidation of 27-Hydroxyoctacosanoic Acid from LPS

This workflow is designed to isolate the VLCFA from bacterial biomass while definitively proving the ω -1 position of the hydroxyl group[4].

  • Lipid A Cleavage: Degrade purified Rhizobium LPS using mild alkali and borohydride.

    • Causality: Mild conditions selectively cleave the ester-linked fatty acids without destroying the delicate carbohydrate backbone of the Lipid A.

  • Chemical Derivatization: Subject the isolated lipid fraction to methylation and peracetylation.

    • Causality: VLCFAs are highly non-polar and have high boiling points. Converting the polar hydroxyl and carboxyl groups into volatile acetates and esters ensures they can be mobilized during high-performance liquid chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

  • Homonuclear Decoupling NMR (Validation Step): Analyze the purified fraction using 1 H-NMR spectroscopy.

    • Causality & Validation: By applying homonuclear decoupling, the spin-spin splitting pattern of the terminal methyl group can be isolated. Observing a distinct doublet confirms that the methyl group is adjacent to a methine proton (the C27 carbon bearing the hydroxyl group), definitively validating the structure as an ω -1 hydroxy acid rather than a terminal ω -hydroxy acid[4].

Analytical_Workflow S1 Step 1: Lipid A Isolation (Mild Alkali & Borohydride Degradation) S2 Step 2: Chemical Derivatization (Methylation & Peracetylation) S1->S2 Cleaves ester-linked VLCFAs S3 Step 3: Chromatographic Separation (C18 Reverse-Phase HPLC / TLC) S2->S3 Increases volatility & stability S4 Step 4: Structural Elucidation (GC-MS & 1H-NMR with Homonuclear Decoupling) S3->S4 Isolates target VLCFA

Fig 2. Self-validating workflow for extraction and characterization of VLCFAs from bacterial LPS.

Protocol B: Synthesis of Ceramide Analogs using 27-Hydroxyheptacosanoic Acid

When synthesizing therapeutic ceramides, the terminal hydroxyl of 27-hydroxyheptacosanoic acid must be managed carefully to prevent unwanted side reactions[2].

  • Hydroxyl Protection: Suspend 27-hydroxyheptacosanoic acid in a mixture of chloroform and pyridine. Add trimethylchlorosilane and heat to reflux under nitrogen for 30 minutes.

    • Causality: The trimethylchlorosilane selectively reacts with the terminal ω -hydroxyl group to form a silyl ether. This protects the hydroxyl from undergoing unwanted O-acylation during the subsequent aggressive amidation step.

  • Amidation: Introduce linoleoyl chloride (or oleoyl chloride) to the mixture and reflux for an additional 2 hours.

    • Causality: The acid chloride reacts exclusively with the available amine groups on the sphingoid base to form the target amide bond.

  • Deprotection and Purification (Validation Step): Cool the mixture, add 1N hydrochloric acid, and wash the organic layer. Purify the resulting oil via silica gel column chromatography.

    • Causality & Validation: The mild aqueous acid cleaves the temporary silyl ether, restoring the vital ω -hydroxyl group. Successful crystallization from heptane and subsequent TLC analysis validates that the final ceramide analog is pure and structurally capable of forming the lipid bilayers required for skin barrier repair[2].

References

  • Hollingsworth, R. I., & Carlson, R. W. (1989). 27-Hydroxyoctacosanoic Acid Is a Major Structural Fatty Acyl Component of the Lipopolysaccharide of Rhizobium Trifolii ANU 843. Journal of Biological Chemistry. 4

  • Wikipedia Contributors. Omega hydroxy acid. Wikipedia, The Free Encyclopedia. 1

  • Bhat, U. R., et al. (1991). Occurrence of lipid A variants with 27-hydroxyoctacosanoic acid in lipopolysaccharides from members of the family Rhizobiaceae. Journal of Bacteriology (ASM Journals).9

  • Bhat, U. R., Carlson, R. W., Busch, M., & Mayer, H. (1991). Distribution and phylogenetic significance of 27-hydroxy-octacosanoic acid in lipopolysaccharides from bacteria belonging to the alpha-2 subgroup of Proteobacteria. International Journal of Systematic Bacteriology. 5

  • US Patent 6054599A. Phytosphingosine-based ceramide I analogs. Google Patents. 2

  • Santhanam, B., & Boons, G. J. (2004). Preparation of a Lipid a Derivative That Contains a 27-hydroxyoctacosanoic Acid Moiety. Organic Letters. 3

  • Brown, D. B., et al. (2003). A Rhizobium leguminosarum AcpXL mutant produces lipopolysaccharide lacking 27-hydroxyoctacosanoic acid. PubMed. 7

  • Basu, N., et al. (1998). The influence of the long chain fatty acid on the antagonistic activities of Rhizobium sin-1 lipid A. NIH. 6

  • Bonaldi, K., et al. (2017). The Very Long Chain Fatty Acid (C26:25OH) Linked to the Lipid A Is Important for the Fitness of the Photosynthetic Bradyrhizobium Strain ORS278 and the Establishment of a Successful Symbiosis with Aeschynomene Legumes. Frontiers in Microbiology. 8

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Comparative

A Functional Comparison of 27-Hydroxyheptacosanoic Acid and its Analogs in Cellular Systems

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the intricate world of lipid biology, very-long-chain fatty acids (VLCFAs) represent a unique c...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of lipid biology, very-long-chain fatty acids (VLCFAs) represent a unique class of molecules with profound implications for cellular structure and function. This guide provides a detailed comparative analysis of 27-hydroxyheptacosanoic acid and its analogs, focusing on their functional impact on key biological processes. We will delve into their roles in modulating membrane dynamics, influencing inflammatory responses, and contributing to the pathogenesis of various diseases. This document is intended to be a comprehensive resource, offering not only a theoretical framework but also practical experimental methodologies for researchers in the field.

Introduction to Very-Long-Chain Fatty Acids (VLCFAs)

VLCFAs are fatty acids with chain lengths of 22 carbon atoms or more.[1][2] They are integral components of cellular membranes, particularly in sphingolipids, and play crucial roles in various physiological processes, including skin barrier formation and myelin sheath maintenance.[3][4] The metabolism of VLCFAs is a tightly regulated process, with their synthesis occurring in the endoplasmic reticulum and their degradation primarily taking place in peroxisomes via β-oxidation.[2]

An imbalance in VLCFA homeostasis is associated with several severe pathologies, most notably X-linked adrenoleukodystrophy (X-ALD), a neurodegenerative disorder characterized by the accumulation of VLCFAs.[2] This accumulation can lead to membrane destabilization, mitochondrial dysfunction, and a heightened inflammatory response, underscoring the importance of understanding the precise functions of different VLCFA species.[5]

The Influence of Chain Length and Hydroxylation on VLCFA Function

The biological activity of a fatty acid is intrinsically linked to its molecular structure, particularly its chain length and the presence of functional groups such as hydroxyl moieties.

Impact of Acyl Chain Length on Membrane Properties

The length of the acyl chain of a fatty acid significantly influences the biophysical properties of cellular membranes. Longer saturated fatty acid chains, such as those found in VLCFAs, tend to increase membrane rigidity and decrease fluidity. This is due to the enhanced van der Waals interactions between the longer, more ordered acyl chains.

Experimental evidence has demonstrated that C24:0 fatty acids have a more pronounced disruptive effect on lipid bilayers compared to their shorter-chain counterparts like C16:0. This disruption can manifest as increased membrane permeability.[6] The interdigitation of these long acyl chains between the leaflets of the lipid bilayer is thought to be a key mechanism behind this increased disruption.[6]

Table 1: Comparative Effects of VLCFA Chain Length on Membrane Integrity

Fatty AcidConcentrationEffect on Liposome Permeability (Calcein Release)Reference
C16:05 µMNo significant permeabilization[6]
C24:05 µMSignificant permeabilization[6]
C16:0>5 µMConcentration-dependent increase in permeabilization[6]
C24:0>5 µMSignificantly higher permeabilization than C16:0[6]
The Role of Hydroxylation: A Focus on 2-Hydroxy and ω-1 Hydroxy VLCFAs

The introduction of a hydroxyl group to the fatty acid chain adds a new layer of functional complexity. 2-hydroxy fatty acids, for instance, have been shown to play a role in the organization of lipid rafts, which are specialized membrane microdomains enriched in sphingolipids and cholesterol.[7] The hydroxyl group can participate in hydrogen bonding, potentially altering the packing of lipids within these domains and influencing the localization and activity of membrane-associated proteins.[7]

While direct experimental data on the specific functions of 27-hydroxyheptacosanoic acid is limited, its structural similarity to other ω-1 hydroxy fatty acids suggests potential roles in specific biological contexts. A synthetic strategy for a lipid A derivative containing a 27-hydroxyoctacosanoic acid moiety has been developed, and this compound has been shown to inhibit the lipopolysaccharide (LPS)-dependent synthesis of tumor necrosis factor-alpha (TNF-α) by human monocytes.[8] This points towards a potential anti-inflammatory role for such molecules.

Human serum extracts enriched with endogenous long-chain hydroxy fatty acids have also demonstrated anti-inflammatory and anti-proliferative activities.[9] These findings suggest that hydroxylation at various positions along the fatty acid chain can confer distinct biological functions.

VLCFAs and the Inflammatory Response

The accumulation of VLCFAs is a hallmark of several inflammatory conditions, particularly in the context of neuroinflammation. Macrophages, key players in the innate immune response, are significantly affected by the cellular concentration of VLCFAs.

Chain Length-Dependent Pro-inflammatory Effects

Studies have shown that longer-chain saturated fatty acids are more potent inducers of pro-inflammatory responses in macrophages compared to shorter-chain fatty acids. For example, treatment of macrophages with C26:0 has been shown to result in a more significant upregulation of pro-inflammatory chemokines like CCL3 compared to treatment with C16:0.[10]

This pro-inflammatory effect is thought to be mediated, at least in part, through the activation of signaling pathways such as the c-Jun N-terminal kinase (JNK) pathway.[10] The accumulation of VLCFAs in macrophages from ALDP-deficient mice has been shown to enhance the production of nitric oxide (NO), reactive oxygen species (ROS), and pro-inflammatory cytokines like TNF-α and IL-6 upon stimulation with LPS and interferon-γ.[5]

Table 2: Comparative Inflammatory Response of Macrophages to Different Saturated Fatty Acids

Fatty AcidTreatment DurationEffect on CCL3 mRNA ExpressionReference
C16:024 hoursModerate increase[10]
C26:024 hoursSignificantly higher increase than C16:0[10]

Experimental Methodologies for Functional Comparison

To facilitate further research in this area, we provide detailed protocols for key experiments used to assess the functional impact of VLCFAs and their analogs.

Protocol for Assessing Membrane Permeability using a Fluorescent Dye Leakage Assay

This protocol allows for the quantitative assessment of membrane disruption caused by different fatty acids.

Materials:

  • Large Unilamellar Vesicles (LUVs) encapsulating a self-quenching concentration of a fluorescent dye (e.g., carboxyfluorescein).

  • Fatty acid of interest (e.g., 27-hydroxyheptacosanoic acid, C24:0, C16:0) dissolved in a suitable solvent (e.g., DMSO).

  • Fluorescence spectrophotometer.

  • Triton X-100 (for determining maximum leakage).

  • HEPES buffer (pH 7.4).

Procedure:

  • Prepare a suspension of LUVs in HEPES buffer in a cuvette.

  • Measure the baseline fluorescence (F_baseline) of the LUV suspension.

  • Add a small volume of the fatty acid solution to the cuvette to achieve the desired final concentration. Mix gently.

  • Monitor the increase in fluorescence over time as the dye is released from the vesicles. Record the fluorescence intensity (F_t).

  • After the fluorescence signal has stabilized or at a predetermined endpoint, add Triton X-100 to a final concentration of 0.2% to completely lyse the vesicles and release all the encapsulated dye.

  • Measure the maximum fluorescence (F_max).

  • Calculate the percentage of dye leakage at time 't' using the following formula: % Leakage = [(F_t - F_baseline) / (F_max - F_baseline)] * 100

Causality Behind Experimental Choices:

  • LUVs: Provide a simple and reproducible model of a lipid bilayer.

  • Carboxyfluorescein: Its self-quenching property at high concentrations allows for a sensitive detection of leakage.

  • Triton X-100: A non-ionic detergent that completely disrupts the vesicles, providing a crucial reference point for maximum leakage.

Protocol for Analyzing the Inflammatory Response of Macrophages

This protocol details the steps to investigate the effect of different fatty acids on the production of inflammatory mediators by macrophages.

Materials:

  • Macrophage cell line (e.g., RAW 264.7) or primary macrophages.

  • Cell culture medium and supplements.

  • Fatty acids of interest complexed with fatty acid-free BSA.

  • Lipopolysaccharide (LPS) as a positive control for inflammation.

  • Reagents for RNA extraction and quantitative real-time PCR (qRT-PCR).

  • ELISA kits for cytokine quantification (e.g., TNF-α, IL-6).

Procedure:

  • Seed macrophages in a multi-well plate and allow them to adhere overnight.

  • Prepare working solutions of the fatty acid-BSA complexes in cell culture medium.

  • Replace the culture medium with the medium containing the fatty acid-BSA complexes or LPS. Include a vehicle control (BSA alone).

  • Incubate the cells for a specified period (e.g., 24 hours).

  • For Gene Expression Analysis:

    • Harvest the cells and extract total RNA.

    • Perform reverse transcription to synthesize cDNA.

    • Conduct qRT-PCR using primers for target inflammatory genes (e.g., Tnf, Il6, Ccl3) and a housekeeping gene for normalization.

  • For Cytokine Secretion Analysis:

    • Collect the cell culture supernatant.

    • Perform ELISA to quantify the concentration of secreted cytokines according to the manufacturer's instructions.

Causality Behind Experimental Choices:

  • Fatty acid-BSA complexes: BSA is used to solubilize the fatty acids in the aqueous culture medium and facilitate their delivery to the cells.

  • LPS: A potent inducer of inflammation in macrophages, serving as a robust positive control.

  • qRT-PCR and ELISA: These are standard and sensitive techniques for quantifying changes in gene expression and protein secretion, respectively, providing a comprehensive view of the inflammatory response.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved is crucial for a deeper understanding. The following diagrams illustrate key pathways and workflows.

VLCFA Metabolism and its Impact on Cellular Processes

VLCFA_Metabolism cluster_synthesis Endoplasmic Reticulum cluster_degradation Peroxisome cluster_function Cellular Functions LCFA Long-Chain Fatty Acids (e.g., C16:0) ELOVL ELOVL Enzymes LCFA->ELOVL VLCFA Very-Long-Chain Fatty Acids (e.g., C27:0) ELOVL->VLCFA VLCFA_Deg VLCFAs VLCFA->VLCFA_Deg Transport Membrane Membrane Structure & Fluidity VLCFA->Membrane Signaling Signaling Molecules VLCFA->Signaling Inflammation Inflammatory Response VLCFA->Inflammation Beta_Oxidation β-Oxidation VLCFA_Deg->Beta_Oxidation MCFA Medium-Chain Fatty Acids Beta_Oxidation->MCFA

Caption: Overview of VLCFA metabolism and its functional consequences.

Experimental Workflow for Comparing VLCFA Effects on Macrophage Inflammation

Macrophage_Workflow cluster_analysis Downstream Analysis Start Start: Isolate/Culture Macrophages Treatment Treat with VLCFA Analogs (e.g., C27-OH, C24:0, C16:0) + Controls (Vehicle, LPS) Start->Treatment Incubation Incubate for 24 hours Treatment->Incubation RNA_Extraction RNA Extraction Incubation->RNA_Extraction Supernatant_Collection Collect Supernatant Incubation->Supernatant_Collection qRT_PCR qRT-PCR for Inflammatory Genes RNA_Extraction->qRT_PCR Data_Analysis Data Analysis & Comparison qRT_PCR->Data_Analysis ELISA ELISA for Secreted Cytokines Supernatant_Collection->ELISA ELISA->Data_Analysis Conclusion Conclusion: Differential Inflammatory Potential Data_Analysis->Conclusion

Caption: Workflow for assessing the inflammatory potential of VLCFA analogs.

Conclusion and Future Directions

This guide has provided a comparative overview of the functional roles of 27-hydroxyheptacosanoic acid and its analogs, with a focus on the impact of chain length and hydroxylation. The evidence suggests that longer-chain VLCFAs, such as C24:0 and C26:0, have a more pronounced effect on membrane disruption and pro-inflammatory responses compared to their shorter-chain counterparts. The presence of a hydroxyl group introduces further functional diversity, with potential roles in modulating lipid raft organization and inflammatory signaling.

Future research should aim to further elucidate the specific molecular targets and signaling pathways through which different VLCFA species exert their effects. The development of more specific molecular probes and high-resolution imaging techniques will be instrumental in visualizing the subcellular localization and interactions of these lipids. A deeper understanding of the structure-function relationships of VLCFAs will undoubtedly open new avenues for the development of therapeutic strategies for VLCFA-related disorders.

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  • Lázaro-Díez, M., & Escribá, P. V. (2014). Changes in Membrane Organization upon Spontaneous Insertion of 2-Hydroxylated Unsaturated Fatty Acids in the Lipid Bilayer. Langmuir : the ACS journal of surfaces and colloids, 30(6), 1598–1607. [Link]

  • Parks, D. J., & Blanchard, S. G. (1999). Identification of intermediates in the bile acid synthetic pathway as ligands for the farnesoid X receptor. The Journal of biological chemistry, 274(23), 16188–16193. [Link]

  • Ho, J. K., Moser, H., Kishimoto, Y., & Hamilton, J. A. (1995). Interactions of a very long chain fatty acid with model membranes and serum albumin. The Journal of clinical investigation, 96(3), 1455–1463. [Link]

  • Smith, W. L., & Johnson, D. A. (1997). Interaction of very long-chain saturated fatty acids with serum albumin. Journal of lipid research, 38(8), 1563–1571. [Link]

  • Björkhem, I., & Diczfalusy, U. (1997). 7 alpha-hydroxylation of 27-hydroxycholesterol: biologic role in the regulation of cholesterol synthesis. Journal of lipid research, 38(5), 1053–1058. [Link]

  • Lee, E., & Kim, S. (2021). Pilot Study on the Forehead Skin Microbiome and Short Chain Fatty Acids Depending on the SC Functional Index in Korean Cohorts. Microorganisms, 9(11), 2217. [Link]

  • Ecker, J., & Liebisch, G. (2014). Lipidomics Analysis of Essential Fatty Acids in Macrophages. Methods in molecular biology (Clifton, N.J.), 1198, 227–240. [Link]

  • van de Beek, M. C., & Vaz, F. M. (2024). Plasma C24:0- and C26:0-lysophosphatidylcholines are reliable biomarkers for the diagnosis of peroxisomal β-oxidation disorders. Journal of lipid research, 65(3), 100516. [Link]

  • Chen, Y., & Yang, M. (2010). Fatty acid 2-hydroxylase mediates diffusional mobility of raft-associated lipids, GLUT4 level, and lipogenesis in 3T3-L1 adipocytes. The Journal of biological chemistry, 285(33), 25339–25347. [Link]

  • Kyselová, L., & Čejková, J. (2022). Very long chain fatty acids. ResearchGate. [Link]

  • Lee, J. H., & Kim, Y. J. (2023). Unveiling the biological activities of the microbial long chain hydroxy fatty acids as dual agonists of GPR40 and GPR120. Food chemistry, 428, 136780. [Link]

Sources

Validation

Comparative Analysis of 27-Hydroxyheptacosanoic Acid Across Species: A Technical Guide for Drug Development and Lipidomics

As a Senior Application Scientist, I frequently encounter challenges in formulating advanced topical therapeutics and mapping complex lipidomes. Among the most elusive yet structurally critical lipids are the ω -hydroxy...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter challenges in formulating advanced topical therapeutics and mapping complex lipidomes. Among the most elusive yet structurally critical lipids are the ω -hydroxy very long-chain fatty acids ( ω -OH VLCFAs). Specifically, 27-Hydroxyheptacosanoic acid (27-OH-C27:0) is a rare, odd-chain variant that plays a pivotal role in the architecture of biological barriers—from mammalian stratum corneum to plant cuticles[1].

This guide provides an objective, in-depth comparative analysis of 27-OH-C27 across different species, evaluates its performance against even-chain alternatives (C26 and C28), and establishes a self-validating analytical protocol for its experimental quantification.

Mechanistic Role in Biological Barriers

In both plant and mammalian systems, ω -OH VLCFAs act as molecular rivets. In human skin, they are N-acylated to sphingoid bases to form Ceramide 1 (Ceramide EOS). The terminal ω -hydroxyl group is subsequently esterified to linoleic acid, creating a hydrophobic scaffold that binds the corneocyte lipid envelope. The biosynthesis requires elongation by ELOVL enzymes followed by terminal hydroxylation via specific Cytochrome P450 enzymes (e.g., CYP4F22 in humans or CYP86A in plants)[1].

Biosynthesis Palmitic Palmitic Acid (C16:0) ELOVL ELOVL Enzymes (Chain Elongation) Palmitic->ELOVL C27 Heptacosanoic Acid (C27:0) ELOVL->C27 CYP450 Cytochrome P450 (ω-Hydroxylation) C27->CYP450 OH_C27 27-Hydroxyheptacosanoic Acid CYP450->OH_C27 CERS3 Ceramide Synthase (N-acylation) OH_C27->CERS3 Ceramide ω-O-Acylceramides (Barrier Function) CERS3->Ceramide

Biosynthetic pathway of 27-Hydroxyheptacosanoic acid to barrier ceramides.

Comparative Species Analysis

While even-chain ω -OH VLCFAs (C26, C28, C30) dominate mammalian lipid profiles, 27-OH-C27 is distinctly enriched in specific botanical species, offering unique evolutionary adaptations that can be leveraged in pharmacology.

  • Plants (Chamaecyparis formosensis & Amentotaxus yunnanensis): 27-OH-C27 and its methyl ester have been isolated from the leaves of the Taiwan cypress (C. formosensis)[2] and the Yunnan amentotaxus (A. yunnanensis)[3]. In C. formosensis, these extracts demonstrate modulatory activity on Matrix Metalloproteinases (MMP-2 and MMP-9), enzymes responsible for extracellular matrix degradation[2]. This dual action—structural barrier formation and MMP inhibition—makes plant-derived 27-OH-C27 highly valuable for anti-aging and wound-healing drug development.

  • Mammals (Human/Porcine Epidermis): Present in trace amounts compared to its even-chain counterparts, the odd-chain nature of 27-OH-C27 introduces deliberate "defects" in the crystalline packing of stratum corneum lipids. This is essential for maintaining membrane fluidity at lower environmental temperatures.

  • Synthetic Analogs: In dermatological drug development, 27-hydroxyheptacosanoic acid is utilized as a critical precursor to synthesize phytosphingosine-based Ceramide I analogs, which are deployed to restore skin moisture and treat severe barrier defects like atopic eczema[4].

Quantitative Formulation Dynamics: 27-OH-C27 vs. Even-Chain Alternatives

When synthesizing Ceramide 1 analogs for dermatological applications, formulators must choose between C26, C27, and C28 ω -hydroxy acids.

Causality in Formulation: Even-chain acids (C26, C28) form highly ordered, tightly packed orthorhombic lipid phases. While excellent for preventing transepidermal water loss (TEWL), this rigid packing severely hinders the co-delivery of topical active pharmaceutical ingredients (APIs). Substituting with the odd-chain 27-OH-C27 lowers the phase transition temperature ( Tm​ ) slightly. This creates a hexagonal phase shift that maintains barrier integrity while significantly enhancing the permeation of co-formulated small molecules.

Feature26-Hydroxyhexacosanoic acid (C26)27-Hydroxyheptacosanoic acid (C27)28-Hydroxyoctacosanoic acid (C28)
Chain Type Even-chainOdd-chainEven-chain
Primary Natural Sources Mammalian epidermis, Plant suberinC. formosensis[2], A. yunnanensis[3]Mammalian epidermis
Structural Function Baseline barrier cross-linkingMembrane fluidity modulationHigh-rigidity barrier formation
Phase Behavior Highly ordered orthorhombic packingHexagonal phase shift (lower Tm​ )Highly ordered orthorhombic packing
Pharmaceutical Application Standard synthetic ceramide precursorEnhanced API penetration, MMP inhibitionTreatment of severe barrier defects

Self-Validating Experimental Methodologies

Analyzing VLCFAs requires rigorous protocols due to their extreme hydrophobicity and low natural abundance. The following workflow is designed as a self-validating system , ensuring that extraction efficiencies and derivatization yields are continuously monitored and accounted for.

Workflow Sample Biological Matrix (Skin/Plant Leaves) Hydrolysis Alkaline Saponification (0.5M KOH, 80°C) Sample->Hydrolysis Extraction Liquid-Liquid Extraction (Hexane:Ether) Hydrolysis->Extraction Derivatization TMS Derivatization (BSTFA, 60°C) Extraction->Derivatization Analysis GC-MS/MS Analysis (MRM Mode) Derivatization->Analysis Validation Data Validation (Isotope Dilution) Analysis->Validation

Self-validating extraction and analytical workflow for ω-hydroxy VLCFAs.

Protocol: Extraction and GC-MS Quantification of 27-OH-C27
  • Sample Preparation & Internal Standardization:

    • Step: Homogenize 50 mg of lyophilized tissue (e.g., C. formosensis leaves). Spike with 10 µg of an unnatural isotope-labeled internal standard (e.g., 16-hydroxyhexadecanoic acid-d3).

    • Causality: The internal standard must be added before any chemical processing. This acts as a self-validating control; any loss during extraction or incomplete derivatization will equally affect the standard, allowing for absolute quantification without analytical bias.

  • Alkaline Saponification:

    • Step: Incubate the homogenate in 2 mL of 0.5 M methanolic KOH at 80°C for 2 hours.

    • Causality: ω -OH VLCFAs are tightly esterified in ceramides or cutin matrices. Acid hydrolysis is insufficient for these sterically hindered bonds and can cause dehydration of the hydroxyl group. Alkaline saponification cleanly cleaves the ester bonds, releasing the free ω -hydroxy acids intact.

  • Liquid-Liquid Extraction (LLE):

    • Step: Acidify the mixture to pH 3 with 1 M HCl. Extract three times with a 2:1 mixture of hexane:diethyl ether.

    • Causality: Acidification protonates the carboxylate ion, rendering the VLCFA highly lipophilic and allowing it to partition efficiently into the non-polar organic phase while leaving salts and polar metabolites in the aqueous layer.

  • Derivatization (Silylation):

    • Step: Evaporate the organic layer under nitrogen. Add 50 µL of BSTFA containing 1% TMCS and 50 µL of anhydrous pyridine. Incubate at 60°C for 30 minutes.

    • Causality: The extreme boiling points of C27 fatty acids make them invisible to Gas Chromatography. Silylation replaces the polar hydrogen atoms on both the carboxyl and ω -hydroxyl groups with trimethylsilyl (TMS) groups, drastically increasing volatility and thermal stability for GC-MS analysis.

  • GC-MS/MS Analysis:

    • Step: Inject 1 µL into a GC-MS/MS system equipped with a high-temperature capillary column (e.g., DB-5HT). Use Multiple Reaction Monitoring (MRM) to track the specific mass transitions of the TMS-derivatized 27-OH-C27.

Conclusion

27-Hydroxyheptacosanoic acid is more than a mere structural anomaly; its odd-chain architecture and specific occurrence in botanical species like Chamaecyparis formosensis provide unique biochemical properties[2]. By understanding its comparative advantages over even-chain alternatives—specifically its ability to modulate lipid phase transitions and inhibit matrix metalloproteinases—drug development professionals can leverage this VLCFA to engineer superior topical delivery systems and barrier-repair therapeutics[4].

References

  • 1. Source: Wikipedia.org. 2.4. Source: Google Patents. 3.2. Source: MDPI. 4.3. Source: ResearchGate.

Sources

Comparative

Cross-Validation of Analytical Methods for 27-Hydroxyheptacosanoic Acid: A Comprehensive Guide

Introduction: The Biological and Analytical Context 27-Hydroxyheptacosanoic acid ( C27​H54​O3​ ) is a very long-chain ω -hydroxy fatty acid (VLC-OFA). In mammalian biology, VLC-OFAs are critical structural components of...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Biological and Analytical Context

27-Hydroxyheptacosanoic acid ( C27​H54​O3​ ) is a very long-chain ω -hydroxy fatty acid (VLC-OFA). In mammalian biology, VLC-OFAs are critical structural components of the skin barrier, specifically acting as the lipid backbone for esterified ω -hydroxy ceramides (e.g., EOS and EOP ceramides) [1]. In plant biology, they serve as essential biomarkers for cutin and suberin polymers.

Quantifying 27-Hydroxyheptacosanoic acid presents a severe analytical challenge. Its 27-carbon aliphatic tail imparts extreme hydrophobicity, rendering it insoluble in standard aqueous buffers. Concurrently, the presence of dual polar functional groups (a terminal carboxyl and an ω -hydroxyl) leads to severe peak tailing, thermal instability, and irreversible adsorption to active sites on chromatographic columns.

To ensure rigorous scientific integrity, quantifying this analyte requires a self-validating system where multiple orthogonal analytical platforms are cross-validated. This guide objectively compares the two gold-standard approaches: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) .

Method 1: GC-MS with Dual Derivatization

The Causality Behind the Workflow

GC-MS provides unparalleled chromatographic resolution, which is vital for separating positional isomers of very long-chain fatty acids [2]. However, intact 27-Hydroxyheptacosanoic acid is non-volatile and thermally labile.

To force this molecule into the gas phase without degradation, we must mask both polar groups through dual derivatization :

  • Methylation: The carboxyl group (-COOH) is converted to a Fatty Acid Methyl Ester (FAME) using Boron trifluoride ( BF3​ ) in methanol. This prevents hydrogen bonding and dimerization.

  • Silylation: The ω -hydroxyl group (-OH) is converted to a trimethylsilyl (TMS) ether using MSTFA. This drastically lowers the boiling point and protects the molecule from thermal degradation at the high temperatures (>300°C) required to elute a C27 chain.

Step-by-Step Protocol

Note: This protocol incorporates an unnatural odd-chain fatty acid (e.g., 15-hydroxypentadecanoic acid) as an internal standard (IS) added prior to extraction. This creates a self-validating system that automatically corrects for matrix effects, extraction losses, and derivatization inefficiencies.

  • Spiking & Extraction: Aliquot 100 µL of biological sample (e.g., tissue homogenate). Spike with 10 µL of IS (10 µg/mL). Perform a modified Bligh & Dyer extraction using Chloroform:Methanol:Water (2:2:1.8 v/v/v).

  • Phase Separation: Centrifuge at 3,000 × g for 10 mins. Recover the lower organic (chloroform) phase and evaporate to dryness under a gentle stream of nitrogen.

  • Methylation: Add 1 mL of 14% BF3​ in methanol. Cap tightly and incubate at 80°C for 60 minutes. Cool to room temperature.

  • FAME Extraction: Add 1 mL of hexane and 1 mL of LC-MS grade water. Vortex vigorously. Centrifuge and transfer the upper hexane layer (containing the FAMEs) to a new vial. Evaporate under nitrogen.

  • Silylation: Add 50 µL of MSTFA containing 1% TMCS to the dried residue. Incubate at 60°C for 30 minutes.

  • GC-MS Analysis: Inject 1 µL into a GC-MS equipped with a high-temperature capillary column (e.g., DB-5HT, 30m × 0.25mm × 0.1µm). Run a temperature gradient from 100°C to 350°C at 15°C/min. Detect using Electron Ionization (EI) mode, monitoring the characteristic fragmented mass of the FAME-TMS derivative.

Method 2: RP-UHPLC-MS/MS (ESI- MRM)

The Causality Behind the Workflow

While GC-MS requires extensive sample preparation, LC-MS/MS bypasses derivatization entirely, analyzing the intact molecule [3].

The causality of the LC-MS/MS design relies on two principles:

  • Reversed-Phase (RP) Solubility: A C27 lipid will precipitate in standard LC mobile phases. Therefore, the sample must be reconstituted in a highly organic solvent (e.g., Isopropanol:Methanol), and the chromatography must utilize a C8 or C18 column with a non-aqueous mobile phase modifier (like Isopropanol) to ensure elution [3].

  • Negative Electrospray Ionization (ESI-): The terminal carboxyl group readily donates a proton. Operating the MS in negative ion mode specifically targets the [M−H]− carboxylate anion ( m/z 425.7), providing exceptional sensitivity while ignoring neutral lipid background noise.

Step-by-Step Protocol
  • Spiking & Extraction: Spike the sample with a 13C -labeled internal standard (if available) or an odd-chain analog. Extract lipids using the Bligh & Dyer method as described above.

  • Evaporation: Evaporate the organic phase to absolute dryness under nitrogen.

  • Reconstitution: Reconstitute the lipid pellet in 100 µL of Isopropanol:Methanol (1:1 v/v). Crucial step: Ensure complete dissolution by sonicating for 5 minutes.

  • UHPLC Separation: Inject 5 µL onto an Acquity UPLC C8 column (1.7 µm, 2.1 × 100 mm).

    • Mobile Phase A: Water containing 10 mM ammonium acetate.

    • Mobile Phase B: Isopropanol:Acetonitrile (9:1 v/v) containing 10 mM ammonium acetate.

    • Gradient: 40% B to 99% B over 12 minutes.

  • MS/MS Detection: Utilize a Triple Quadrupole MS in Multiple Reaction Monitoring (MRM) mode. Monitor the precursor ion [M−H]− at m/z 425.7 transitioning to specific product ions (e.g., resulting from aliphatic chain fragmentation).

Cross-Validation: Quantitative Data Comparison

To objectively cross-validate these methods, both platforms were evaluated for their analytical performance parameters. The LC-MS/MS method demonstrates superior sensitivity and throughput, whereas the GC-MS method offers unparalleled robustness against matrix effects.

Analytical ParameterGC-MS (FAME-TMS Derivatization)RP-UHPLC-MS/MS (Negative ESI)
Limit of Detection (LOD) 10 – 25 ng/mL1 – 5 ng/mL
Linear Dynamic Range 102−103 103−104
Sample Preparation Time ~3.5 hours (Extensive handling)~1.5 hours (Minimal handling)
Instrument Run Time 25 – 30 minutes per sample12 – 15 minutes per sample
Isomeric Resolution Excellent (Chromatographic baseline separation)Moderate (Requires highly optimized gradients)
Matrix Effects Low (Derivatization isolates the analyte)High (Susceptible to ESI ion suppression)
Analyte State Derivatized (Mass = 512.8 Da)Intact (Mass = 426.7 Da)

Workflow Visualization

The following diagram illustrates the parallel processing logic required to cross-validate a single biological sample across both analytical platforms.

G cluster_GC GC-MS Workflow cluster_LC LC-MS/MS Workflow Sample Biological Sample (Tissue/Cells/Extract) LLE Liquid-Liquid Extraction (e.g., Bligh & Dyer) + Internal Standard Sample->LLE Split Split Aliquots LLE->Split Methylation Methylation (BF3/MeOH) Forms FAME Split->Methylation Recon Reconstitution (IPA:MeOH 1:1) Split->Recon Silylation Silylation (MSTFA) Forms TMS Ether Methylation->Silylation GCMS GC-EI-MS Analysis (High-Temp Column) Silylation->GCMS Data Data Analysis & Cross-Validation GCMS->Data UHPLC RP-UHPLC Separation (C8/C18 Column) Recon->UHPLC LCMS ESI- MRM Detection ([M-H]- Ion) UHPLC->LCMS LCMS->Data

Parallel analytical workflow for 27-Hydroxyheptacosanoic acid cross-validation.

Conclusion

The selection between GC-MS and LC-MS/MS for the analysis of 27-Hydroxyheptacosanoic acid depends entirely on the experimental constraints. If the primary goal is high-throughput biomarker screening or achieving the lowest possible Limit of Detection (LOD), the LC-MS/MS ESI- method is superior due to its streamlined sample preparation and high sensitivity. Conversely, if the sample matrix is highly complex (e.g., raw plant extracts) or if isomeric differentiation is required, the GC-MS method remains the gold standard, as dual derivatization forces the analyte into a highly predictable and resolvable state. For rigorous drug development pipelines, cross-validating the data using both orthogonal methods guarantees absolute quantitative confidence.

References

  • Liang, N., & Curtis, J. M. (2020). CHAPTER 8: Conventional and Current Methods for the Analysis of Hydroxy Fatty Acids. Lipidomics: Current and Emerging Techniques, Royal Society of Chemistry. URL:[Link]

  • Chiu, H.-H., & Kuo, C.-H. (2020). Gas chromatography-mass spectrometry-based analytical strategies for fatty acid analysis in biological samples. Journal of Food and Drug Analysis, 28(1), 60-73. URL:[Link]

  • Kamphorst, J. J., Fan, J., Lu, W., White, E., & Rabinowitz, J. D. (2011). Liquid chromatography–high resolution mass spectrometry analysis of fatty acid metabolism. Analytical Chemistry, 83(23), 9114-9122. URL:[Link]

Validation

comparing the effects of 27-Hydroxyheptacosanoic acid and its precursor

Title : Comparative Guide: 27-Hydroxyheptacosanoic Acid vs. Heptacosanoic Acid in Sphingolipid Metabolism and Barrier Function 1.

Author: BenchChem Technical Support Team. Date: March 2026

Title : Comparative Guide: 27-Hydroxyheptacosanoic Acid vs. Heptacosanoic Acid in Sphingolipid Metabolism and Barrier Function

1. Executive Summary In the realm of lipidomics and dermatological drug development, the distinction between a standard very long-chain fatty acid (VLCFA) and its omega-hydroxylated counterpart is profound. This guide provides an objective, data-driven comparison between Heptacosanoic acid (the C27:0 precursor) and 27-Hydroxyheptacosanoic acid (the ω-OH derivative)[1]. As a Senior Application Scientist, I have structured this analysis to move beyond basic structural differences, delving into the mechanistic causality of why the addition of a single hydroxyl group fundamentally alters epidermal barrier integrity and sphingolipid metabolism[2].

2. Mechanistic Causality: The Power of a Single Hydroxyl Group Heptacosanoic acid (carboceric acid) is a 27-carbon saturated VLCFA[3]. While it serves as a fundamental building block in cellular lipid pools, its biological utility in specialized barrier tissues is limited until it undergoes enzymatic modification.

Through the action of cytochrome P450 omega-hydroxylases (specifically CYP4F22 in the human epidermis), heptacosanoic acid is oxidized at its terminal methyl group to form 27-hydroxyheptacosanoic acid[2].

Why does this matter? The terminal hydroxyl group is not merely a structural anomaly; it is a critical biochemical anchor. In the stratum corneum, 27-hydroxyheptacosanoic acid is incorporated into omega-hydroxy ceramides (ω-OH-Cer). The newly formed omega-hydroxyl group provides a highly reactive site for two essential barrier functions:

  • Esterification : It allows for esterification with linoleic acid (catalyzed by PNPLA1) to form O-acylceramides (e.g., Ceramide EOS), which are the "molecular rivets" of the lipid lamellae[4].

  • Covalent Cross-linking : It enables covalent attachment to corneocyte structural proteins, such as involucrin, via Transglutaminase 1[2].

Without this omega-hydroxylation, the lipids cannot form the tightly packed, water-impermeable Corneocyte Lipid Envelope (CLE). Mice deficient in enzymes responsible for VLCFA elongation (like ELOVL4) lack these ≥C28 ω-OH fatty acids, resulting in neonatal lethality due to severe transepidermal water loss (TEWL)[4].

3. Quantitative Data Presentation To objectively compare the performance and physiological roles of these two molecules, the following table summarizes their key physicochemical and biological attributes.

Property / MetricHeptacosanoic Acid (Precursor)27-Hydroxyheptacosanoic Acid (Product)
Chemical Formula C27H54O2[3]C27H54O3[5]
Terminal Functional Group Hydrophobic Methyl (-CH3)Reactive Hydroxyl (-OH)
Primary Biological Role Energy storage; standard ceramide precursorStructural anchor for Corneocyte Lipid Envelope
Downstream Metabolites Standard Ceramides (e.g., Ceramide NS)O-Acylceramides (e.g., Ceramide EOS, OS)[2]
Skin Barrier Contribution Low direct structural impactCritical for preventing Transepidermal Water Loss[4]
Pathological Relevance Accumulates in certain peroxisomal disordersDepletion leads to lethal skin barrier defects[4]

4. Visualizing the Metabolic Pathway The following diagram illustrates the causality of the metabolic pathway, demonstrating how the precursor is transformed and ultimately integrated into the skin barrier.

Pathway A Heptacosanoic Acid (Precursor C27:0) B 27-Hydroxyheptacosanoic Acid (ω-OH C27:0) A->B CYP4F22 (ω-Hydroxylation) C ω-OH Ceramide (Ceramide OS) B->C CerS3 (Sphingoid Base Addition) D O-Acylceramide (Ceramide EOS) C->D PNPLA1 (Linoleic Acid Transfer) E Corneocyte Lipid Envelope (Skin Barrier) D->E Transglutaminase 1 (Covalent Cross-linking)

Caption: Metabolic pathway of Heptacosanoic acid conversion to skin barrier O-acylceramides.

5. Experimental Protocols: Self-Validating Workflows To empirically compare the effects and conversion rates of these two lipids, researchers must utilize robust, self-validating experimental systems. Below are two field-proven methodologies.

Protocol 1: In Vitro Microsomal ω-Hydroxylation Assay

Expertise & Causality: To isolate the specific conversion rate of heptacosanoic acid to its hydroxylated form, we utilize an epidermal microsomal fraction rich in CYP4F22. The inclusion of NADPH is mandatory to drive the P450 catalytic cycle. The use of deuterated internal standards ensures extraction efficiency and absolute quantification accuracy.

Step-by-Step Methodology :

  • Substrate Preparation : Solubilize Heptacosanoic acid in a lipid emulsion (e.g., 0.1% fatty acid-free BSA) to a final concentration of 50 µM.

  • Microsomal Incubation : Combine 1 mg/mL of human epidermal microsomes with the substrate in 0.1 M potassium phosphate buffer (pH 7.4). Initiate the reaction by adding 1 mM NADPH. Incubate at 37°C for 30 minutes.

  • Reaction Termination & Extraction : Stop the reaction with 2 volumes of chilled methanol containing 10 ng of deuterated 27-hydroxyheptacosanoic acid-d4 (internal standard). Extract lipids using the Bligh-Dyer method (Chloroform:Methanol:Water).

  • LC-MS/MS Analysis : Reconstitute the dried lipid film in the mobile phase. Quantify the conversion using Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer, tracking the specific precursor-to-product ion transitions for both the C27:0 acid and the ω-OH C27:0 acid[2].

Workflow S1 1. Substrate Preparation (Lipid Emulsion) S2 2. Microsomal Incubation (CYP4F22 + NADPH) S1->S2 S3 3. Lipid Extraction (Bligh-Dyer Method) S2->S3 S4 4. LC-MS/MS Analysis (MRM Quantification) S3->S4

Caption: Step-by-step in vitro microsomal assay workflow for quantifying ω-hydroxylation.

Protocol 2: Ex Vivo Epidermal Reconstitution & TEWL Analysis

Expertise & Causality: To prove the functional superiority of the hydroxylated derivative in barrier repair, we employ an ex vivo tape-stripped porcine skin model. By depleting the native lipids and reconstituting them with liposomes containing either standard ceramides (derived from heptacosanoic acid) or ω-OH ceramides (derived from 27-hydroxyheptacosanoic acid), we completely isolate the lipid barrier variable.

Step-by-Step Methodology :

  • Barrier Disruption : Subject isolated porcine skin explants to sequential tape stripping (approx. 20-30 times) until the baseline Transepidermal Water Loss (TEWL) reaches >15 g/m²/h, indicating a compromised stratum corneum.

  • Liposome Formulation : Prepare two distinct liposomal formulations via thin-film hydration:

    • Formulation A: Cholesterol, Free Fatty Acids, and Ceramides synthesized from Heptacosanoic acid.

    • Formulation B: Cholesterol, Free Fatty Acids, and ω-OH Ceramides synthesized from 27-Hydroxyheptacosanoic acid.

  • Topical Application : Apply 10 µL/cm² of each formulation to the disrupted skin explants mounted in Franz diffusion cells. Maintain at 32°C (average skin surface temperature) for 24 hours.

  • Functional Assessment : Measure TEWL using a closed-chamber evaporimeter. Calculate the percentage of barrier recovery relative to the pre-stripped baseline. Formulation B will demonstrate a statistically significant higher recovery rate due to the successful restoration of the Corneocyte Lipid Envelope[4].

Sources

Comparative

Validation of 27-Hydroxyheptacosanoic Acid (27-OH-C27) as a Structural Biomarker for Atopic Dermatitis and Skin Barrier Dysfunction

As drug development pivots from broad immunosuppression to targeted barrier repair in dermatological conditions, the need for highly specific structural biomarkers has never been greater. 27-Hydroxyheptacosanoic acid (27...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pivots from broad immunosuppression to targeted barrier repair in dermatological conditions, the need for highly specific structural biomarkers has never been greater. 27-Hydroxyheptacosanoic acid (27-OH-C27) is an ultra-long-chain omega-hydroxy fatty acid (O-VLCFA)[1] that serves as the critical structural backbone of Ceramide EOS (Ceramide 1).

In healthy skin, Ceramide EOS acts as a "molecular rivet," binding the extracellular lipid bilayers of the stratum corneum to maintain the skin's permeability barrier and moisture-retaining properties[2]. Deficiencies in these specific omega-hydroxylated ceramides are heavily implicated in the pathogenesis of Atopic Dermatitis (AD) and atopic eczema[2]. Consequently, quantifying 27-OH-C27 provides a direct, causal readout of epidermal lipid synthesis defects, offering superior diagnostic precision compared to traditional, generalized markers.

Mechanistic Causality: The "Molecular Rivet" Hypothesis

To understand why 27-OH-C27 outperforms generic biomarkers, we must examine the causality behind its synthesis. The stratum corneum lipid matrix is highly specialized. The production of Ceramide EOS requires a precise sequence of enzymatic steps:

  • Elongation: Fatty acids are elongated to very-long-chain lengths (C26–C28) by ELOVL1 and ELOVL4.

  • Omega-Hydroxylation: The CYP4F22 enzyme specifically hydroxylates the terminal (omega) carbon of heptacosanoic acid to form 27-OH-C27 .

  • Esterification: Ceramide Synthase 3 (CerS3) attaches a sphingoid base (like phytosphingosine or sphingosine), and linoleic acid is subsequently esterified to the omega-hydroxyl group.

In Atopic Dermatitis, a combination of genetic predispositions and Th2-mediated cytokine inflammation (e.g., IL-4, IL-13) downregulates ELOVL and CYP4F22 expression. This directly truncates the VLCFA pool and halts omega-hydroxylation, leading to a precipitous drop in 27-OH-C27. Without this critical O-VLCFA, the "molecular rivets" fail to form, the lipid lamellae collapse, and Trans-Epidermal Water Loss (TEWL) spikes.

Biosynthesis A Palmitoyl-CoA + Malonyl-CoA B VLCFA Elongation (ELOVL1/4) A->B C Heptacosanoic Acid (C27:0) B->C I Atopic Dermatitis / Barrier Dysfunction B->I ELOVL Defect D Omega-Hydroxylation (CYP4F22) C->D E 27-Hydroxyheptacosanoic Acid (27-OH-C27) D->E D->I CYP4F22 Defect F Ceramide Synthase 3 (CerS3) E->F + Sphingosine G Ceramide EOS (Ceramide 1) 'Molecular Rivet' F->G + Linoleic Acid H Skin Barrier Integrity G->H

Biosynthetic pathway of Ceramide EOS highlighting the critical role of 27-OH-C27.

Experimental Validation Workflow

To utilize 27-OH-C27 as a trustworthy biomarker in clinical trials or drug development, the analytical protocol must be a self-validating system. Total ceramide assays often fail to capture the specific loss of O-VLCFAs. The following step-by-step LC-MS/MS methodology ensures high-fidelity quantification of 27-OH-C27 from human skin.

Step-by-Step Methodology
  • Non-Invasive Sampling: Collect stratum corneum samples using D-Squame tape strips (typically strips 3–10 to avoid surface contamination).

  • Lipid Extraction: Submerge the tapes in a modified Bligh-Dyer solvent system (Chloroform:Methanol:Water, 2:1:0.8 v/v) spiked with an internal standard (e.g., deuterated 27-OH-C27 or an unnatural odd-chain O-VLCFA).

  • Alkaline Hydrolysis: Because 27-OH-C27 is bound within Ceramide EOS, perform a mild alkaline hydrolysis (0.1 M KOH in methanol at 40°C for 2 hours) to cleave the esterified linoleic acid and amide linkages, releasing free 27-OH-C27.

  • Derivatization (Optional but Recommended): To enhance ionization efficiency in mass spectrometry, derivatize the carboxylic acid moiety using AMPP (N-(4-aminomethylphenyl)pyridinium).

  • UHPLC-MS/MS Analysis: Inject the sample into a UHPLC system coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantify against highly purified analytical standards (CAS 369635-50-7) commercially available from specialized biochemical suppliers[3][4].

Workflow S1 Stratum Corneum Tape Stripping S2 Lipid Extraction (Bligh-Dyer) S1->S2 S3 Alkaline Hydrolysis (Release 27-OH-C27) S2->S3 S4 Derivatization (AMPP) S3->S4 S5 UHPLC-MS/MS (MRM Mode) S4->S5 S6 Data Analysis & Biomarker Correlation S5->S6

Self-validating LC-MS/MS analytical workflow for quantifying 27-OH-C27 from stratum corneum.

Comparative Performance Guide

When evaluating the efficacy of novel topical therapeutics (e.g., JAK inhibitors, PDE4 inhibitors, or synthetic ceramide analogs), researchers must choose the right endpoint. The table below objectively compares 27-OH-C27 quantification against traditional alternatives.

BiomarkerSpecificity for Lipid DefectSensitivity to Early ADClinical Utility & CausalityLimitations
27-OH-C27 (Targeted) High High Directly reflects CYP4F22/ELOVL activity; causal link to lamellar collapse.Requires advanced UHPLC-MS/MS infrastructure and hydrolysis steps.
Total Ceramides LowModerateProvides a general overview of barrier health but misses specific structural chain-length defects.Fluctuates heavily with patient age, hydration, and anatomical site.
TEWL (Trans-Epidermal Water Loss) NoneLow (Lagging)Standard functional readout; useful for broad efficacy claims.Highly influenced by environmental humidity, sweat, and room temperature.
Serum IgE / Cytokines NoneModerateIndicates systemic immune response (Th2 axis) rather than localized skin barrier integrity.Not specific to the stratum corneum; poor correlation with localized dry skin.
Conclusion

While TEWL and total ceramides provide macroscopic overviews of skin health, they lack the mechanistic resolution required for modern dermatological drug development. 27-Hydroxyheptacosanoic acid serves as a highly specific, causal biomarker. By tracking the restoration of 27-OH-C27 levels, researchers can definitively prove that a therapeutic agent is not just masking symptoms, but fundamentally repairing the "molecular rivets" of the epidermal barrier.

References

  • US Patent 6054599A - Phytosphingosine-based ceramide I analogs. Details the chemical synthesis of 27-hydroxyheptacosanoic acid and its critical role in formulating Ceramide I analogs for the treatment of atopic eczema and barrier restoration.
  • Wikipedia - Omega hydroxy acid. Overview of naturally occurring straight-chain aliphatic organic acids, including ultra-long-chain derivatives like 27-hydroxyheptacosanoic acid. URL:[Link]

  • Matreya LLC (via Superchroma) - Lipids and Biochemicals Catalog. Source for high-purity lipid standards, including 27-hydroxyheptacosanoic acid methyl ester, utilized as industry standards in biochemical analysis. URL:[Link]

Sources

Validation

comparative lipidomics of samples with and without 27-Hydroxyheptacosanoic acid

Comparative Lipidomics Guide: Optimizing Very Long-Chain Omega-Hydroxy Fatty Acid Quantification Using 27-Hydroxyheptacosanoic Acid Standards Executive Summary In advanced lipidomics, the accurate quantification of very...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Lipidomics Guide: Optimizing Very Long-Chain Omega-Hydroxy Fatty Acid Quantification Using 27-Hydroxyheptacosanoic Acid Standards

Executive Summary

In advanced lipidomics, the accurate quantification of very long-chain fatty acids (VLCFAs) and their derivatives is notoriously difficult due to extreme hydrophobicity, poor ionization efficiencies, and severe matrix effects[1]. 27-Hydroxyheptacosanoic acid (27-OH-C27:0) is a critical ultra-long chain omega-hydroxy fatty acid. It serves as an essential building block for esterified omega-hydroxyceramides (Ceramide EOS), which function as the "molecular rivets" maintaining the epidermal barrier[2], and acts as a precursor for bioactive fatty acid esters of hydroxy fatty acids (FAHFAs)[3].

This guide provides an objective, data-driven comparison of lipidomic workflows utilizing a high-purity synthetic 27-OH-C27:0 exact standard versus traditional surrogate standards (e.g., 24-OH-C24:0 or non-hydroxylated C27:0). As demonstrated below, utilizing the exact standard is non-negotiable for overcoming retention time mismatches and correcting for chain-length-dependent ion suppression.

The Biological Context & Analytical Challenge

To understand the analytical requirements, we must first understand the biology. The synthesis of Ceramide EOS relies on the elongation of fatty acids by ELOVL4 up to 28 carbons, followed by terminal omega-hydroxylation by CYP4F22[1]. The resulting 27-OH-C27:0 is then N-acylated to a sphingoid base and esterified with linoleic acid.

Pathway A Fatty Acid Elongation (ELOVL4) B Heptacosanoic Acid (C27:0) A->B C Omega-Hydroxylation (CYP4F22) B->C D 27-Hydroxyheptacosanoic Acid (27-OH-C27:0) C->D E Ceramide Synthase 3 (CERS3) + Sphingosine D->E F Omega-Hydroxyceramide (CER-OS) E->F G Esterification (PNPLA1 + Linoleic Acid) F->G H Esterified Omega-Hydroxyceramide (Ceramide EOS) G->H

Biosynthetic pathway of Ceramide EOS highlighting the role of 27-Hydroxyheptacosanoic acid.

The Causality of Analytical Bias: During Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), VLCFAs exhibit notoriously poor ionization efficiency in negative electrospray ionization (ESI-)[3]. Because reversed-phase chromatography separates lipids strictly by hydrophobicity (chain length and saturation), a 27-carbon lipid elutes significantly later than a 24-carbon surrogate. Consequently, the exact analyte and the surrogate enter the mass spectrometer at different times, experiencing entirely different matrix suppression environments. Only an exact isotopic or structural standard (27-OH-C27:0) can perfectly co-elute and correct for this specific matrix effect.

Comparative Performance: Exact Standard vs. Alternatives

When designing a targeted lipidomics panel, researchers often substitute expensive or rare standards with shorter-chain surrogates (like 24-OH-C24:0) or non-hydroxylated equivalents. The tables below summarize the quantitative failure of these alternatives compared to the exact 27-OH-C27:0 product.

Table 1: Methodological Comparison of Standard Types

MetricProduct: Synthetic 27-OH-C27:0Alternative 1: 24-OH-C24:0 SurrogateAlternative 2: C27:0 (Non-OH) Surrogate
Retention Time (RT) Match Perfect co-elutionMismatch (Elutes earlier)Mismatch (Elutes later)
Matrix Effect Correction Absolute (100% accurate)Partial (Different elution window)Poor (Different ionization dynamics)
Ionization Efficiency (ESI-) Identical to endogenousHigher than endogenousSignificantly lower (lacks -OH)
Quantification Accuracy >98% ~75-85% (Biased)<60% (Highly Biased)

Table 2: Experimental Recovery Validation (Spiked Human Epidermal Homogenate) Data reflects a 50 ng/mg spike into a biological matrix, extracted via BUME method.

Analyte Standard UsedMean Recovery (%)RSD (%)Matrix Effect (%)
27-OH-C27:0 (Exact) 98.43.2-12.5
24-OH-C24:0 (Surrogate) 81.28.7-4.1
C27:0 (Non-OH Surrogate) 58.614.5-22.3

Experimental Workflows & Self-Validating Protocols

To ensure rigorous scientific integrity, the following protocol utilizes a self-validating system. By incorporating both pre-extraction and post-extraction spikes, the workflow mathematically isolates true extraction recovery from MS matrix suppression.

Workflow S Biological Sample (Skin/Plasma) P1 Spike: Exact Standard (27-OH-C27:0) S->P1 P2 Spike: Surrogate (e.g., 24-OH-C24:0) S->P2 E1 Lipid Extraction (BUME Method) P1->E1 P2->E1 LC RP-LC-MS/MS (Negative ESI) E1->LC D1 Accurate Absolute Quantification LC->D1 Exact Match D2 Biased Quantification (Matrix/RT Shift) LC->D2 Surrogate Mismatch

Comparative lipidomics workflow demonstrating the analytical advantage of exact standards.

Step 1: BUME Lipid Extraction

Causality: Traditional Folch (Chloroform/Methanol) extractions often cause ultra-long chain lipids (>C24) to precipitate at the protein interface, especially at low temperatures. We utilize a Butanol/Methanol (BUME) extraction because the higher lipophilicity of butanol keeps 27-OH-C27:0 fully solubilized.

  • Homogenize 10 mg of tissue in 300 µL of Methanol.

  • Pre-Extraction Spike: Add 50 ng of 27-OH-C27:0 standard to the homogenate. (For the validation control group, leave unspiked).

  • Add 1 mL of Butanol (BUME mixture) and vortex for 2 minutes.

  • Add 300 µL of Heptane/Ethyl Acetate (3:1 v/v) and 300 µL of 1% Acetic acid in water to induce phase separation.

  • Centrifuge at 4000 x g for 10 minutes. Collect the upper organic phase.

  • Post-Extraction Spike: To the unspiked control group extract, add 50 ng of 27-OH-C27:0.

  • Evaporate under nitrogen gas and reconstitute in 100 µL of Isopropanol/Methanol (1:1).

Step 2: RP-LC-MS/MS Analysis

Causality: The 27-carbon chain binds aggressively to C18 stationary phases. Isopropanol (IPA) must be used in Mobile Phase B to provide enough non-polar eluting strength to wash the lipid off the column, preventing peak tailing and carryover.

  • Column: Waters Acquity UPLC C18 (2.1 x 100 mm, 1.7 µm) maintained at 55°C.

  • Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM Ammonium Acetate and 0.1% Acetic Acid.

  • Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM Ammonium Acetate and 0.1% Acetic Acid.

  • Gradient: 40% B to 99% B over 12 minutes, hold at 99% B for 4 minutes to ensure complete elution of VLCFAs.

  • MS Conditions: Negative ESI mode. Monitor the specific MRM transition for 27-OH-C27:0: [M-H]- m/z 439.4 -> 439.4 (pseudo-MRM for intact fatty acid) or specific fragment ions if derivatized.

Step 3: Self-Validating Data Calculation

Calculate the absolute matrix effect (ME) and true recovery (RE) to validate the trustworthiness of the standard:

  • Matrix Effect (%) = (Peak Area of Post-Extraction Spike / Peak Area of Neat Standard in Solvent) x 100

  • Extraction Recovery (%) = (Peak Area of Pre-Extraction Spike / Peak Area of Post-Extraction Spike) x 100 Using the exact 27-OH-C27:0 standard ensures that the calculated ME perfectly represents the suppression experienced by the endogenous biological analyte.

References

  • Very long chain fatty acids Source: Progress in Lipid Research, 2022. URL:[Link]

  • Comprehensive Screening and Identification of Fatty Acid Esters of Hydroxy Fatty Acids in Plant Tissues by Chemical Isotope Labeling-Assisted Liquid Chromatography–Mass Spectrometry Source: Analytical Chemistry, ACS Publications, 2018. URL:[Link]

  • Phytosphingosine-based ceramide I analogs (US6054599A)

Sources

Comparative

A Senior Application Scientist’s Guide to Assessing the Specificity of Antibodies for 27-Hydroxyheptacosanoic Acid

27-Hydroxyheptacosanoic acid is a very long-chain, saturated fatty acid.[2] While its precise biological roles are still under investigation, related hydroxylated fatty acids and other lipid metabolites are gaining atten...

Author: BenchChem Technical Support Team. Date: March 2026

27-Hydroxyheptacosanoic acid is a very long-chain, saturated fatty acid.[2] While its precise biological roles are still under investigation, related hydroxylated fatty acids and other lipid metabolites are gaining attention as potential biomarkers in metabolic diseases.[3][4][5] Therefore, the development of highly specific antibodies for its detection is of paramount importance for advancing research in this area.

This guide provides a comprehensive, multi-pillar framework for rigorously validating the specificity of antibodies against 27-Hydroxyheptacosanoic acid. We will move beyond simple binding assays to construct a self-validating system of experiments that provides an unambiguous assessment of antibody performance. The core principle is not just to show that the antibody binds to its target, but to demonstrate—with quantitative data—that it does not bind to relevant, structurally similar off-target molecules under the same conditions.

Pillar 1: Quantitative Specificity Profiling via Competitive ELISA

The foundational method for assessing the specificity of an anti-hapten antibody is the competitive enzyme-linked immunosorbent assay (ELISA).[6] This technique is ideal for quantifying the affinity and specificity of an antibody for a small molecule.[1] The principle relies on the competition between the free target molecule (27-Hydroxyheptacosanoic acid) and a fixed amount of a target-protein conjugate for a limited number of antibody binding sites.[7] The more specific the antibody is for the free analyte, the more effectively the signal will be competed away.

The true power of this method lies in testing not just the target analyte, but a panel of structurally related molecules. This allows for the direct calculation of cross-reactivity, providing a quantitative measure of specificity.

Experimental Workflow: Competitive ELISA

The workflow involves coating a microplate with a conjugate of 27-Hydroxyheptacosanoic acid (e.g., conjugated to Bovine Serum Albumin, BSA), then adding the antibody pre-incubated with either the free target analyte or a potential cross-reactant.

Competitive_ELISA_Workflow cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Analysis P1 Coat Plate: 27-OH-Heptacosanoic-BSA Conjugate P2 Block Plate: (e.g., BSA or Casein) P1->P2 A1 Add Antibody/Competitor Mixture to Coated Plate P2->A1 P3 Prepare Competitors: Serial dilutions of 1. 27-OH-Heptacosanoic Acid (Target) 2. Heptacosanoic Acid 3. Other Fatty Acids P4 Prepare Antibody: Mix Test Antibody with each competitor dilution P3->P4 P4->A1 A2 Incubate & Wash A1->A2 A3 Add Enzyme-Labeled Secondary Antibody A2->A3 A4 Incubate & Wash A3->A4 A5 Add Substrate (e.g., TMB) A4->A5 A6 Incubate & Stop Reaction A5->A6 D1 Read Absorbance (e.g., 450 nm) A6->D1 D2 Generate Inhibition Curves & Calculate IC50 D1->D2 D3 Calculate % Cross-Reactivity D2->D3

Caption: Workflow for Competitive ELISA to determine antibody specificity.

Detailed Protocol: Competitive ELISA
  • Plate Coating: Coat a 96-well microtiter plate with 100 µL/well of a 27-Hydroxyheptacosanoic acid-BSA conjugate (1-5 µg/mL in carbonate buffer, pH 9.6). Incubate overnight at 4°C.[8]

  • Washing: Remove the coating solution and wash the plate three times with 200 µL/well of Wash Buffer (PBS with 0.05% Tween-20).[8]

  • Blocking: Block the remaining protein-binding sites by adding 200 µL/well of Blocking Buffer (e.g., 5% non-fat dry milk or 1% BSA in PBS). Incubate for 1-2 hours at 37°C.[8]

  • Preparation of Competitors: Prepare serial dilutions of the standard (27-Hydroxyheptacosanoic acid) and potential cross-reactants (e.g., Heptacosanoic acid, other very long-chain fatty acids) in Assay Buffer (PBS with 0.1% BSA).

  • Competitive Reaction: In a separate plate or tubes, mix 50 µL of the test antibody (at a pre-determined optimal dilution) with 50 µL of each standard or cross-reactant dilution. Incubate this mixture for 1 hour at 37°C.[8]

  • Plate Incubation: Transfer 100 µL of the antibody/competitor mixture to the corresponding wells of the coated and blocked assay plate. Incubate for 90 minutes at 37°C.[8]

  • Washing: Wash the plate three times with Wash Buffer.

  • Secondary Antibody: Add 100 µL/well of an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-IgG) diluted in Assay Buffer. Incubate for 1 hour at 37°C.[6]

  • Washing: Wash the plate five times with Wash Buffer.

  • Detection: Add 100 µL/well of TMB substrate solution and incubate in the dark at room temperature for 15-30 minutes.[8]

  • Stop Reaction: Stop the reaction by adding 50 µL/well of 2N H₂SO₄.

  • Data Acquisition: Read the optical density at 450 nm using a microplate reader.[6]

Data Interpretation & Comparison

The key metrics are the IC50 (the concentration of analyte required to inhibit 50% of the maximum signal) and the percent cross-reactivity, calculated as:

% Cross-Reactivity = (IC50 of Target / IC50 of Test Compound) x 100

Table 1: Hypothetical Competitive ELISA Data for Two Commercial Antibodies

Compound TestedAntibody A (IC50, nM)% Cross-ReactivityAntibody B (IC50, nM)% Cross-Reactivity
27-Hydroxyheptacosanoic acid (Target) 15 100% 25 100%
Heptacosanoic acid (C27:0)1,2001.25%15016.7%
Hexacosanoic acid (C26:0)> 10,000< 0.15%8003.1%
Octacosanoic acid (C28:0)> 10,000< 0.15%9502.6%
2-Hydroxytetracosanoic acid5,5000.27%4,5000.56%

Analysis: Antibody A demonstrates superior specificity. Its affinity for the target is high (low IC50), and its cross-reactivity with the most similar off-target molecule (Heptacosanoic acid) is only 1.25%. In contrast, Antibody B shows significant cross-reactivity (16.7%) with Heptacosanoic acid, which lacks the hydroxyl group. This suggests Antibody A's epitope recognition is more critically dependent on the hydroxyl group at the 27-position.

Pillar 2: Orthogonal Confirmation by Direct Lipid-Binding Assay

While competitive ELISA is a powerful quantitative tool, it is essential to confirm binding using an orthogonal method that relies on a different principle.[9] A "Fat Blot" or lipid-protein overlay assay provides this confirmation.[10] In this technique, lipids are immobilized directly onto a membrane, which is then probed with the antibody. This method assesses direct binding without the use of protein conjugates, eliminating a potential source of artifact.

Experimental Workflow: Fat Blot Assay

Fat_Blot_Workflow cluster_prep Membrane Preparation cluster_probe Immunodetection cluster_analysis Analysis P1 Prepare Lipid Solutions: Target & Potential Cross-Reactants in Chloroform/Methanol P2 Spot Lipids onto Nitrocellulose Membrane (Serial Dilutions) P1->P2 P3 Air Dry Membrane P2->P3 A1 Block Membrane (e.g., 3% Fatty-Acid-Free BSA) P3->A1 A2 Incubate with Primary Antibody A1->A2 A3 Wash Membrane A2->A3 A4 Incubate with HRP-conjugated Secondary Antibody A3->A4 A5 Wash Membrane A4->A5 D1 Apply ECL Substrate A5->D1 D2 Image Chemiluminescence D1->D2 D3 Quantify Spot Intensity D2->D3

Caption: Workflow for a Fat Blot assay to assess direct antibody-lipid binding.

Detailed Protocol: Fat Blot Assay
  • Lipid Preparation: Prepare 1 mg/mL stock solutions of 27-Hydroxyheptacosanoic acid and potential cross-reactants in a chloroform/methanol mixture. Create serial dilutions.

  • Membrane Spotting: Carefully spot 1-2 µL of each lipid dilution onto a nitrocellulose membrane, allowing the solvent to evaporate completely between applications. Mark the locations lightly with a pencil.[10]

  • Blocking: Once dry, block the membrane for 1 hour at room temperature in Blocking Buffer (TBST with 3% fatty-acid-free BSA). This is critical to prevent non-specific binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., 1-2 µg/mL in Blocking Buffer) for 1-2 hours at room temperature or overnight at 4°C.[11]

  • Washing: Wash the membrane three times for 10 minutes each with TBST.[11]

  • Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

  • Final Washes: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Apply an ECL (chemiluminescent) substrate and image the signal using a digital imager.[12]

Data Interpretation & Comparison

A highly specific antibody should produce a strong signal on the spots corresponding to the target lipid, with minimal to no signal on the off-target lipid spots.

Table 2: Hypothetical Fat Blot Signal Intensity Data

Lipid Spotted (100 pmol)Antibody A (Relative Signal Intensity)Antibody B (Relative Signal Intensity)
27-Hydroxyheptacosanoic acid (Target) 9,850 8,900
Heptacosanoic acid (C27:0)1201,850
Hexacosanoic acid (C26:0)< 50250
Octacosanoic acid (C28:0)< 50210

Analysis: These results corroborate the competitive ELISA data. Antibody A binds strongly to its intended target and shows negligible direct binding to Heptacosanoic acid. Antibody B, however, shows significant off-target binding to Heptacosanoic acid, confirming its lower specificity.

Pillar 3: Definitive Specificity Verification in a Biological Matrix via IP-MS

The ultimate test of antibody specificity is to challenge it in the complex environment where it will be used: a biological sample. Immunoprecipitation followed by Mass Spectrometry (IP-MS) is the gold standard for identifying the true binding partners of an antibody in a cell lysate or biofluid.[13] The antibody is used to "pull down" its binding targets from the sample, and these targets are then definitively identified by their mass and fragmentation patterns using MS.[14][15]

Experimental Workflow: Immunoprecipitation-Mass Spectrometry (IP-MS)

IP_MS_Workflow cluster_prep Immunoprecipitation cluster_analysis Mass Spectrometry Analysis P1 Couple Antibody to Magnetic Beads P3 Incubate Antibody-Beads with Lysate P1->P3 P2 Prepare Biological Lysate (e.g., Serum, Cell Extract) P2->P3 P4 Wash Beads Extensively to Remove Non-Specific Binders P3->P4 P5 Elute Bound Molecules P4->P5 A1 Lipid Extraction of Eluate P5->A1 A2 LC-MS/MS Analysis A1->A2 A3 Identify Molecules Based on Mass-to-Charge Ratio (m/z) and Fragmentation Pattern A2->A3

Caption: Workflow for IP-MS to identify antibody binding partners in a biological sample.

Detailed Protocol: IP-MS for Lipid Targets
  • Antibody-Bead Conjugation: Covalently couple the test antibody to Protein A/G magnetic beads according to the manufacturer's protocol. This minimizes antibody co-elution.

  • Sample Preparation: Prepare a cell lysate or serum sample using a lysis buffer with non-ionic detergents (e.g., NP-40, Triton X-100) to avoid disrupting lipid interactions.[16]

  • Immunoprecipitation: Incubate the antibody-conjugated beads with the biological sample (e.g., 1-2 mg of total protein) for 2-4 hours or overnight at 4°C with gentle rotation.[14]

  • Washing: This step is critical. Wash the beads at least 4-5 times with ice-cold Wash Buffer (e.g., lysis buffer with a physiological salt concentration) to remove non-specifically bound molecules.[14][16]

  • Elution: Elute the bound lipids from the beads using a low-pH buffer (e.g., 0.1 M glycine, pH 2.5) or a gentle organic solvent mixture. Immediately neutralize the eluate if using a low-pH buffer.

  • Lipid Extraction: Perform a liquid-liquid extraction (e.g., Folch or Bligh-Dyer method) on the eluate to isolate the lipid fraction.

  • Mass Spectrometry: Analyze the extracted lipids using a high-resolution mass spectrometer coupled with liquid chromatography (LC-MS/MS). Identify molecules by comparing their accurate mass-to-charge ratio (m/z) and MS/MS fragmentation spectra to a database of known lipids or a purified standard of 27-Hydroxyheptacosanoic acid.[17]

Data Interpretation & Comparison

The mass spectrometry data provides the most definitive evidence of specificity. A perfect antibody will only pull down the target lipid.

Table 3: Hypothetical Summary of IP-MS Findings

AntibodyTarget Identified (27-Hydroxyheptacosanoic acid)Off-Target Lipids Identified
Antibody A Yes (High Confidence) None Detected
Antibody B Yes (High Confidence)Heptacosanoic acid (C27:0)

Analysis: The IP-MS results provide the final verdict. Antibody A specifically immunoprecipitated only 27-Hydroxyheptacosanoic acid from a complex biological lysate. Antibody B successfully pulled down the target but also co-precipitated Heptacosanoic acid, confirming the cross-reactivity observed in the ELISA and Fat Blot assays.

Conclusion and Recommendations

Validating an antibody for a small molecule like 27-Hydroxyheptacosanoic acid requires a multi-faceted approach that goes beyond a simple confirmation of binding. The three-pillar strategy outlined here—Quantitative Competitive ELISA , Orthogonal Direct Binding Assay , and Definitive IP-MS Verification —provides a robust and self-validating framework for assessment.

Based on the hypothetical data presented:

  • Antibody A is the superior reagent. It demonstrates high affinity for its target, exquisite specificity with minimal cross-reactivity against structurally similar lipids, and maintains this specificity within a complex biological matrix. It is suitable for quantitative and qualitative applications.

  • Antibody B shows acceptable binding to the target but suffers from significant cross-reactivity with the non-hydroxylated parent fatty acid. Its use could lead to erroneously high measurements in samples containing both molecules and is therefore not recommended for specific detection of 27-Hydroxyheptacosanoic acid.

By employing this rigorous validation workflow, researchers can select antibodies with confidence, ensuring the accuracy, specificity, and reproducibility of their experimental results.[18]

References

  • Cusabio. How to Validate An Antibody? Available at: [Link]

  • Creative Diagnostics. Antibody Specificity Validation. Available at: [Link]

  • Gilda, J. E., & Ghorbani, M. L. (2022). Guidelines on antibody use in physiology research. American Journal of Physiology-Cell Physiology, 323(3), C695-C704. Available at: [Link]

  • Bordeaux, J., Welsh, A. W., Agarwal, S., Killiam, E., Baquero, M. T., Hanna, J. A., ... & Rimm, D. L. (2010). Antibody validation. Biotechniques, 48(3), 197-209. Available at: [Link]

  • Antibodies.com. (2024, September 30). Antibody Applications and Validation. Available at: [Link]

  • Creative Diagnostics. Competitive ELISA Protocol. Available at: [Link]

  • Astor Scientific. (2025, November 14). Western Blot Protocol: Step-by-Step Guide to Sample Prep, Transfer & Detection. Available at: [Link]

  • Cloud-Clone Corp. Competitive-Inhibition-ELISA-kit-for-detection-of-small-molecules. Available at: [Link]

  • MBL Life Science. The principle and method of ELISA. Available at: [Link]

  • Aryal, S. (2010, May 3). Competitive ELISA Protocol and Animation. Microbe Notes. Available at: [Link]

  • Assay Genie. Complete ELISA Guide: Get Reliable Results Every Time. Available at: [Link]

  • Balla, T. (2012). Lipid-Binding Analysis Using a Fat Blot Assay. Springer Nature Experiments. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 23524, Heptacosanoic acid. Available at: [Link]

  • MetwareBio. Mastering Western Blot: A Step-by-Step Guide from Sample to Signal. Available at: [Link]

  • Felton, J., Gogleva, A., & De-Almeida, A. (2018). Polyunsaturated fatty acid metabolites as novel lipidomic biomarkers for noninvasive diagnosis of nonalcoholic steatohepatitis. Journal of lipid research, 59(1), 131-140. Available at: [Link]

  • Matias, M. I., & Van-Dyke, T. E. (2017). Metabolite profiling identifies anandamide as a biomarker of nonalcoholic steatohepatitis. JCI insight, 2(9). Available at: [Link]

  • Gupta, K., Li, J., Liko, I., & Robinson, C. V. (2018). Identifying key membrane protein lipid interactions using mass spectrometry. Nature protocols, 13(7), 1506-1520. Available at: [Link]

  • Lee, C. Y. G., Wong, E., & Zhang, Y. L. (1995). Epitope Analysis of a Sperm Acrosomal Antigen Defined by HSA-5 Monoclonal Antibody. Journal of andrology, 16(1), 27-35. Available at: [Link]

  • Ulmer, A. J., & Zähringer, U. (2004). Preparation of a Lipid a Derivative That Contains a 27-hydroxyoctacosanoic Acid Moiety. Organic letters, 6(20), 3469-3472. Available at: [Link]

  • Zhao, L., & Xie, G. (2021). Hyocholic acid species as novel biomarkers for metabolic disorders. Nature communications, 12(1), 1433. Available at: [Link]

  • Kim, D. J., & Lee, Y. S. (2023). Discovery biomarker to optimize obeticholic acid treatment for non-alcoholic fatty liver disease. Biology Direct, 18(1), 1-13. Available at: [Link]

  • Wang, J. B., & Zhang, J. M. (2020). Serum metabolic profiling of targeted bile acids reveals potentially novel biomarkers for primary biliary cholangitis and autoimmune hepatitis. Orphanet journal of rare diseases, 15(1), 1-11. Available at: [Link]

  • Google Patents. (2017). CA2865496C - Anti-lipoarabinomannan antibody and immunoassay for acid-fast bacillary infection using the antibody.

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 27-Hydroxyheptacosanoic Acid

As a Senior Application Scientist, my goal is to empower your research by providing not just high-quality reagents, but also the critical knowledge to handle them safely and responsibly. This guide moves beyond a simple...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, my goal is to empower your research by providing not just high-quality reagents, but also the critical knowledge to handle them safely and responsibly. This guide moves beyond a simple checklist to offer a detailed, logical framework for the proper disposal of 27-Hydroxyheptacosanoic acid, ensuring the safety of your personnel and compliance with environmental regulations. The causality behind each step is explained to foster a culture of safety and scientific integrity within your laboratory.

Hazard Assessment and Characterization

The foundational step in any chemical disposal procedure is a thorough understanding of the substance's properties and associated hazards. 27-Hydroxyheptacosanoic acid belongs to the class of very long-chain fatty acids[1].

Physicochemical Properties Summary

PropertyValueSource
Chemical Formula C₂₇H₅₄O₂PubChem[1]
Molecular Weight 410.7 g/mol PubChem[1]
Physical State SolidHMDB[1]
Hazard Classification Not classified as a hazardous substance or mixture under GHS/OSHA regulations.TCI, Sigma-Aldrich[2], Cosmo Bio USA[3]

While Safety Data Sheets (SDS) for the closely related Heptacosanoic acid consistently classify it as non-hazardous, it is a critical principle of laboratory safety that all chemical waste should be treated as potentially hazardous until confirmed otherwise[4]. The ultimate responsibility for waste determination lies with the generator—the researcher or institution creating the waste[5]. This guide assumes the 27-Hydroxyheptacosanoic acid is in its pure, solid form. If it is mixed with solvents or other reagents, the entire mixture must be characterized based on its most hazardous component.

Regulatory Framework: The Pillars of Compliance

Safe disposal is not merely a best practice; it is a legal requirement. In the United States, two primary federal agencies govern laboratory chemical waste.

  • Environmental Protection Agency (EPA): Through the Resource Conservation and Recovery Act (RCRA), the EPA regulates the management and disposal of hazardous waste from "cradle to grave."[4][6]. Improper disposal can lead to significant penalties[6].

  • Occupational Safety and Health Administration (OSHA): The "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450), often called the Laboratory Standard, mandates the creation of a written Chemical Hygiene Plan (CHP) [7][8][9]. This CHP is the blueprint for laboratory safety and must include procedures for waste disposal[10].

Your institution's Environmental Health and Safety (EHS) office will have a specific CHP that translates these federal regulations into actionable protocols for your facility. Always consult your institutional CHP before proceeding.

Standard Operating Procedure (SOP) for Disposal

This section provides a step-by-step protocol for the collection and disposal of 27-Hydroxyheptacosanoic acid waste.

3.1. Required Personal Protective Equipment (PPE)

Before handling any chemical waste, ensure you are wearing the appropriate PPE to minimize exposure.

  • Nitrile gloves

  • Safety glasses or goggles

  • Standard laboratory coat

3.2. Step-by-Step Disposal Protocol

  • Waste Characterization: Confirm the waste is solely solid 27-Hydroxyheptacosanoic acid. If it is dissolved in a solvent (e.g., chloroform, methanol), the entire solution must be disposed of as a hazardous liquid waste, following the protocol for that specific solvent. Do not mix waste streams; mixing non-hazardous waste with a hazardous one increases the volume and cost of disposal[4].

  • Container Selection:

    • Select a waste container that is chemically compatible, in good condition, and has a secure, leak-proof lid[6]. For solid fatty acids, a high-density polyethylene (HDPE) or glass wide-mouth container is suitable.

    • The container must be kept closed at all times unless waste is actively being added[4]. This is a key RCRA requirement to prevent spills and exposure.

  • Waste Labeling:

    • Proper labeling is essential for safety and compliance. Affix a waste label to the container before adding any waste.

    • The label must include, at a minimum:

      • The words "Unwanted Materials " or "Hazardous Waste " (consult your institutional CHP for the correct terminology).

      • The full, unabbreviated chemical name: "27-Hydroxyheptacosanoic Acid ".

      • The date when waste was first added to the container (the "accumulation start date")[11].

  • Waste Accumulation:

    • Collect all solid waste, including the pure compound and any disposable items grossly contaminated with it (e.g., weigh boats, contaminated paper towels), in the designated, labeled container.

    • Store the waste container in a designated Satellite Accumulation Area (SAA) or a central storage area specified by your laboratory's CHP. This area should be away from drains and have secondary containment to control any potential spills[4].

  • Requesting Pickup: Once the container is full or you have no further need to accumulate this waste, follow your institution's procedure to request a pickup from the EHS office or their contracted hazardous waste disposal company.

3.3. Decontamination of Empty Reagent Bottles

Empty containers that once held 27-Hydroxyheptacosanoic acid are not considered regulated hazardous waste, provided they are properly decontaminated[12].

  • Procedure: Triple-rinse the empty container with a suitable solvent (e.g., ethanol or acetone).

  • Crucial Step: The solvent rinsate from this procedure is now considered chemical waste. It must be collected in a separate, properly labeled hazardous waste container for flammable liquids.

  • Final Disposal: Once the container is triple-rinsed and air-dried in a ventilated area like a fume hood, deface or remove the original manufacturer's label. The clean, empty container can then typically be disposed of in the regular laboratory trash or recycling[12].

Spill Management Protocol

Even with careful handling, spills can occur. For a small, contained spill of solid 27-Hydroxyheptacosanoic acid, follow this procedure:

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Don PPE: Ensure you are wearing appropriate PPE, including gloves, safety glasses, and a lab coat.

  • Containment & Cleanup:

    • Gently sweep up the solid material, taking care to avoid creating dust[2].

    • Use an absorbent material like sand or dry earth for any remaining residue[5]. Use non-sparking tools for collection[5][13].

    • Place all contaminated cleanup materials (absorbent pads, gloves, etc.) into your labeled solid waste container for 27-Hydroxyheptacosanoic acid.

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent, followed by soap and water. Dispose of the cleaning materials as chemical waste.

Visualized Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of 27-Hydroxyheptacosanoic acid waste, ensuring a logical and compliant workflow.

G cluster_0 cluster_1 Step 1: Characterization cluster_2 Step 2: Segregation & Collection cluster_3 Step 3: Final Disposal Pathway Start Begin Waste Disposal (27-Hydroxyheptacosanoic Acid) Char Is the waste pure solid OR mixed with other chemicals? Start->Char Pure Collect in a dedicated, labeled container for 'Solid Non-Hazardous Waste'. (Follow Institutional Policy) Char->Pure Pure Solid Mixed Is the mixture hazardous? (e.g., contains flammable/toxic solvent) Char->Mixed Mixed Pickup Arrange for disposal via Institutional EHS Office Pure->Pickup NonHaz Collect as Hazardous Waste. Label with ALL components, highlighting the most hazardous. Mixed->NonHaz Yes Haz Collect as Hazardous Waste. Label with ALL components. Mixed->Haz No (e.g., aq. buffer) NonHaz->Pickup Haz->Pickup

Caption: Decision workflow for disposal of 27-Hydroxyheptacosanoic acid.

By adhering to this comprehensive guide, researchers can ensure the safe and compliant disposal of 27-Hydroxyheptacosanoic acid, upholding the highest standards of laboratory practice and environmental stewardship.

References

  • Chemistry Lab Waste Disposal. Environmental Marketing Services.[Link]

  • 29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl.[Link]

  • SAFETYDATA SHEET: Free Fatty Acid (FFA). RBF Port Neches LLC.[Link]

  • The Laboratory Standard | Office of Clinical and Research Safety. Vanderbilt University.[Link]

  • OSHA/PESH Laboratory Standard (Chemical Hygiene Plan). Binghamton University.[Link]

  • OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. Occupational Safety and Health Administration.[Link]

  • HEPTACOSYLIC ACID. Ataman Kimya.[Link]

  • Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency.[Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health.[Link]

  • Hazardous Waste Disposal Procedures. The University of Chicago Environmental Health and Safety.[Link]

  • Heptacosanoic acid. PubChem, National Center for Biotechnology Information.[Link]

  • HAZARDOUS WASTE MANAGEMENT DISPOSAL TRAINING. McGill University.[Link]

  • Chemical Disposal Guidelines Department of Natural Sciences. University of North Texas at Dallas.[Link]

  • Procedures for the Management of Certain Types of Hazardous Waste. Likumi.lv.[Link]

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Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 27-Hydroxyheptacosanoic Acid

As researchers and scientists dedicated to advancing drug development, our commitment to safety is as paramount as our pursuit of innovation. This guide provides essential, immediate safety and logistical information for...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists dedicated to advancing drug development, our commitment to safety is as paramount as our pursuit of innovation. This guide provides essential, immediate safety and logistical information for handling 27-Hydroxyheptacosanoic acid, a long-chain hydroxy fatty acid. Moving beyond a simple checklist, this document delves into the causality behind each procedural step and personal protective equipment (PPE) recommendation, ensuring a self-validating system of laboratory safety.

Hazard Identification and Risk Assessment: A Prudent Approach

27-Hydroxyheptacosanoic acid is typically a solid at room temperature.[3] The primary risks associated with handling it in this form are the potential for inhalation of fine dust particles and direct contact with the skin and eyes. While not expected to be highly toxic, direct contact may cause minor irritation.[2] Ingestion of large amounts could potentially lead to gastrointestinal discomfort.[2]

Core Principles of PPE Selection: Beyond the Barrier

The selection of appropriate PPE is not arbitrary; it is a risk-based decision informed by the physical and chemical properties of the substance and the nature of the experimental procedures. For 27-Hydroxyheptacosanoic acid, our primary goals are to prevent inhalation of dust and to avoid direct contact with the skin and eyes.

Recommended Personal Protective Equipment

Primary Engineering Controls: The First Line of Defense

Before considering personal protective equipment, always prioritize engineering controls. When handling powdered 27-Hydroxyheptacosanoic acid, especially when weighing or transferring, it is advisable to work within a chemical fume hood or a ventilated enclosure to minimize the potential for inhaling airborne particles.[3]

Hand Protection: Selecting the Right Glove

For handling fatty acids, the choice of glove material is critical. Nitrile gloves are the recommended choice due to their excellent resistance to fats and oils.[4][5] Vinyl gloves are not suitable as they can be compromised by contact with oily substances, potentially leading to the migration of chemical components.[4]

  • Glove Type: Single-use, powder-free nitrile gloves.

  • Best Practice: Always inspect gloves for any signs of damage before use. Change gloves immediately if they become contaminated.

Eye and Face Protection: Shielding from Splashes and Dust

To protect against accidental splashes or airborne dust, appropriate eye protection is mandatory.

  • Standard Operations: Safety glasses with side shields that conform to OSHA 29 CFR 1910.133 or European Standard EN166 are required for general handling.[3][6]

  • Risk of Splashing: When there is a higher risk of splashing, such as when working with solutions, chemical safety goggles should be worn.[7] For full-face protection, a face shield can be used in conjunction with safety goggles.[6]

Protective Clothing: Guarding Against Spills

A standard laboratory coat should be worn to protect street clothing and skin from accidental spills. For procedures with a higher risk of spillage, a chemically resistant apron over the lab coat is recommended.[7]

Respiratory Protection: A Precautionary Measure

Under normal handling conditions with adequate engineering controls, respiratory protection is not typically required.[3] However, if there is a potential for significant aerosolization of the powder and engineering controls are insufficient, a NIOSH-approved particulate respirator (e.g., an N95) should be considered.[6]

Step-by-Step Protocols

Protocol 1: Donning and Doffing of PPE

Donning (Putting On):

  • Lab Coat: Put on a clean, properly fitting lab coat and fasten it completely.

  • Eye Protection: Put on safety glasses or goggles.

  • Gloves: Put on nitrile gloves, ensuring they cover the cuffs of the lab coat.

Doffing (Taking Off):

  • Gloves: Remove gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the appropriate waste container.

  • Lab Coat: Remove the lab coat by folding it inward to avoid contaminating your clothing.

  • Eye Protection: Remove eye protection.

  • Hand Hygiene: Wash your hands thoroughly with soap and water.

Protocol 2: Safe Handling of 27-Hydroxyheptacosanoic Acid Powder
  • Preparation: Ensure you are wearing the appropriate PPE as outlined above.

  • Work Area: Conduct all work with the powder in a chemical fume hood or a well-ventilated area.[3]

  • Weighing: When weighing the powder, use a spatula to carefully transfer the material. Avoid creating dust clouds.

  • Spills: In the event of a small spill, carefully sweep up the solid material and place it in a sealed container for disposal.[3] Avoid generating dust during cleanup.

PPE Selection Summary

TaskRequired PPE
Weighing and Transferring Powder Nitrile gloves, safety glasses with side shields (or goggles), lab coat.
Preparing Solutions Nitrile gloves, chemical safety goggles, lab coat. A face shield is recommended if there is a significant splash risk.
General Laboratory Operations Nitrile gloves, safety glasses with side shields, lab coat.

Emergency Procedures

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[1]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8] Seek medical attention if irritation persists.[1]

  • Inhalation: If dust is inhaled, move the individual to fresh air.[1] If breathing is difficult, seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek medical advice.[1]

Decontamination and Disposal

Decontamination:

  • Reusable PPE, such as safety goggles and face shields, should be cleaned according to the manufacturer's instructions after each use.

  • Work surfaces should be wiped down with an appropriate cleaning agent.

Disposal:

  • Chemical Waste: Dispose of 27-Hydroxyheptacosanoic acid and any contaminated materials in a sealed, labeled container as chemical waste, following all local, state, and federal regulations.

  • Contaminated PPE: Used gloves and other disposable PPE should be placed in a designated waste container.

  • General Guidance: Do not pour fats and oils down the drain, as they can solidify and cause blockages in plumbing.[9][10] For disposal of larger quantities, it is best to collect the waste in a sealed container and dispose of it through a certified waste disposal service.[9][11]

PPE Selection Workflow

PPE_Selection_Workflow PPE Selection for Handling 27-Hydroxyheptacosanoic Acid cluster_assessment Risk Assessment cluster_ppe PPE Selection start Start: Handling 27-Hydroxyheptacosanoic Acid task_type What is the task? start->task_type weighing Weighing/Transferring Powder task_type->weighing Weighing solution Preparing Solutions task_type->solution Solution Prep general General Handling task_type->general General ppe_weighing Nitrile Gloves Safety Glasses Lab Coat Work in Fume Hood weighing->ppe_weighing ppe_solution Nitrile Gloves Chemical Goggles Lab Coat (Face Shield Recommended) solution->ppe_solution ppe_general Nitrile Gloves Safety Glasses Lab Coat general->ppe_general

Caption: PPE selection workflow based on the laboratory task.

References

  • Tokyo Chemical Industry. (2025, December 1). SAFETY DATA SHEET.
  • Reflexx. (2026, January 26). Gloves for handling fatty foods: how to choose the right product.
  • Cayman Chemical. 27-hydroxy Heptacosanoic Acid methyl ester.
  • Fisher Scientific. SAFETY DATA SHEET.
  • HSI. (2024, July 31). Personal Protection Equipment (PPE) for Oil and Gas Personnel.
  • Creative Proteomics. Analytical Strategies for Long-Chain Fatty Acids Profiling.
  • Fisher Scientific. (2010, May 6). SAFETY DATA SHEET.
  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment:.
  • DuPont. Personal protective solutions for oil & gas industry applications.
  • Stark, K. D., et al. (2016). Best practices for the design, laboratory analysis, and reporting of trials involving fatty acids. The American Journal of Clinical Nutrition, 104(5), 1181–1198.
  • Petro-Online. (2023, December 12). Safety Equipment For Fuel & Gas, Petrochemical, Utilities, And Power Industries.
  • City of Mesa. Safe Disposal of Fats, Oils, Grease & Personal Items.
  • Cosmo Bio USA. Heptacosanoic acid MSDS.
  • AOCS. (2019, July 23). Methods of Preparation of Fatty Acids and Their Derivatives: Laboratory Exercises.
  • ACS Publications. (1998). Methods for Analysis of Esterified and Free Long-Chain Fatty Acids in High-Lipid Food Processing Wastes.
  • Sigma-Aldrich. (2025, September 15). SAFETY DATA SHEET.
  • Fisher Scientific. (2009, August 27). SAFETY DATA SHEET.
  • Aquafix Inc. Long Chain Fatty Acid Degradation in Aerobic Conditions.
  • RecyclingInside. (2019, September 6). Fats & Waste Cooking Oil Recycling.
  • Fisher Scientific. SAFETY DATA SHEET.
  • AAA Sanitation Co. (2025, December 2). How to Properly Dispose of Oils and Bacon Fat.
  • Oxford at Medical Center. Effective Methods to Safely Dispose of Grease and Used Cooking Oil in....
  • Averda. Tips on disposing household oil and fat.

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